Flucopride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H33FN2O2 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
1-(4-amino-5-fluoro-2-methoxyphenyl)-3-[1-(cyclohexylmethyl)piperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C22H33FN2O2/c1-27-22-14-20(24)19(23)13-18(22)21(26)8-7-16-9-11-25(12-10-16)15-17-5-3-2-4-6-17/h13-14,16-17H,2-12,15,24H2,1H3 |
InChI-Schlüssel |
PXUUPGSNIMQISW-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Fluconazole's Precision Strike: A Technical Guide to the Inhibition of Lanosterol 14-α-Demethylase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of fluconazole (B54011), a widely used triazole antifungal agent. Its efficacy is rooted in the highly selective and potent inhibition of lanosterol (B1674476) 14-α-demethylase (CYP51), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. By disrupting this pathway, fluconazole compromises the integrity of the fungal cell membrane, leading to fungistatic or fungicidal effects. This document provides a comprehensive overview of the inhibitory mechanism, quantitative analysis of its effects, detailed experimental protocols, and visualizations of the key pathways and workflows.
Mechanism of Action: Targeting a Fungal Achilles' Heel
Fluconazole's primary mode of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2] This enzyme is pivotal in the conversion of lanosterol to ergosterol, an essential sterol in fungal cell membranes that is analogous to cholesterol in mammalian cells.[1][2] Ergosterol is vital for maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins.[2]
The inhibition of lanosterol 14-α-demethylase by fluconazole leads to a depletion of ergosterol and a concurrent accumulation of toxic 14-α-methylated sterols.[1][3] This disruption of the normal sterol profile alters the physical properties of the fungal membrane, increasing its permeability and leading to the leakage of cellular contents and ultimately, the cessation of fungal growth or cell death.[1][4] Fluconazole exhibits a high degree of selectivity for the fungal enzyme over its human counterpart, which is a key factor in its therapeutic safety profile.[1][5]
The binding of fluconazole to the active site of lanosterol 14-α-demethylase is a non-competitive interaction.[6] The triazole ring of fluconazole coordinates with the heme iron atom within the enzyme's active site, effectively blocking the binding of the natural substrate, lanosterol.[3] This targeted action is the foundation of its antifungal activity against a broad spectrum of fungal pathogens.
Quantitative Analysis of Inhibition
The inhibitory potency of fluconazole against lanosterol 14-α-demethylase has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters used to assess the efficacy of inhibition. These values can vary depending on the fungal species, the specific isoform of the enzyme, and the experimental conditions.
| Fungal Species | Enzyme | Parameter | Value (nM) | Reference |
| Saccharomyces cerevisiae | CYP51 | Kd | 74 (± 15) | [3] |
| Candida albicans | CYP51 | Kd | 46.6 (± 10.6) | [3] |
| Candida albicans | CYP51 | Kd | 60 (± 10) | [3] |
| Candida albicans | Wild-type CYP51 | IC50 | ~500 | [7] |
| Candida albicans | I471T Mutant CYP51 | IC50 | >2000 | [8] |
| Candida albicans | S279F Mutant CYP51 | IC50 | 2.3-fold higher than WT | [9] |
| Candida albicans | S279Y Mutant CYP51 | IC50 | 2.8-fold higher than WT | [9] |
| Candida albicans | F145L Mutant CYP51 | IC50 | 5-fold increase | [10][11] |
| Organism | Enzyme | Parameter | Value (µM) | Reference |
| Candida albicans | cCYP51 | IC50 | 0.039 - 0.30 | [5] |
| Human | hCYP51 | IC50 | ≥ 30 | [5] |
Experimental Protocols
In Vitro Lanosterol 14-α-Demethylase Inhibition Assay (Reconstituted System)
This protocol describes the determination of fluconazole's inhibitory activity on purified, recombinant lanosterol 14-α-demethylase.
Materials:
-
Purified recombinant fungal lanosterol 14-α-demethylase (CYP51)
-
Purified recombinant NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
NADPH (cofactor)
-
Fluconazole stock solution (in DMSO)
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.1 mM EDTA)
-
Quenching solution (e.g., methanolic KOH)
-
Organic solvent for extraction (e.g., hexane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a specific concentration of purified CYP51, and NADPH-cytochrome P450 reductase.
-
Inhibitor Addition: Add varying concentrations of fluconazole (or DMSO for the control) to the reaction mixtures and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, lanosterol.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Product Extraction: Extract the sterol products from the reaction mixture using an organic solvent like hexane.
-
Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for HPLC analysis.
-
Quantification: Quantify the amount of the product (e.g., 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) formed by comparing the peak area to a standard curve.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the fluconazole concentration and determine the IC50 value using non-linear regression analysis.[12]
Fungal Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of fluconazole against a fungal isolate.
Materials:
-
Fungal isolate to be tested
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fluconazole stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Drug Dilution: Prepare serial twofold dilutions of fluconazole in RPMI-1640 medium in the 96-well microtiter plate.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared fungal suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Controls: Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.
-
Endpoint Determination: Determine the MIC as the lowest concentration of fluconazole that causes a significant inhibition of growth (e.g., 50% reduction in turbidity) compared to the growth control. This can be assessed visually or spectrophotometrically.[13][14]
Fungal Susceptibility Testing: Disk Diffusion Method
This method provides a qualitative assessment of fungal susceptibility to fluconazole.
Materials:
-
Fungal isolate to be tested
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Fluconazole disks (e.g., 25 µg)
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described in the broth microdilution method.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply a fluconazole disk to the center of the inoculated agar surface.
-
Incubation: Incubate the plate at 35°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete or marked inhibition of growth around the disk in millimeters.
-
Interpretation: Interpret the results as susceptible, susceptible-dose dependent, or resistant based on established breakpoint criteria for the zone diameters.[15][16]
Visualizing the Molecular Interactions and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in the study of fluconazole's mechanism of action.
Caption: Fluconazole inhibits Lanosterol 14-α-demethylase, disrupting ergosterol biosynthesis.
Caption: Workflow for in vitro determination of fluconazole IC50 against Lanosterol 14-α-demethylase.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of fluconazole.
Conclusion
Fluconazole's targeted inhibition of lanosterol 14-α-demethylase remains a highly effective strategy for combating fungal infections. A thorough understanding of its mechanism of action, coupled with robust quantitative analysis and standardized experimental protocols, is essential for both fundamental research and the development of new antifungal agents to address the growing challenge of drug resistance. The information and methodologies presented in this guide provide a solid foundation for professionals working in the field of medical mycology and antifungal drug discovery.
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluconazole binding and sterol demethylation in three CYP51 isoforms indicate differences in active site topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluconazole Disk Diffusion Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
An In-depth Technical Guide on the Ergosterol Biosynthesis Pathway and Flucopride Targeting
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ergosterol (B1671047) is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, making its biosynthesis pathway a critical target for antifungal drug development. This technical guide provides a comprehensive overview of the ergosterol biosynthesis pathway, detailing each enzymatic step. It focuses on the mechanism of action of Flucopride (Fluconazole), a widely used triazole antifungal agent. This compound effectively inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a key catalyst in the conversion of lanosterol to ergosterol. This inhibition disrupts fungal membrane integrity and function, leading to fungal cell growth arrest. This document presents quantitative data on this compound's efficacy, detailed experimental protocols for assessing its activity, and visual diagrams to elucidate the biochemical pathways and experimental workflows.
Introduction to Ergosterol and its Significance in Fungi
Ergosterol is the predominant sterol in the cell membranes of fungi, where it plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1] Unlike mammalian cells which utilize cholesterol, the presence of ergosterol in fungi presents a selective target for antifungal therapies. The structural integrity of the fungal cell membrane is highly dependent on ergosterol, and its depletion or the accumulation of toxic precursor sterols can be lethal to the fungal cell. The enzymes involved in the ergosterol biosynthesis pathway are highly conserved among fungal species, making them broad-spectrum targets for antifungal drugs.
The Ergosterol Biosynthesis Pathway: A Step-by-Step Guide
The synthesis of ergosterol is a complex metabolic process that can be broadly divided into two main stages: the early pathway leading to the synthesis of lanosterol from acetyl-CoA, and the late pathway which modifies lanosterol to produce ergosterol.[1][2]
Early Pathway: Acetyl-CoA to Lanosterol
This initial phase of the pathway is shared with cholesterol biosynthesis in mammals and involves the production of the precursor molecule lanosterol. Key enzymes in this part of the pathway include HMG-CoA reductase, squalene (B77637) synthase, and squalene epoxidase.
Late Pathway: Lanosterol to Ergosterol
Following the formation of lanosterol, a series of demethylation, isomerization, desaturation, and reduction reactions occur to yield ergosterol. A critical enzyme in this late pathway is lanosterol 14α-demethylase , encoded by the ERG11 gene.[3] Other important enzymes include C-14 reductase, C-4 demethylase, C-5 desaturase, C-8 isomerase, C-22 desaturase, and C-24 reductase.
This compound (Fluconazole): Mechanism of Action
This compound is a brand name for the antifungal drug Fluconazole (B54011). It belongs to the triazole class of antifungal agents and exhibits a fungistatic effect by specifically inhibiting a key enzyme in the ergosterol biosynthesis pathway.
Primary Target: Lanosterol 14α-demethylase (ERG11)
The primary molecular target of Fluconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4] This enzyme is responsible for the removal of the 14α-methyl group from lanosterol, a crucial step in the formation of ergosterol.
Molecular Interactions and Inhibition
Fluconazole's triazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the enzyme from binding to its natural substrate, lanosterol. This inhibition leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterols, such as lanosterol.[5] This disruption of the normal sterol composition alters membrane fluidity and the function of membrane-associated enzymes, ultimately inhibiting fungal growth and replication.[4]
Quantitative Efficacy of this compound (Fluconazole)
The efficacy of Fluconazole is quantified through its inhibitory concentration against the target enzyme (IC50) and its minimum inhibitory concentration (MIC) against various fungal species.
Inhibition of Lanosterol 14α-demethylase (IC50 Values)
The IC50 value represents the concentration of Fluconazole required to inhibit 50% of the lanosterol 14α-demethylase activity.
| Fungal Species | IC50 (µM) | Reference |
| Candida albicans | 0.04 - 0.13 | [6][7] |
Note: IC50 values can vary depending on the specific strain and experimental conditions.
Antifungal Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | References |
| Candida albicans | 0.25 - >64 | 0.5 - 2 | 4 - >64 | [8][9][10] |
| Candida glabrata | 0.5 - >64 | 8 - 32 | 32 - >64 | [10] |
| Candida parapsilosis | 0.5 - 8 | 1 - 2 | 2 - 4 | [10] |
| Candida tropicalis | 0.5 - >64 | 2 - 4 | 8 - >64 | [10] |
| Cryptococcus neoformans | 0.25 - 64 | 4 | 16 | [11][12][13][14] |
| Aspergillus fumigatus | 16 - >64 | >64 | >64 | [15] |
| Trichophyton mentagrophytes | 0.25 - 64 | 16 | 64 | [16] |
| Trichophyton rubrum | 0.5 - 64 | 8 | 32 | [16] |
Note: MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. These values can vary significantly based on geographic location and clinical setting.
Experimental Protocols
Protocol 6.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 method for yeasts.
1. Preparation of Inoculum: a. From a 24-hour-old culture on Sabouraud Dextrose Agar, pick five distinct colonies (~1 mm). b. Suspend the colonies in 5 mL of sterile 0.85% saline. c. Vortex the suspension and adjust the turbidity to a 0.5 McFarland standard (1 x 10^6 to 5 x 10^6 cells/mL).[17] d. Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.
2. Preparation of Fluconazole Dilutions: a. Prepare a stock solution of Fluconazole in a suitable solvent (e.g., water or DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.125 - 64 µg/mL).[16]
3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the Fluconazole dilutions. b. Include a growth control well (inoculum without drug) and a sterility control well (medium only). c. Incubate the plate at 35°C for 24-48 hours.[18]
4. Determination of MIC: a. The MIC is determined as the lowest concentration of Fluconazole that causes a significant inhibition (typically ≥50% or ≥80%) of growth compared to the drug-free growth control well.[10][18] This can be assessed visually or by using a spectrophotometer to measure optical density.
Protocol 6.2: Lanosterol 14α-demethylase Inhibition Assay
This assay directly measures the inhibitory effect of Fluconazole on the target enzyme.[19]
1. Enzyme and Substrate Preparation: a. Purify recombinant fungal lanosterol 14α-demethylase. b. Prepare the substrate, lanosterol, in a suitable buffer.
2. Reaction Mixture: a. In a reaction vessel, combine the purified enzyme, a buffer solution, and varying concentrations of Fluconazole. b. Pre-incubate the mixture to allow for inhibitor binding.
3. Initiation of Reaction: a. Initiate the enzymatic reaction by adding lanosterol and a reducing system, such as NADPH-cytochrome P450 reductase.
4. Incubation: a. Incubate the reaction mixture under controlled temperature and for a specific duration.
5. Quantification: a. Stop the reaction (e.g., by adding a solvent). b. Quantify the amount of the product (e.g., 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) formed or the amount of substrate (lanosterol) consumed using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[20]
6. Data Analysis: a. Calculate the percentage of enzyme inhibition for each Fluconazole concentration relative to a no-drug control. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Fluconazole concentration and fitting the data to a dose-response curve.
Protocol 6.3: Quantification of Ergosterol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the quantification of total ergosterol content in fungal cells, providing a measure of the downstream effect of Fluconazole.[21]
1. Sample Preparation and Saponification: a. Harvest fungal cells from a culture treated with or without Fluconazole. b. Lyophilize and weigh the fungal biomass. c. Add an alcoholic solution of potassium hydroxide (B78521) (e.g., 25% KOH in ethanol) to the biomass for saponification of lipids. d. Incubate at a high temperature (e.g., 80-90°C) for a defined period (e.g., 1-2 hours) to hydrolyze sterol esters.
2. Sterol Extraction: a. After cooling, extract the non-saponifiable lipids (including ergosterol) by adding an organic solvent such as n-hexane or pentane (B18724) and vortexing. b. Centrifuge to separate the phases and collect the organic (upper) layer containing the sterols. c. Repeat the extraction process to ensure complete recovery.
3. Derivatization (Optional but Recommended): a. Evaporate the pooled organic extracts to dryness under a stream of nitrogen. b. To improve volatility and thermal stability for GC analysis, derivatize the sterols by adding a silylating agent (e.g., BSTFA with 1% TMCS). c. Incubate at an elevated temperature (e.g., 60-70°C) to complete the reaction.
4. GC-MS Analysis: a. Re-dissolve the derivatized sample in a suitable solvent (e.g., hexane). b. Inject an aliquot of the sample into a GC-MS system equipped with an appropriate capillary column (e.g., HP-5MS). c. Use a temperature program to separate the different sterols. d. The mass spectrometer is used to identify and quantify the ergosterol peak based on its retention time and mass spectrum, often using selected ion monitoring (SIM) for enhanced sensitivity and specificity.
5. Quantification: a. Prepare a standard curve using known concentrations of pure ergosterol. b. Calculate the amount of ergosterol in the samples by comparing their peak areas to the standard curve.
Visualizing the Molecular Interactions and Pathways
Diagram 7.1: The Ergosterol Biosynthesis Pathway
Caption: The Ergosterol Biosynthesis Pathway in Fungi.
Diagram 7.2: this compound's Targeting of Lanosterol 14α-demethylase
Caption: Inhibition of Lanosterol 14α-demethylase by this compound.
Diagram 7.3: Experimental Workflow for MIC Determination
Caption: Workflow for MIC Determination by Broth Microdilution.
Conclusion
The ergosterol biosynthesis pathway remains a cornerstone of antifungal drug development due to its essentiality in fungi and its distinction from mammalian cholesterol synthesis. This compound (Fluconazole) exemplifies the success of targeting this pathway, with its specific inhibition of lanosterol 14α-demethylase leading to broad-spectrum antifungal activity. A thorough understanding of this mechanism, supported by robust quantitative data and standardized experimental protocols, is vital for the development of novel antifungal agents and for optimizing the clinical application of existing drugs in an era of increasing antifungal resistance. The methodologies and data presented in this guide provide a foundational resource for researchers dedicated to combating fungal diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Effects of fluconazole on the sterol and carbohydrate composition of four species of Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50 [frontiersin.org]
- 14. ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uknowledge.uky.edu [uknowledge.uky.edu]
- 16. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. himedialabs.com [himedialabs.com]
- 18. Evaluation of 80% inhibition standards for the determination of fluconazole minimum inhibitory concentrations in three laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluconazole (B54011), a synthetic triazole antifungal agent, is a cornerstone in the management of both superficial and systemic fungal infections. Its efficacy stems from the specific inhibition of a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, lanosterol (B1674476) 14-α-demethylase. This technical guide provides a comprehensive overview of the molecular structure, core chemical properties, and mechanism of action of fluconazole. Detailed experimental protocols for its synthesis, analytical quantification, and biological evaluation are presented to support research and development activities. Furthermore, this guide elucidates the critical signaling pathways influenced by fluconazole and its structure-activity relationships, offering insights for the rational design of novel antifungal agents.
Molecular Structure and Chemical Properties
Fluconazole, chemically named 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a white crystalline powder.[1] Its core structure consists of a central propan-2-ol backbone substituted with two 1,2,4-triazole (B32235) rings and a 2,4-difluorophenyl group.[2] This unique arrangement of functional groups dictates its physicochemical properties and biological activity.
Table 1: Physicochemical Properties of Fluconazole
| Property | Value | Source(s) |
| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | [1] |
| Chemical Formula | C₁₃H₁₂F₂N₆O | [1] |
| Molecular Weight | 306.27 g/mol | [1][3] |
| Melting Point | 138-140 °C | [1][3] |
| pKa | 2.27 (for the 1,2,4-triazole ring) | [1] |
| logP (octanol/water) | 0.5 | [1] |
| Appearance | White crystalline powder | [3] |
| Solubility | Slightly soluble in water; soluble in ethanol, methanol, and ethyl acetate.[3][4] |
Table 2: Solubility of Fluconazole at Different pH Values
| pH | Solubility | Temperature (°C) | Source(s) |
| 1.2 | > 0.2 mol/L | 20-40 | [1] |
| 2.0 | > 0.2 mol/L | 20-40 | [1] |
| 7.2 | ~0.2 mg/mL | Not Specified | [1] |
| 7.4 | 34.9 µg/mL | Not Specified | [1] |
| 7.4 | < 0.2 mol/L | 20-40 | [1] |
The aqueous solubility of fluconazole is pH-dependent, a critical factor for its formulation and behavior in physiological environments.[1]
Synthesis of Fluconazole
Several synthetic routes for fluconazole have been developed. A common and illustrative method involves a multi-step process starting from 1,3-difluorobenzene (B1663923).
Experimental Protocol: Synthesis of Fluconazole
Step 1: Friedel-Crafts Acylation to form 2-chloro-2',4'-difluoroacetophenone (B28241) (CAP)
-
To a stirred solution of 1,3-difluorobenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃) at a controlled temperature.
-
Slowly add chloroacetyl chloride to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude CAP, which can often be used in the next step without further purification.[5]
Step 2: Alkylation of 1,2,4-triazole to form 1-(2',4'-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
Dissolve 2-chloro-2',4'-difluoroacetophenone (CAP) and 1,2,4-triazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the mixture.
-
Heat the reaction mixture (e.g., to 90 °C) and stir for several hours, monitoring for completion.[6]
-
After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry, and concentrate to yield the ketone intermediate.
Step 3: Epoxidation to form 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
-
React the ketone intermediate with trimethylsulfoxonium (B8643921) iodide in the presence of a base like sodium hydroxide (B78521) in a solvent system such as toluene (B28343) and water.[7]
-
A phase-transfer catalyst can be employed to facilitate the reaction.
-
After the reaction is complete, separate the organic layer, wash, dry, and concentrate to obtain the epoxide intermediate.
Step 4: Ring-opening of the epoxide to form Fluconazole
-
React the epoxide intermediate with 1,2,4-triazole in a polar aprotic solvent like DMF in the presence of a base (e.g., sodium hydroxide).[7]
-
Heat the reaction mixture (e.g., to 60-65 °C) for a few hours.[7]
-
After completion, cool the reaction, add water to precipitate the crude product.
-
Filter the crude fluconazole and recrystallize from a suitable solvent system (e.g., isopropanol/water) to obtain the pure product.[8]
Mechanism of Action
Fluconazole exerts its antifungal effect by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[7] This enzyme is a critical component of the ergosterol biosynthesis pathway, essential for the integrity of the fungal cell membrane.[7] The inhibition is achieved through the coordination of a nitrogen atom in the triazole ring of fluconazole with the heme iron atom in the active site of the enzyme.[2] This prevents the demethylation of lanosterol, leading to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[7] The altered membrane structure disrupts its fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic activity).[7]
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous Expression and Characterization of the Sterol 14α-Demethylase CYP51F1 from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new fluconazole analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US5710280A - Preparation of fluconazole and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 8. KR100341688B1 - Process for the Preparation of Fluconazole - Google Patents [patents.google.com]
Fluconazole's Antifungal Spectrum Against Candida Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antifungal activity of fluconazole (B54011) against various Candida species, a genus of fungi that are common commensals but also significant opportunistic pathogens. Due to the initial query for "flucopride," which is likely a typographical error, this document focuses on fluconazole, a widely studied and clinically important azole antifungal agent.
Mechanism of Action
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.[2][3] Ergosterol is the primary sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
By inhibiting lanosterol 14α-demethylase, fluconazole disrupts the synthesis of ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[4] The altered membrane composition increases its permeability and disrupts the activity of enzymes essential for fungal growth, ultimately resulting in the inhibition of fungal proliferation (fungistatic activity).[4][5]
Caption: Ergosterol biosynthesis pathway and the inhibitory action of fluconazole.
Antifungal Spectrum and In Vitro Susceptibility
The in vitro activity of fluconazole against various Candida species is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period. The following tables summarize the MIC data for fluconazole against key Candida species, compiled from various studies. MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.
Table 1: Fluconazole MIC Distribution for Common Candida Species
| Candida Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| C. albicans | 114 | 0.25 - >64 | 0.5 | 1 |
| C. tropicalis | 3 | 0.5 - 1 | 0.625 | 0.707 |
| C. parapsilosis | 5 | 0.75 - 2 | 1 | 1 |
| C. lusitaniae | 2 | 0.5 - 1 | - | - |
Data compiled from a study by Pfaller et al. (2001) using E-test methodology.[6]
Table 2: Fluconazole Susceptibility of Various Candida Species from a Five-Year Study in Southern Iran
| Candida Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| C. albicans | 358 | 0.5 | 4 |
| C. krusei | 96 | 32 | 64 |
| C. glabrata | 80 | 16 | 64 |
| C. kefyr | 44 | 0.5 | 4 |
| C. parapsilosis | 28 | 2 | 8 |
| C. tropicalis | 10 | 4 | 16 |
Data from a study by Badiee et al. (2012) using E-test.[7]
Candida albicans is generally susceptible to fluconazole. However, other species, such as Candida glabrata and Candida krusei, often exhibit reduced susceptibility or intrinsic resistance.[6]
Mechanisms of Resistance
Resistance to fluconazole in Candida species can be intrinsic or acquired and typically arises through several molecular mechanisms:
-
Target Site Modification: Point mutations in the ERG11 gene can alter the structure of lanosterol 14α-demethylase, reducing its binding affinity for fluconazole. This is a common mechanism of acquired resistance.[8][9]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of lanosterol 14α-demethylase, requiring higher concentrations of fluconazole to achieve an inhibitory effect.[1][8]
-
Active Drug Efflux: Overexpression of efflux pump proteins, such as those from the ATP-binding cassette (ABC) transporter superfamily (e.g., Cdr1, Cdr2) and the major facilitator superfamily (MFS) (e.g., Mdr1), can actively transport fluconazole out of the fungal cell, reducing its intracellular concentration.[1][8][9]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol pathway can lead to a bypass of the fluconazole-induced block.[1]
Caption: Key mechanisms of fluconazole resistance in Candida species.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)
The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a standardized reference method for broth dilution antifungal susceptibility testing of yeasts.[4][10]
Objective: To determine the in vitro susceptibility of Candida species to fluconazole by identifying the Minimum Inhibitory Concentration (MIC).
Materials:
-
Candida isolates for testing
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Fluconazole powder
-
Sterile 96-well microtiter plates
-
Spectrophotometer or inverted mirror
-
Incubator (35°C)
Procedure:
-
Antifungal Stock Solution Preparation: Prepare a stock solution of fluconazole in a suitable solvent (e.g., water or dimethyl sulfoxide) and then dilute it in RPMI-1640 medium to create a series of twofold dilutions.
-
Inoculum Preparation:
-
Subculture the Candida isolate on a suitable agar (B569324) plate (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Inoculation:
-
Dispense 100 µL of each fluconazole dilution into the wells of the microtiter plate.
-
Add 100 µL of the prepared inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation: Incubate the microtiter plates at 35°C for 24 hours.[10]
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of fluconazole that causes a significant (≥50%) reduction in turbidity compared to the growth control well.[11]
-
Reading can be done visually using an inverted mirror or spectrophotometrically at a wavelength of 530 nm.
-
Caption: Workflow for antifungal susceptibility testing via broth microdilution.
Conclusion
Fluconazole remains a cornerstone in the treatment of infections caused by Candida species. However, the emergence of resistance, particularly in non-albicans species, underscores the importance of ongoing surveillance and a thorough understanding of its mechanisms of action and resistance. The standardized methodologies for in vitro susceptibility testing are crucial for guiding clinical decisions and for the development of new antifungal agents. This guide provides a foundational understanding for professionals engaged in mycology research and antifungal drug development.
References
- 1. thecandidadiet.com [thecandidadiet.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility of clinical Candida species isolates to antifungal agents by E-test, Southern Iran: A five year study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Molecular Mechanisms of Fluconazole Resistance in Candida parapsilosis Isolates from a U.S. Surveillance System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Unveiling Flucopride (Fluconazole): A Deep Dive into its Preclinical Pharmacokinetics and Pharmacodynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Flucopride, a brand name for the active pharmaceutical ingredient Fluconazole (B54011), is a triazole antifungal agent widely utilized in the treatment of a variety of fungal infections. Its efficacy stems from a well-defined mechanism of action and favorable pharmacokinetic profile. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Fluconazole, presenting key data from various animal models. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development of new antifungal therapies.
Fluconazole's primary mode of action is the highly selective inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[1] This enzyme is a critical component in the ergosterol (B1671047) biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[1] By disrupting this pathway, Fluconazole leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately arresting fungal growth.[1]
Pharmacokinetics in Preclinical Models
The pharmacokinetic properties of Fluconazole have been extensively studied in various preclinical models, including mice and rabbits. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, and for establishing dose-response relationships.
Table 1: Summary of Single-Dose Pharmacokinetic Parameters of Fluconazole in a Murine Model of Systemic Candidiasis
| Dose (mg/kg, i.p.) | Cmax (μg/mL) | AUC (μg·h/mL) | Terminal Half-life (h) |
| 0.875 | ~5 | ~15 | 2.4 |
| 1.75 | ~10 | ~30 | 2.4 |
| 3.5 | ~20 | ~60 | 2.4 |
| 5.5 | ~30 | ~95 | 2.4 |
| 20 | ~100 | ~350 | 2.4 |
Data extracted from a study using a murine model of systemic candidiasis. Cmax was observed 1 hour after intraperitoneal (i.p.) administration. Both Cmax and AUC increased proportionally with the dose. The terminal half-life remained consistent across different doses.[2][3]
Table 2: Steady-State Pharmacokinetic Parameters of Fluconazole in Rabbits
| Intravenous Dose (mg/kg every 12h) | Steady-State Cmax (μg/mL) | 24-h AUC (mg·h/liter) | Terminal Elimination Half-life (h) |
| 15 | 30.6 | 552.66 | 11.55 ± 3.4 |
| 20 | 54.1 | 710.96 | 11.55 ± 3.4 |
| 30 | 97.4 | 1,154.80 | 11.55 ± 3.4 |
| 50 | 184.5 | 1,789.50 | 11.55 ± 3.4 |
Data from a study in New Zealand White rabbits. Fluconazole was administered intravenously every 12 hours for four doses.[4]
Pharmacodynamics in Preclinical Models
Pharmacodynamic studies are essential for linking drug exposure to its therapeutic effect. For antifungal agents like Fluconazole, the ratio of the Area Under the Concentration-time Curve (AUC) to the Minimum Inhibitory Concentration (MIC) is a key predictor of efficacy.
Table 3: Pharmacodynamic Analysis of Fluconazole in a Murine Model of Systemic Candidiasis
| Total Dose (mg/kg) | Dosing Schedule | Mean Log10 CFU/kidney |
| 3.5 | Single Dose | ~5.5 |
| 3.5 | Two Divided Doses | ~5.5 |
| 3.5 | Four Divided Doses | ~5.5 |
| 5.5 | Single Dose | ~4.5 |
| 5.5 | Two Divided Doses | ~4.5 |
| 5.5 | Four Divided Doses | ~4.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols used in the pharmacokinetic and pharmacodynamic evaluation of Fluconazole.
Protocol 1: Murine Model of Systemic Candidiasis for Pharmacokinetic and Pharmacodynamic Analysis
-
Animal Model: Female ICR/Swiss mice or NYLAR mice are commonly used.[2][6]
-
Infection: Mice are inoculated intravenously via the lateral tail vein with a suspension of Candida albicans blastoconidia (e.g., 3 x 10^5 CFU per mouse).[2]
-
Drug Administration: Fluconazole is typically administered intraperitoneally (i.p.) or subcutaneously in saline.[2][6]
-
Pharmacokinetic Sampling: For pharmacokinetic analysis, blood samples are collected at various time points after drug administration via cardiac puncture.[6] Serum is separated by centrifugation and stored at -70°C until analysis.[6]
-
Pharmacodynamic Assessment:
-
Twenty-four hours after the first dose, animals are euthanized.[2]
-
Kidneys are aseptically removed, homogenized, and serially diluted.[2]
-
Dilutions are plated on appropriate agar (B569324) (e.g., Sabouraud dextrose agar) to determine the number of colony-forming units (CFU) per gram of tissue.[2][6]
-
-
Data Analysis:
Protocol 2: In Vitro Enzyme Inhibition Assay
-
Enzyme Source: Microsomes containing lanosterol 14-α-demethylase are prepared from a relevant fungal strain.
-
Reaction Mixture: The reaction mixture typically contains the fungal microsomes, a suitable buffer, NADPH as a cofactor, and the substrate (lanosterol).
-
Incubation: Various concentrations of Fluconazole are added to the reaction mixture and incubated under controlled temperature and time conditions.[1]
-
Quantification: The reaction is stopped, and the amount of the product (ergosterol precursor) formed or the substrate consumed is quantified using methods like High-Performance Liquid Chromatography (HPLC) or spectrophotometry.[1]
-
Data Analysis: The percentage of enzyme inhibition is calculated for each Fluconazole concentration, and the half-maximal inhibitory concentration (IC50) value is determined.[1]
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can greatly enhance understanding.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole.
Caption: General workflow for a preclinical PK/PD study of Fluconazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Studies of Fluconazole in Rabbits Characterizing Doses Which Achieve Peak Levels in Serum and Area under the Concentration-Time Curve Values Which Mimic Those of High-Dose Fluconazole in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and Quantitation of the Pharmacodynamics of Fluconazole in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Fungistatic vs. Fungicidal Activity of Flucopride (Fluconazole): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flucopride, the brand name for the triazole antifungal agent Fluconazole, is a widely utilized therapeutic for the treatment and prevention of a variety of fungal infections. Its efficacy is primarily attributed to its highly specific inhibition of a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. While generally considered a fungistatic agent, its activity can be fungicidal against certain fungal species in a dose-dependent manner. This technical guide provides an in-depth analysis of the fungistatic and fungicidal properties of Fluconazole, detailing its mechanism of action, quantitative data on its in vitro activity, and the experimental protocols used to determine these characteristics.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2] By binding to the heme iron of the enzyme, Fluconazole effectively blocks this step in the ergosterol biosynthesis pathway.[1]
The depletion of ergosterol and the concurrent accumulation of toxic 14-α-methylated sterols disrupt the integrity and function of the fungal cell membrane.[2][3] This leads to increased membrane permeability, impaired activity of membrane-bound enzymes, and ultimately, the inhibition of fungal growth, which is characteristic of its fungistatic effect.[2]
Quantitative Data Presentation: MIC and MFC
The in vitro activity of an antifungal agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.[4]
-
Minimum Fungicidal Concentration (MFC): The lowest concentration of the drug that results in a ≥99.9% reduction in the initial inoculum (i.e., kills the fungus).[4]
The ratio of MFC to MIC is often used to classify the activity of an antifungal agent. An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio of >4 suggests fungistatic activity.[4]
The following tables summarize the reported MIC and MFC values for Fluconazole against two clinically significant fungal pathogens, Candida albicans and Cryptococcus neoformans.
Table 1: In Vitro Activity of Fluconazole against Candida albicans
| Parameter | Value (µg/mL) | Reference(s) |
| MIC Range | ≤8 (Susceptible) | [5] |
| MIC (Susceptible-Dose Dependent) | 16-32 | [5] |
| MIC (Resistant) | ≥64 | [5] |
Table 2: In Vitro Activity of Fluconazole against Cryptococcus neoformans
| Parameter | Serotype/Variety | Value (µg/mL) | Reference(s) |
| MIC Range | - | 0.25 - 64 | [6] |
| MIC50 | - | 4 | [6] |
| MIC90 | - | 16 | [6] |
| MFC Range | A (grubii) | 4 - 16 | [7] |
| MFC Range | D (neoformans) | 4 - 16 | [7] |
| MFC Range | B (gattii) | 4 - 16 | [7] |
| MFC Range | C (gattii) | 4 - 16 | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (Based on CLSI M27-A3)
This protocol outlines the standardized broth microdilution method for determining the MIC of Fluconazole against yeasts, as established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
1. Preparation of Antifungal Agent:
- Prepare a stock solution of Fluconazole in a suitable solvent (e.g., water).
- Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).[5][10]
2. Inoculum Preparation:
- From a 24-hour culture on Sabouraud dextrose agar (B569324), suspend several colonies in sterile saline.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
- Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[7]
3. Incubation:
4. Reading the MIC:
- The MIC is determined as the lowest concentration of Fluconazole that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control well (drug-free).[5]
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a subsequent step after the MIC has been established.
1. Subculturing:
- From the wells of the MIC plate that show no visible growth (at and above the MIC), take a defined volume (e.g., 10 µL) of the suspension.[4]
- Spread the aliquot onto a drug-free agar plate (e.g., Sabouraud dextrose agar).[4]
2. Incubation:
- Incubate the agar plates at 35°C for 48 to 72 hours, or until growth is clearly visible in the subculture from the growth control well.[7]
3. Reading the MFC:
- The MFC is the lowest concentration of Fluconazole from the MIC plate that results in no growth or a significant reduction in colony-forming units (CFU), typically ≥99.9% killing, on the subculture plate compared to the initial inoculum.[4]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound (Fluconazole) on the ergosterol biosynthesis pathway.
Caption: Workflow for determining the Minimum Inhibitory and Minimum Fungicidal Concentrations.
Conclusion
This compound (Fluconazole) exerts its antifungal effect primarily through the inhibition of ergosterol biosynthesis, leading to a fungistatic action against a broad range of fungal pathogens. However, under certain conditions and against specific organisms such as Cryptococcus neoformans, it can exhibit fungicidal activity. The determination of MIC and MFC values through standardized protocols is crucial for characterizing its in vitro activity and for guiding therapeutic strategies. A thorough understanding of its mechanism of action and the methodologies to assess its efficacy is essential for ongoing research and the development of novel antifungal agents to combat the growing challenge of fungal infections.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Susceptibility Testing Methods for Fluconazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of yeast isolates, particularly Candida species, to the antifungal agent fluconazole (B54011). The methods described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reliable and reproducible results for clinical and research applications.
Introduction
Fluconazole is a widely used triazole antifungal agent for the treatment and prevention of candidiasis. The emergence of acquired resistance and the intrinsic resistance of some Candida species necessitate accurate in vitro susceptibility testing to guide therapeutic decisions and monitor resistance trends. This document outlines the two most common methods for fluconazole susceptibility testing: Broth Microdilution and Disk Diffusion.
Key Susceptibility Testing Methods
Broth Microdilution Method
The broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1][2] It involves challenging a standardized inoculum of the yeast isolate with serial twofold dilutions of fluconazole in a microtiter plate.
Experimental Protocol: Broth Microdilution
a. Media and Reagents:
-
Test Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer.[2][3]
-
Fluconazole Stock Solution: Prepare a stock solution of fluconazole powder in a suitable solvent (e.g., water or dimethyl sulfoxide) at a concentration of 1280 µg/mL.
-
Yeast Inoculum: Prepare a yeast suspension from a 24-hour-old culture grown on Sabouraud Dextrose Agar (B569324) (SDA) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.[3]
b. Procedure:
-
Prepare Fluconazole Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the fluconazole stock solution with the test medium to obtain final concentrations typically ranging from 0.125 to 64 µg/mL.[4]
-
Inoculation: Add the standardized yeast inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C in a non-CO₂ incubator for 24 to 48 hours.[3][5] CLSI allows for reading fluconazole MICs for Candida at 24 hours.[3]
-
Endpoint Determination (Reading the MIC): The MIC is the lowest concentration of fluconazole that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. The endpoint can be read visually or spectrophotometrically.[5]
c. Quality Control:
-
Include quality control strains with known fluconazole MICs in each test run.[6] Recommended QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[7]
Workflow for Broth Microdilution Method
Caption: Workflow of the Broth Microdilution Susceptibility Test.
Disk Diffusion Method
The disk diffusion method is a simpler and more rapid alternative to broth microdilution for routine susceptibility testing.[8][9] It involves placing a paper disk containing a known amount of fluconazole onto an agar plate inoculated with the yeast isolate. The susceptibility is determined by the diameter of the zone of growth inhibition around the disk.
Experimental Protocol: Disk Diffusion
a. Media and Reagents:
-
Test Medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.[10] RPMI 1640 agar with 2% glucose can also be used.[9][11]
-
Fluconazole Disks: Paper disks containing 25 µg of fluconazole.[9][11]
-
Yeast Inoculum: Prepare a yeast suspension equivalent to a 0.5 McFarland standard in sterile saline (0.85% NaCl).[12]
b. Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized yeast suspension and streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply a 25 µg fluconazole disk to the center of the inoculated agar surface.
-
Incubation: Invert the plates and incubate at 35°C for 24 hours.
-
Zone Diameter Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
c. Quality Control:
-
Test QC strains with known zone diameters in parallel with clinical isolates. Recommended QC strains include Candida albicans ATCC 90028, C. parapsilosis ATCC 22019, and C. tropicalis ATCC 750.
Workflow for Disk Diffusion Method
Caption: Workflow of the Disk Diffusion Susceptibility Test.
Data Presentation and Interpretation
The results of fluconazole susceptibility testing are interpreted by comparing the MIC value or zone diameter to established clinical breakpoints. These breakpoints categorize an isolate as Susceptible (S), Susceptible-Dose Dependent (SDD), or Resistant (R).
Table 1: CLSI Interpretive Breakpoints for Fluconazole against Candida spp.
| Method | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Resistant (R) |
| Broth Microdilution (MIC in µg/mL) | ≤ 8[3][4] | 16 - 32[3][4] | ≥ 64[3][4] |
| Disk Diffusion (Zone Diameter in mm) | ≥ 19[3] | 15 - 18[3] | ≤ 14[3] |
Table 2: EUCAST Interpretive Breakpoints for Fluconazole against Candida spp. (excluding C. glabrata and C. krusei)
| Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Broth Microdilution (MIC in mg/L) | ≤ 2[13] | 4[13] | > 4[13] |
Note: EUCAST breakpoints are generally lower than CLSI breakpoints.[14][15] It is crucial to use the breakpoints corresponding to the methodology followed.
Table 3: Quality Control Ranges for Fluconazole
| Quality Control Strain | Method | Expected Range |
| Candida parapsilosis ATCC 22019 | Broth Microdilution (µg/mL) | 1 - 4 |
| Candida krusei ATCC 6258 | Broth Microdilution (µg/mL) | 16 - 128 |
| Candida albicans ATCC 90028 | Disk Diffusion (mm) | 28 - 39 |
Note: QC ranges should be verified against the latest CLSI M27/M44 or EUCAST documents.
Logical Relationship of Susceptibility Testing
The choice of method and the interpretation of results are interconnected and lead to a clinical categorization of the fungal isolate.
Caption: Logical flow from isolate to susceptibility categorization.
References
- 1. Precision and accuracy of fluconazole susceptibility testing by broth microdilution, Etest, and disk diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility Testing of Fluconazole by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and analysis of in vitro-in vivo correlation data for fluconazole, itraconazole, and candida infections. Subcommittee on Antifungal Susceptibility Testing of the National Committee for Clinical Laboratory Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyclass.net [microbiologyclass.net]
- 8. Disk diffusion method for fluconazole susceptibility testing of Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disk Diffusion Method for Fluconazole Susceptibility Testing of Candida albicans Strains | Semantic Scholar [semanticscholar.org]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. cig.fi.upm.es [cig.fi.upm.es]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Efficacy Studies of Atypical Antipsychotics Using Animal Models
A Note on "Flucopride": Initial searches for "this compound" did not yield a recognized antipsychotic agent. The name closely resembles "Fluconazole," an antifungal medication. Given the context of the request for antipsychotic efficacy studies involving dopamine (B1211576) and serotonin (B10506) pathways, this document will proceed with a representative and well-studied atypical antipsychotic, Risperidone (B510) , as a suitable substitute. Risperidone's mechanism of action, involving both dopamine D2 and serotonin 5-HT2A receptor antagonism, aligns with the core requirements of the topic.
Introduction
Risperidone is a second-generation (atypical) antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1] Its therapeutic effects are primarily attributed to its high-affinity antagonism of serotonin 5-HT2A receptors and dopamine D2 receptors.[1][2] This dual-receptor blockade is thought to contribute to its efficacy against the positive symptoms of psychosis with a reduced propensity for extrapyramidal side effects compared to first-generation antipsychotics.[2] Preclinical evaluation of novel antipsychotic candidates with similar mechanisms of action often involves a battery of behavioral paradigms in animal models to predict clinical efficacy.
These application notes provide an overview of the key animal models and experimental protocols used to assess the antipsychotic potential of compounds like Risperidone.
Mechanism of Action: Dopamine and Serotonin Pathway Modulation
Risperidone's antipsychotic effect is believed to stem from its ability to modulate dopaminergic and serotonergic neurotransmission in key brain circuits.[1] In conditions like schizophrenia, an overactivity of the mesolimbic dopamine pathway is associated with positive symptoms (e.g., hallucinations, delusions).[3] Risperidone acts as a potent antagonist at D2 receptors, thereby reducing dopaminergic signaling and alleviating these symptoms.[1]
Simultaneously, Risperidone exhibits a very high affinity for 5-HT2A receptors, with a binding affinity approximately 10-20 times greater than for D2 receptors.[2] Antagonism of 5-HT2A receptors is thought to contribute to the "atypical" profile of the drug, potentially by increasing dopamine release in the prefrontal cortex, which may help to alleviate negative and cognitive symptoms.[4] This action in the nigrostriatal pathway may also contribute to the lower incidence of extrapyramidal symptoms.[4]
Signaling Pathways
Below are simplified diagrams illustrating the primary signaling cascades affected by Risperidone's antagonism at Dopamine D2 and Serotonin 5-HT2A receptors.
Animal Models for Efficacy Testing
Several well-validated animal models are used to predict the antipsychotic efficacy of drug candidates. These models are based on behavioral responses that are reliably modulated by clinically effective antipsychotics.
Data Presentation: Efficacy of Risperidone in Animal Models
The following tables summarize quantitative data on the efficacy of Risperidone in key preclinical models. Doses are typically administered intraperitoneally (i.p.) or subcutaneously (s.c.).
Table 1: Risperidone in the Prepulse Inhibition (PPI) Test
| Animal Model | Risperidone Dose (mg/kg) | Effect on PPI | Reference |
| Mice (C57BL/6J) | 1.0 (i.p.) | Significantly enhanced PPI | [5] |
| Rats | 0.1 - 1.0 (i.p.) | No effect on MK-801-disrupted PPI | [6] |
| Rats (NVH-lesioned) | Not specified | Reversed lesion-induced PPI deficits | [7] |
| Mice (implants) | ~3.0/day (s.c.) | Marginally increased PPI | [8] |
Table 2: Risperidone in the Conditioned Avoidance Response (CAR) Test
| Animal Model | Risperidone Dose (mg/kg) | Effect on CAR | Reference |
| Rats | 0.33 (s.c.) | Disrupted avoidance responding | [9] |
| Rats | 1.0 (s.c.) | Disrupted avoidance responding | [10] |
| Rats | 0.25 - 0.5 (i.p.) | Dose-dependent suppression of CAR | [11] |
| Rats (adolescent) | 1.3/day (s.c.) | Increased CAR suppression when rechallenged in adulthood | [2] |
| Rats | 0.5 - 1.0 (s.c.) | Dose-dependent disruption of avoidance | [12] |
Table 3: Risperidone in the Social Interaction Test
| Animal Model | Risperidone Dose (mg/kg) | Effect on Social Interaction | Reference |
| Mice (BTBR) | 0.125 - 0.25 (i.p.) | No significant improvement in social approach | [13] |
| Rats (PCP-induced deficit) | 0.02 - 0.63 (s.c.) | Partially reversed social deficits | [14] |
| Mice (3xTg-AD) | 0.1/day (s.c., chronic) | Decreased anogenital contact and vibrant tail behavior | [15] |
| Rats (VPA-induced deficit) | 0.2 (i.p.) | Alleviated social interaction deficits | [14] |
| Mice (PCP-induced deficit) | 0.05 (co-administered) | Synergistic effect on improving social interaction | [16] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Experimental Workflow
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia and can be restored by antipsychotic drugs.[17]
Apparatus:
-
A startle chamber consisting of a sound-attenuating enclosure.
-
An animal holder (e.g., Plexiglas cylinder) placed on a platform capable of detecting and transducing movement.
-
A speaker to deliver acoustic stimuli (background noise, prepulse, and pulse).
-
A computer with software to control the stimuli and record the startle response.
Protocol (Rodents):
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes before testing.
-
Habituation: Place the animal in the holder within the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65-70 dB).
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration) is presented.
-
Prepulse + Pulse trials: A weaker acoustic stimulus (prepulse; e.g., 73, 79, or 85 dB, 20 ms duration) precedes the pulse by a short interstimulus interval (ISI), typically 100 ms.[18]
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Data Collection: The startle amplitude (maximal peak response) is recorded for each trial.
-
Data Analysis: The percentage of PPI is calculated for each prepulse intensity using the formula: %PPI = 100 - [((Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial)) * 100]
Conditioned Avoidance Response (CAR)
Objective: To evaluate the ability of a compound to suppress a learned avoidance behavior, a characteristic of all clinically effective antipsychotics.[19]
Apparatus:
-
A two-way shuttle box with a grid floor capable of delivering a mild footshock.
-
A conditioned stimulus (CS) source, such as a light or a speaker for a tone.
-
An automated system to detect the animal's position in the shuttle box.
Protocol (Rats):
-
Training:
-
Place the rat in one compartment of the shuttle box.
-
A trial begins with the presentation of a CS (e.g., a tone or light) for a set duration (e.g., 10 seconds).[20]
-
If the rat moves to the other compartment during the CS presentation (before the unconditioned stimulus, US), the CS is terminated, and an avoidance response is recorded.
-
If the rat does not move during the CS, a mild footshock (US; e.g., 0.5-1.0 mA) is delivered through the grid floor.
-
If the rat moves to the other compartment during the US, the shock is terminated, and an escape response is recorded.
-
If the rat fails to move during the US, an escape failure is recorded.
-
Training sessions (e.g., 30-50 trials per day) are conducted until a stable performance criterion is met (e.g., >80% avoidance responses).[21]
-
-
Testing:
-
Administer the test compound (e.g., Risperidone) or vehicle at a specified time before the test session.
-
Conduct a test session (e.g., 20-30 trials) using the same procedure as in training.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis: The primary measure is the percentage of avoidance responses. A significant decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Social Interaction Test
Objective: To assess social behavior, which can be impaired in animal models relevant to the negative symptoms of schizophrenia.
Apparatus:
-
A clean, standard rodent cage or a dedicated open-field arena.
-
For the three-chambered social approach task, a box divided into three chambers with openings between them.[22]
Protocol (Mice - Direct Social Interaction):
-
Habituation: Habituate the test mouse to the testing arena for a short period (e.g., 5-10 minutes) on a day prior to testing.
-
Drug Administration: Administer the test compound or vehicle to the test mouse.
-
Test Session:
-
After the appropriate pre-treatment interval, place the test mouse in the arena.
-
Introduce a novel, unfamiliar mouse (the "stranger," of the same sex and similar weight) into the arena.[23]
-
Videotape the interaction for a set duration (e.g., 10 minutes).
-
-
Data Analysis: Score the video recordings for various social behaviors, including:
-
Time spent in active social interaction (e.g., sniffing, following, grooming the other mouse).
-
Latency to the first social interaction.
-
Number of social interaction bouts.
-
Anxiolytic drugs can sometimes produce false positives in this test, so it is important to consider the overall behavioral profile of the compound.[24]
-
Conclusion
The animal models and protocols described provide a robust framework for evaluating the in vivo efficacy of atypical antipsychotic candidates like Risperidone. By examining a compound's ability to modulate behaviors relevant to the positive (CAR), negative (social interaction), and cognitive (PPI) symptoms of psychosis, researchers can gain valuable insights into its potential therapeutic utility. The combined analysis of behavioral data with an understanding of the underlying receptor pharmacology and signaling pathways is crucial for the successful development of novel and improved treatments for psychotic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Risperidone induces long-lasting changes in the conditioned avoidance response and accumbal gene expression selectively in animals treated as adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. The effect of zotepine, risperidone, clozapine and olanzapine on MK-801-disrupted sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of prepulse inhibition of startle reflex in a neurodevelopmental model of schizophrenia: reversal by clozapine, olanzapine and risperidone but not by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo demonstration of risperidone implants in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-lasting sensitization induced by repeated risperidone treatment in adolescent Sprague-Dawley rats: A possible D2 receptor mediated phenomenon? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Impact of Chronic Risperidone Use on Behavior and Survival of 3xTg-AD Mice Model of Alzheimer’s Disease and Mice With Normal Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic effect of galantamine with risperidone on impairment of social interaction in phencyclidine-treated mice as a schizophrenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pre-pulse Inhibition [augusta.edu]
- 18. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 19. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 20. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Web Box 4.1 Pharmacology in Action: Using the Three-Chamber Social Interaction Test - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 23. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 24. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Fluconazole in Combination Therapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance and the limited armamentarium of antifungal agents have necessitated the exploration of combination therapies to enhance efficacy, reduce toxicity, and overcome resistance. Fluconazole (B54011), a widely used triazole antifungal, is a common backbone of combination regimens. These application notes provide a comprehensive overview of the in vitro and in vivo methodologies used to evaluate fluconazole-based combination therapies and summarize key findings from preclinical studies.
I. In Vitro Synergy Testing: Methodologies and Data
The synergistic, additive, or antagonistic effects of fluconazole in combination with other antifungal agents are primarily evaluated using in vitro susceptibility testing methods. The checkerboard microdilution assay and time-kill studies are the most common approaches.
A. Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the interaction between two antimicrobial agents.
Protocol: Checkerboard Microdilution Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Preparation of Antifungal Stock Solutions and Dilutions:
- Prepare stock solutions of fluconazole and the second antifungal agent in an appropriate solvent (e.g., water, DMSO).
- Perform serial twofold dilutions of each drug in RPMI 1640 medium (buffered with MOPS) to achieve a range of concentrations above and below the expected Minimum Inhibitory Concentrations (MICs).
2. Inoculum Preparation:
- Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C until sufficient growth is achieved.
- Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
- Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
3. Checkerboard Plate Setup:
- In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to all wells.
- Add 50 µL of the various dilutions of fluconazole to the wells in a horizontal orientation (e.g., columns 1-10).
- Add 50 µL of the various dilutions of the second antifungal agent to the wells in a vertical orientation (e.g., rows A-G). This creates a matrix of drug combinations.
- Include wells with each drug alone (growth controls for each dilution) and a drug-free well (positive growth control).
- Finally, add 100 µL of the prepared fungal inoculum to each well.
4. Incubation and Reading:
- Incubate the plate at 35°C for 24-48 hours.
- Determine the MIC of each drug alone and the MIC of each drug in combination by visual inspection or spectrophotometric reading (50% or 90% growth inhibition compared to the drug-free control, depending on the fungus and drug).
5. Calculation of FICI:
- The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
6. Interpretation of FICI Values:
- Synergy: FICI ≤ 0.5
- Indifference (or Additivity): 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0
Experimental Workflow for Checkerboard Assay
Caption: Workflow of the checkerboard microdilution assay.
Quantitative Data from In Vitro Synergy Studies
| Combination Partner | Fungal Species | Fluconazole MIC Alone (µg/mL) | Partner MIC Alone (µg/mL) | Fluconazole MIC in Combination (µg/mL) | Partner MIC in Combination (µg/mL) | FICI | Outcome | Reference(s) |
| Terbinafine | Candida albicans (azole-susceptible) | 1 | 0.25 | 0.06 | 0.25 | 1.12 | Indifference | [1] |
| Terbinafine | Candida albicans (azole-resistant) | >64 | 16 | 0.06 | 0.25 | 0.016 | Synergy | [1] |
| Terbinafine | Candida glabrata | 16 | 16 | 0.5 | 0.25 | 0.047 | Synergy | [1] |
| Amphotericin B | Candida albicans | 0.5 | 0.25 | 0.125 | 0.0625 | 0.5 | Synergy | [2][3] |
| 5-Flucytosine | Cryptococcus neoformans | 4 | 1 | 1 | 0.125 | 0.375 | Synergy | [4] |
| Caspofungin | Candida glabrata | 32 | 0.25 | 8 | 0.0625 | 0.5 | Synergy | |
| Caspofungin | Aspergillus fumigatus | >64 | 0.25 | 16 | 0.03 | - | Synergy |
B. Time-Kill Curve Assay
Time-kill assays provide dynamic information about the rate and extent of fungal killing by single agents and combinations over time.
Protocol: Time-Kill Curve Assay
1. Preparation:
- Prepare antifungal solutions at desired concentrations (e.g., 1x, 2x, 4x MIC) in RPMI 1640 broth.
- Prepare a fungal inoculum as described for the checkerboard assay, adjusting to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.
2. Assay Procedure:
- In sterile tubes, combine the fungal inoculum with the antifungal solutions (single agents and combinations) and a drug-free growth control.
- Incubate the tubes at 35°C with agitation.
- At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.
- Perform serial dilutions of the aliquots in sterile saline.
- Plate a defined volume of each dilution onto appropriate agar plates (e.g., Sabouraud Dextrose Agar).
3. Data Analysis:
- Incubate the plates until colonies are visible and count the number of colonies (CFU/mL).
- Plot the log10 CFU/mL against time for each antifungal regimen.
4. Interpretation:
- Synergy: ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
- Indifference: <2 log10 change in CFU/mL with the combination compared to the most active single agent.
- Antagonism: ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent.
- Fungicidal activity: ≥3 log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Experimental Workflow for Time-Kill Assay
Caption: Workflow of the time-kill curve assay.
II. In Vivo Efficacy Testing: Murine Models
Animal models are crucial for validating in vitro findings and assessing the in vivo efficacy of combination therapies. The murine model of disseminated candidiasis is a commonly used system.
Protocol: Murine Model of Disseminated Candidiasis
1. Inoculum Preparation:
- Culture Candida albicans in a suitable broth (e.g., YPD) overnight at 30°C with shaking.
- Harvest and wash the yeast cells with sterile PBS.
- Resuspend the cells in sterile PBS and adjust the concentration to the desired inoculum (e.g., 5 x 10⁵ cells/mL).
2. Infection:
- Use immunocompetent or immunocompromised (e.g., neutropenic) mice, depending on the study's objective.
- Inject a defined volume (e.g., 0.1 mL) of the fungal inoculum into the lateral tail vein of each mouse.
3. Treatment:
- Randomly assign infected mice to treatment groups: vehicle control, fluconazole alone, second antifungal alone, and the combination of fluconazole and the second antifungal.
- Administer the drugs at predetermined doses and schedules (e.g., once daily by oral gavage or intraperitoneal injection) starting at a specified time post-infection.
4. Endpoint Evaluation:
- Survival Study: Monitor the mice daily for a defined period (e.g., 21 days) and record mortality.
- Fungal Burden Study: At a specific time point post-infection (e.g., day 3 or 5), euthanize a subset of mice from each group.
- Aseptically remove target organs (e.g., kidneys, brain, spleen).
- Weigh and homogenize the organs in sterile PBS.
- Perform serial dilutions of the homogenates and plate on appropriate agar to determine the CFU per gram of tissue.
5. Data Analysis:
- Compare survival curves between treatment groups using Kaplan-Meier analysis and log-rank tests.
- Compare the fungal burden (log10 CFU/g tissue) between groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis).
Quantitative Data from In Vivo Studies
| Combination Partner | Fungal Species | Animal Model | Fungal Burden Reduction (log10 CFU/g) - Kidney | Outcome | Reference(s) |
| Amphotericin B | Candida albicans (FLC-S) | Murine disseminated candidiasis | Antagonistic effect observed | Antagonism | [2][5] |
| Amphotericin B | Candida albicans (FLC-R) | Murine disseminated candidiasis | Additive effect observed | Additive | [2][5] |
| 5-Flucytosine | Cryptococcus neoformans | Murine cryptococcal meningitis | Synergistic reduction in brain fungal burden | Synergy | [1][6][7] |
| Caspofungin | Candida albicans | Murine disseminated candidiasis | No significant improvement over caspofungin alone | Indifference |
III. Mechanisms of Synergy: Signaling Pathways
The synergistic interactions of fluconazole with other compounds often involve the targeting of cellular stress response pathways that fungi use to tolerate azole-induced ergosterol (B1671047) depletion.
A. The Calcineurin Signaling Pathway
Calcineurin is a calcium-calmodulin-activated phosphatase that plays a crucial role in fungal stress responses, virulence, and drug resistance. Inhibition of calcineurin can potentiate the activity of fluconazole.
Mechanism of Synergy:
-
Fluconazole inhibits ergosterol biosynthesis, leading to cell membrane stress.
-
This stress activates the calcineurin signaling pathway, which helps the fungal cell to survive.
-
Inhibitors of calcineurin (e.g., cyclosporine A, tacrolimus) block this survival pathway.
-
The combination of fluconazole and a calcineurin inhibitor leads to a fungicidal effect, particularly against resistant isolates and biofilms.[6]
Calcineurin Pathway and Fluconazole Synergy
Caption: Fluconazole and Calcineurin inhibitor synergy.
B. The Hsp90 Chaperone System
Heat shock protein 90 (Hsp90) is a molecular chaperone that stabilizes key signaling proteins, including calcineurin, allowing fungi to develop and maintain drug resistance.
Mechanism of Synergy:
-
Hsp90 stabilizes client proteins, including components of the calcineurin pathway, that are essential for the fungal stress response to fluconazole.
-
Inhibition of Hsp90 (e.g., with geldanamycin (B1684428) derivatives) destabilizes these client proteins, compromising the stress response.
-
This renders the fungal cell hypersensitive to fluconazole, often resulting in a synergistic fungicidal effect.
Hsp90 Pathway and Fluconazole Synergy
Caption: Fluconazole and Hsp90 inhibitor synergy.
IV. Conclusion
Combination therapy with fluconazole holds significant promise for improving the management of fungal infections, particularly those caused by resistant organisms. The methodologies outlined in these application notes provide a framework for the systematic evaluation of novel fluconazole-based combinations. The synergistic interactions observed with inhibitors of cellular stress response pathways, such as the calcineurin and Hsp90 pathways, highlight promising avenues for future drug development. Further research is warranted to translate these preclinical findings into effective clinical strategies.
References
- 1. Combination therapy with fluconazole and flucytosine in the murine model of cryptococcal meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction between Fluconazole and Amphotericin B in Mice with Systemic Infection Due to Fluconazole-Susceptible or -Resistant Strains of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of amphotericin B and fluconazole on the extracellular and intracellular growth of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increasing Susceptibility of Drug-Resistant Candida albicans to Fluconazole and Terbinafine by 2(5 H)-Furanone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between fluconazole and amphotericin B in mice with systemic infection due to fluconazole-susceptible or -resistant strains of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined therapy with fluconazole and flucytosine in murine cryptococcal meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Development of Fluconazole-Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal drug resistance is a significant global health concern, particularly in immunocompromised patient populations. Fluconazole (B54011), a widely used azole antifungal, is often rendered ineffective by the development of resistance in pathogenic fungi, most notably Candida albicans. Understanding the molecular mechanisms and laboratory evolution of this resistance is crucial for the development of new therapeutic strategies and diagnostic tools.
These application notes provide a comprehensive guide for researchers to induce, characterize, and analyze fluconazole resistance in fungal strains within a laboratory setting. The protocols detailed below are based on established methodologies and offer a framework for consistent and reproducible research.
Core Mechanisms of Fluconazole Resistance
Fluconazole resistance in Candida species is a multifactorial phenomenon primarily driven by two key mechanisms:
-
Alterations in the Drug Target: The primary target of fluconazole is the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene, which is essential for ergosterol (B1671047) biosynthesis. Point mutations in ERG11 can reduce the binding affinity of fluconazole to the enzyme, thereby diminishing its inhibitory effect.[1][2][3][4] Additionally, overexpression of ERG11 can lead to an increased concentration of the target enzyme, requiring higher doses of the drug to achieve an antifungal effect.[5][6]
-
Overexpression of Efflux Pumps: Fungal cells can actively transport fluconazole out of the cell, reducing its intracellular concentration. This is mediated by two major families of efflux pump proteins: the ATP-binding cassette (ABC) transporters (encoded by genes such as CDR1 and CDR2) and the major facilitator superfamily (MFS) transporters (encoded by genes like MDR1).[7][8][9][10][11] Upregulation of these genes is a common mechanism of acquired fluconazole resistance.[5][10][12]
Data Presentation: Quantitative Analysis of Fluconazole Resistance
The development of fluconazole resistance is characterized by quantifiable changes in drug susceptibility and gene expression. The following tables summarize typical data observed in laboratory-evolved fluconazole-resistant Candida albicans strains.
Table 1: Minimum Inhibitory Concentration (MIC) Shift in Fluconazole-Resistant C. albicans
| Strain | Description | Fluconazole MIC (µg/mL) | Reference |
| SC5314 | Susceptible Parent Strain | 0.25 - 0.5 | [13] |
| Lab-Evolved Strain 1 | Resistant (Serial Passage) | 64 | [13] |
| Clinical Isolate S | Susceptible | ≤ 2 | [14] |
| Clinical Isolate R | Resistant | ≥ 8 | [14] |
| ATCC 90028 | Quality Control Strain | 0.25 | [13] |
| ATCC 96901 | Quality Control Strain | ≥ 64 | [13] |
Table 2: Relative Gene Expression Fold Change in Fluconazole-Resistant C. albicans
| Gene | Function | Fold Change in Resistant Strain (Compared to Susceptible) | Reference |
| ERG11 | Lanosterol 14α-demethylase (Drug Target) | 2 - 5 | [3][8] |
| CDR1 | ABC Transporter (Efflux Pump) | 3 - 30 | [3][8][12] |
| CDR2 | ABC Transporter (Efflux Pump) | 2 - 10 | |
| MDR1 | MFS Transporter (Efflux Pump) | 4 - 40+ | [3][8][12][15] |
Experimental Protocols
Protocol 1: In Vitro Induction of Fluconazole Resistance by Serial Passage
This protocol describes the generation of fluconazole-resistant fungal strains through continuous exposure to escalating concentrations of the drug, mimicking the selective pressures that can lead to resistance during clinical therapy.
Materials:
-
Fluconazole-susceptible fungal strain (e.g., Candida albicans SC5314)
-
Yeast Extract-Peptone-Dextrose (YPD) broth and agar (B569324)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Fluconazole powder (analytical grade)
-
Sterile culture tubes, flasks, and 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Shaking incubator (35°C)
-
Sterile glycerol (B35011) (50%)
Methodology:
-
Prepare Initial Culture: Inoculate a single colony of the susceptible parent strain into 5 mL of YPD broth and incubate overnight at 35°C with shaking.
-
Determine Initial MIC: Perform antifungal susceptibility testing (see Protocol 2) to determine the baseline MIC of the parent strain to fluconazole.
-
Initiate Serial Passage:
-
Prepare a series of culture tubes with RPMI 1640 medium containing increasing concentrations of fluconazole. Start with a concentration well below the initial MIC (e.g., 0.125 µg/mL) and prepare two-fold dilutions up to a concentration well above the expected resistant MIC (e.g., 128 µg/mL).
-
Dilute the overnight culture to a starting density of approximately 1 x 10^3 cells/mL in RPMI 1640.
-
Inoculate each tube with the diluted cell suspension.
-
-
Incubation and Passaging:
-
Incubate the tubes at 35°C with shaking for 48 hours.
-
Identify the tube with the highest fluconazole concentration that shows visible growth (turbidity).
-
Use the culture from this tube to inoculate a fresh series of tubes with increasing fluconazole concentrations for the next passage.
-
-
Repeat Passaging: Continue this process for multiple passages. The number of passages required to achieve a stable resistant phenotype can vary.
-
Isolate and Confirm Resistant Strains:
-
Once a strain consistently grows at a high concentration of fluconazole (e.g., ≥64 µg/mL), streak the culture onto a YPD agar plate to obtain single colonies.
-
Select several individual colonies and confirm their resistant phenotype by re-testing the MIC (Protocol 2).
-
-
Archive Resistant Strains: Prepare glycerol stocks (e.g., by mixing equal volumes of overnight culture with 50% sterile glycerol) of the confirmed resistant isolates and store them at -80°C for long-term preservation.
Protocol 2: Antifungal Susceptibility Testing (AST) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of fluconazole.[10][16][17]
Materials:
-
Parental (susceptible) and putative resistant fungal strains
-
RPMI 1640 medium (as in Protocol 1)
-
Fluconazole stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO or water)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
McFarland standard 0.5
Methodology:
-
Inoculum Preparation:
-
Culture the fungal strains on YPD agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of fluconazole in RPMI 1640 medium in the 96-well plate. A typical concentration range is 0.125 µg/mL to 128 µg/mL.
-
Add 100 µL of each fluconazole dilution to the appropriate wells.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of fluconazole that causes a significant (≥50%) reduction in growth (turbidity) compared to the drug-free growth control.
-
Growth can be assessed visually or by reading the optical density at 530 nm using a microplate reader.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the expression levels of genes associated with fluconazole resistance.[11][18][19]
Materials:
-
Susceptible and resistant fungal strains
-
YPD broth
-
RNA extraction kit (e.g., TRIzol or commercial kit)
-
DNase I
-
Reverse transcriptase and cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target genes (ERG11, CDR1, CDR2, MDR1) and a housekeeping gene (e.g., ACT1)
-
qRT-PCR instrument
Methodology:
-
Cell Culture and RNA Extraction:
-
Grow susceptible and resistant strains in YPD broth to mid-log phase. For some experiments, cells can be exposed to a sub-inhibitory concentration of fluconazole to induce gene expression.
-
Harvest cells by centrifugation and extract total RNA using a validated kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Set up qPCR reactions containing the cDNA template, forward and reverse primers for the gene of interest, and the qRT-PCR master mix.
-
Run the reactions on a qRT-PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.[12] Normalize the expression of the target genes to the expression of the housekeeping gene (ACT1) and compare the normalized expression in the resistant strain to that of the susceptible parent strain.
-
Mandatory Visualizations
Caption: Experimental workflow for generating and characterizing fluconazole-resistant fungal strains.
Caption: Core molecular mechanisms of fluconazole resistance in Candida albicans.
Caption: Key signaling pathways regulating fluconazole resistance in Candida albicans.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering azole resistance mechanisms with a focus on transcription factor-encoding genes TAC1, MRR1 and UPC2 in a set of fluconazole-resistant clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of the expression of fluconazole-resistant genes in strains of Candida albicans isolated from elderly people at their admission in an intensive care unit in Manizales, Colombia | Biomedica [revistabiomedica.org]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Upc2-mediated mechanisms of azole resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The evaluation of the overexpression of the ERG‐11, MDR‐1, CDR‐1, and CDR‐2 genes in fluconazole‐resistant Candida albicans isolated from Ahvazian cancer patients with oral candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of fluconazole susceptibility to Candida albicans by MALDI-TOF MS and real-time PCR for CDR1, CDR2, MDR1 and ERG11 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Quantitative analysis of the expression of fluconazole-resistant genes in strains of Candida albicans isolated from elderly people at their admission in an intensive care unit in Manizales, Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 18. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Flucopride Against Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial and fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection from environmental stresses and antimicrobial treatments. Flucopride is a novel investigational agent with potential anti-biofilm properties. These application notes provide detailed protocols for the comprehensive evaluation of this compound's efficacy in preventing and eradicating microbial biofilms. The methodologies described herein are applicable to a broad range of bacterial and fungal species known to form biofilms, such as Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While this assay is performed on planktonic (free-floating) cells, it is a crucial first step to determine the concentration range for subsequent biofilm assays.
Protocol:
-
Bacterial/Fungal Culture Preparation: Inoculate a single colony of the test microorganism into 5 mL of appropriate growth medium (e.g., Trypticase Soy Broth for bacteria, RPMI-1640 for fungi) and incubate overnight at 37°C with shaking.
-
Standardization of Inoculum: Dilute the overnight culture in fresh medium to achieve an optical density at 600 nm (OD₆₀₀) of 0.05-0.1, which corresponds to approximately 1 x 10⁸ Colony Forming Units (CFU)/mL.[1]
-
Preparation of this compound Dilutions: Prepare a 2-fold serial dilution of this compound in the appropriate growth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well containing the this compound dilutions to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganisms with no drug) and a negative control (sterile medium).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound where no visible growth (turbidity) is observed.
Biofilm Formation Assay (Crystal Violet Staining)
This method quantifies the total biofilm biomass.
Protocol:
-
Biofilm Growth: In a 96-well microtiter plate, add 200 µL of the standardized microbial suspension (as prepared in section 1.1.2) to each well. Incubate at 37°C for 24-48 hours to allow for biofilm formation.[1][2]
-
Removal of Planktonic Cells: Carefully aspirate the medium from each well and gently wash twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[1]
-
Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15-20 minutes to fix the biofilms.[1]
-
Staining: Discard the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 15 minutes.[2]
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with sterile water until the negative control wells are colorless.[1]
-
Solubilization: Add 200 µL of 33% acetic acid or absolute ethanol (B145695) to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at a wavelength between 570-595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.[1][2]
Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
MBIC is the minimum concentration of an agent required to inhibit the formation of a biofilm.[3][4]
Protocol:
-
Preparation of this compound Dilutions: In a 96-well microtiter plate, prepare a serial dilution of this compound in the appropriate growth medium.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation in the presence of this compound.
-
Quantification: Following incubation, quantify the biofilm biomass using the crystal violet staining method as described in section 1.2. The MBIC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥50% or ≥90%) in biofilm biomass compared to the untreated control.
Determination of Minimum Biofilm Eradication Concentration (MBEC)
MBEC is the minimum concentration of an agent required to eradicate a pre-formed biofilm.[3][4][5]
Protocol:
-
Biofilm Formation: Grow biofilms in a 96-well plate for 24-48 hours as described in section 1.2.1.
-
Treatment: After biofilm formation, remove the planktonic cells and add fresh medium containing serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Quantification: Determine the viability of the remaining biofilm. This can be done by:
-
Crystal Violet Staining: To assess the remaining biomass as described in section 1.2.
-
Metabolic Assays (e.g., XTT, Resazurin): These assays measure the metabolic activity of viable cells.[1][5]
-
Colony Forming Unit (CFU) Counting:
-
After treatment, wash the wells with PBS.
-
Scrape the biofilm from the bottom of the wells and resuspend the cells in PBS.
-
Perform serial dilutions of the suspension and plate on appropriate agar (B569324) plates.
-
Incubate the plates and count the colonies to determine the number of viable cells.
-
-
The MBEC is the lowest concentration of this compound that results in a significant reduction in the number of viable cells within the biofilm compared to the untreated control.
Data Presentation
Quantitative data from the described protocols should be summarized in tables for clear comparison.
Table 1: Antimicrobial Activity of this compound against Planktonic and Biofilm Growth
| Microorganism | MIC (µg/mL) | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) | MBEC₅₀ (µg/mL) | MBEC₉₀ (µg/mL) |
| P. aeruginosa ATCC 15442 | |||||
| S. aureus ATCC 6538 | |||||
| C. albicans SC5314 |
MBIC₅₀/₉₀: Minimum biofilm inhibitory concentration required to inhibit 50% or 90% of biofilm formation. MBEC₅₀/₉₀: Minimum biofilm eradication concentration required to kill 50% or 90% of cells in a pre-formed biofilm.
Visualization of Biofilm Architecture
Confocal Laser Scanning Microscopy (CLSM) and Scanning Electron Microscopy (SEM) are powerful techniques to visualize the three-dimensional structure of biofilms and the effect of this compound treatment.
Confocal Laser Scanning Microscopy (CLSM)
Protocol:
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass coverslips placed in a multi-well plate.[1]
-
Treatment: Treat the biofilms with this compound at the MBEC or other relevant concentrations.
-
Staining: Stain the biofilms with fluorescent dyes to differentiate between live and dead cells (e.g., SYTO 9 and propidium (B1200493) iodide) and to visualize the EPS matrix (e.g., Concanavalin A-FITC).
-
Imaging: Visualize the stained biofilms using a confocal microscope. Z-stack images can be acquired to reconstruct the 3D architecture of the biofilm.
Scanning Electron Microscopy (SEM)
Protocol:
-
Biofilm Growth and Treatment: Grow and treat biofilms on appropriate surfaces (e.g., plastic or titanium discs).
-
Fixation: Fix the biofilms with a solution containing glutaraldehyde (B144438) and paraformaldehyde.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.
-
Drying and Coating: Critical-point dry the samples and coat them with a thin layer of gold or palladium.
-
Imaging: Examine the samples using a scanning electron microscope to observe the surface topography and cellular morphology within the biofilm.
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for testing this compound's anti-biofilm activity.
Caption: Potential signaling pathways in biofilm formation targeted by this compound.
References
Application Notes and Protocols for High-Throughput Screening of Novel Fluconazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel fluconazole (B54011) derivatives with antifungal activity. The methodologies described are tailored for a research and drug development environment, emphasizing reproducibility and scalability.
Introduction
Fluconazole is a widely used azole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase (CYP51 or Erg11p).[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[2] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth.[2] The emergence of fluconazole-resistant fungal strains necessitates the development of novel derivatives with improved potency and a broader spectrum of activity.[1] High-throughput screening (HTS) is a crucial tool in this endeavor, enabling the rapid evaluation of large chemical libraries for promising new antifungal candidates.
This document outlines three robust HTS assays for the evaluation of novel fluconazole derivatives: a broth microdilution-based growth inhibition assay, an ATP bioluminescence-based viability assay, and a reporter gene assay for monitoring the ergosterol biosynthesis pathway.
Signaling Pathway: Ergosterol Biosynthesis and Fluconazole's Mechanism of Action
Fluconazole targets a key enzymatic step in the ergosterol biosynthesis pathway. Understanding this pathway is fundamental to interpreting assay results and designing new derivatives.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole.
Data Presentation: In Vitro Antifungal Activity of Novel Fluconazole Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for representative novel fluconazole derivatives against various fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Fluconazole Derivatives against Candida albicans
| Compound ID | Modification | C. albicans ATCC 10231 MIC (µg/mL) | C. albicans (Fluconazole-Resistant) MIC (µg/mL) | Reference Fluconazole MIC (µg/mL) |
| Derivative 5 | Alkyl-amino substituent | 0.06 - 1.95 | 0.06 - 1.95 | >64 |
| Derivative 6 | Alkyl-amino substituent | 0.06 - 1.95 | 0.06 - 1.95 | >64 |
| Derivative 9 | Alkyl-amino substituent | 0.06 - 1.95 | 0.06 - 1.95 | >64 |
| Derivative 10 | Alkyl-amino substituent | 0.06 - 1.95 | 0.06 - 1.95 | >64 |
| Compound 8b | Urea functionality | 0.5 | 0.5 | 16 |
| Compound 8c | Urea functionality | 0.5 | 0.5 | 16 |
| Compound 8e | Urea functionality | 0.5 | 0.5 | 16 |
Data compiled from multiple sources.[1][3]
Table 2: IC50 Values of Novel Azole Compounds against Fungal CYP51
| Compound ID | Fungal Species | CYP51 IC50 (µM) | Reference Fluconazole IC50 (µM) |
| VT-1161 (Oteseconazole) | Candida albicans | 1.4 - 1.6 | ~0.31 |
| VT-1129 (Quilseconazole) | Cryptococcus neoformans | 0.16 | - |
| Derivative 12b | Candida albicans | 0.20 | 0.31 |
| Derivative 12c | Candida albicans | 0.33 | 0.31 |
| Derivative 5d | Candida albicans | 0.39 | 0.31 |
| Derivative 5f | Candida albicans | 0.46 | 0.31 |
Data compiled from multiple sources.[4][5]
Experimental Protocols
High-Throughput Broth Microdilution Assay for Fungal Growth Inhibition
This protocol adapts the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for a high-throughput format to determine the Minimum Inhibitory Concentration (MIC) of novel compounds.[6]
Caption: Workflow for the high-throughput broth microdilution assay.
Materials:
-
Candida albicans or other susceptible yeast strains
-
RPMI-1640 medium, buffered with MOPS
-
Novel fluconazole derivatives and reference fluconazole, dissolved in DMSO
-
Sterile 384-well, flat-bottom microplates
-
Automated liquid handling system
-
Microplate incubator
-
Microplate reader
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the assay plate.[6]
-
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and fluconazole in DMSO in a source plate.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound dilution to the assay plates. Include vehicle controls (DMSO only) and positive controls (a high concentration of fluconazole).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared fungal inoculum to each well of the compound-containing plates.
-
Seal the plates and incubate at 35°C for 24 to 48 hours.
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.
-
The MIC is defined as the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50% or ≥90%) compared to the control.
-
ATP Bioluminescence Assay for Fungal Viability
This assay provides a rapid and sensitive measure of fungal viability by quantifying intracellular ATP levels. A decrease in ATP correlates with cell death or metabolic inactivity.[7]
Caption: Workflow for the ATP bioluminescence viability assay.
Materials:
-
Fungal strain and growth medium as in the broth microdilution assay.
-
Novel fluconazole derivatives and reference compounds.
-
Sterile, white, opaque 384-well microplates.
-
Commercial ATP bioluminescence assay kit (e.g., CellTiter-Glo®).
-
Luminometer plate reader.
Procedure:
-
Assay Setup:
-
Prepare compound plates and fungal inoculum as described for the broth microdilution assay, using white, opaque plates to minimize well-to-well crosstalk.
-
-
Incubation:
-
Incubate the plates at 35°C for a predetermined period (e.g., 24 hours).
-
-
Reagent Addition:
-
Equilibrate the plates and the ATP detection reagent to room temperature.
-
Add a volume of ATP detection reagent equal to the volume of cell culture in each well (e.g., 50 µL). This reagent typically combines cell lysis and the luciferase/luciferin substrate.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Signal Stabilization and Measurement:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Reporter Gene Assay for Ergosterol Pathway Inhibition
This assay utilizes a genetically engineered yeast strain where a reporter gene (e.g., β-galactosidase or luciferase) is under the control of a promoter that is responsive to the inhibition of the ergosterol biosynthesis pathway.[8] For instance, the promoter of a gene like ERG25 or ERG11 itself, which are often upregulated in response to pathway blockage, can be used.[9]
Caption: Logical flow of the ergosterol pathway reporter gene assay.
Materials:
-
Engineered yeast strain (e.g., Saccharomyces cerevisiae or Candida albicans) containing the reporter gene construct.
-
Appropriate selective growth medium.
-
Novel fluconazole derivatives and reference compounds.
-
Sterile 384-well microplates (white or clear, depending on the reporter).
-
Reagents for the reporter assay (e.g., luciferin for luciferase).
-
Luminometer or spectrophotometer.
Procedure:
-
Inoculum and Compound Plating:
-
Prepare an overnight culture of the reporter yeast strain in selective medium.
-
Dilute the culture to an appropriate starting OD.
-
Plate the compounds as described in the previous protocols.
-
-
Incubation:
-
Add the diluted yeast culture to the wells and incubate at 30°C or 35°C for a period sufficient to induce reporter expression (e.g., 6-24 hours).
-
-
Reporter Signal Measurement:
-
For luciferase: Add the luciferase substrate to the wells and measure luminescence immediately.
-
For β-galactosidase: Lyse the cells and add a colorimetric substrate (e.g., ONPG). After a suitable incubation period, stop the reaction and measure the absorbance.
-
-
Data Analysis:
-
Calculate the fold induction of the reporter signal for each compound concentration compared to the vehicle control.
-
Determine the EC50 value, the concentration of the compound that produces 50% of the maximal reporter induction.
-
By employing these high-throughput screening assays, researchers can efficiently identify and prioritize novel fluconazole derivatives with potent antifungal activity, paving the way for the development of next-generation antifungal therapeutics.
References
- 1. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An ATP bioluminescence assay applicable to rapid fluconazole susceptibility testing of dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reporter gene assay for fungal sterol biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
Application Notes and Protocols for the Study of Fungal Pathogenesis Using Fluconazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial request specified "Flucopride." However, an extensive search revealed no such compound in the context of fungal pathogenesis. It is highly probable that this was a typographical error for "Fluconazole," a widely studied azole antifungal. Therefore, these application notes and protocols are based on Fluconazole (B54011) as a representative agent for studying fungal pathogenesis.
Introduction
Fluconazole is a triazole antifungal agent that has been instrumental in both clinical treatment and basic research of fungal infections. Its specific mechanism of action and the well-characterized resistance pathways make it an excellent tool for dissecting fungal pathogenesis, including virulence factor regulation, stress response signaling, and drug resistance mechanisms. These notes provide an overview of the applications of Fluconazole in a research setting, complete with quantitative data and detailed experimental protocols.
Mechanism of Action
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[2][3] Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts the cell membrane structure and function, ultimately inhibiting fungal growth.[1][4]
Ergosterol Biosynthesis Pathway and Fluconazole Inhibition
Caption: Inhibition of Erg11p by Fluconazole in the ergosterol biosynthesis pathway.
Data Presentation: Quantitative Effects of Fluconazole
The following tables summarize quantitative data on the effects of Fluconazole on gene expression and fungal susceptibility.
Table 1: Minimum Inhibitory Concentrations (MICs) of Fluconazole for Candida albicans
| Strain Type | MIC Range (µg/mL) | Typical Interpretation | Reference(s) |
| Wild-Type Susceptible | ≤ 2 | Susceptible | [5] |
| Susceptible-Dose Dependent | 4 | Susceptible-Dose Dependent | [5] |
| Resistant | ≥ 8 | Resistant | [5] |
Table 2: Fold Change in Gene Expression in Fluconazole-Resistant Candida albicans Isolates
| Gene | Function | Fold Change vs. Susceptible | Condition | Reference(s) |
| ERG11 | Lanosterol 14α-demethylase (Drug Target) | Up to 15-fold increase | Chronic fluconazole exposure | [6] |
| CDR1 | ABC Transporter (Efflux Pump) | 2 to >100-fold increase | Azole-resistant clinical isolates | [6] |
| CDR2 | ABC Transporter (Efflux Pump) | 2 to 50-fold increase | Azole-resistant clinical isolates | [6] |
| MDR1 | MFS Transporter (Efflux Pump) | >10-fold increase | Azole-resistant clinical isolates | [6] |
Application in Studying Fungal Pathogenesis
Fluconazole can be used to investigate several aspects of fungal pathogenesis:
-
Virulence Factor Regulation: By observing how fungi regulate virulence factors (e.g., hyphal formation, biofilm production) in the presence of sub-inhibitory concentrations of Fluconazole, researchers can uncover links between stress response and pathogenicity.
-
Stress Response Pathways: Fluconazole-induced membrane stress activates signaling pathways such as the calcineurin and Hsp90 pathways.[7][8] Studying these pathways in the context of Fluconazole exposure can elucidate their role in fungal survival and adaptation.
-
Drug Resistance Mechanisms: Fluconazole is a key tool for selecting for and studying the molecular basis of antifungal resistance, including the role of efflux pumps and drug target modifications.
Key Signaling Pathways in Fluconazole Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Expression of fluconazole resistance-associated genes in biofilm from 23 clinical isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 | PLOS Pathogens [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Time-Kill Curve Analysis of Fluconazole's Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting time-kill curve analysis to evaluate the antifungal activity of Fluconazole (B54011). This information is intended to guide researchers in accurately assessing the pharmacodynamic properties of this widely used antifungal agent.
Introduction
Fluconazole is a triazole antifungal agent that plays a crucial role in the treatment of various fungal infections, particularly those caused by Candida species.[1][2] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14-α-demethylase.[3][4][5] This enzyme is critical for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane.[4][5] By disrupting ergosterol synthesis, fluconazole compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic activity) and in some cases, fungal cell death (fungicidal activity).[2][4]
Time-kill curve analysis is a dynamic method used to assess the in vitro activity of an antimicrobial agent against a specific microorganism over time. This technique provides valuable information on the rate and extent of antifungal activity, helping to classify an agent as either fungistatic or fungicidal.[6] For fluconazole, time-kill studies are instrumental in understanding its pharmacodynamics against various fungal pathogens, such as Candida albicans.
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism of action of Fluconazole.
Caption: Mechanism of action of Fluconazole in inhibiting ergosterol synthesis.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Prior to performing a time-kill assay, it is essential to determine the Minimum Inhibitory Concentration (MIC) of fluconazole against the test organism. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[6]
Materials:
-
Fluconazole stock solution
-
96-well microtiter plates[6]
-
Fungal inoculum (e.g., Candida albicans)
-
Sterile saline
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)[6]
Procedure:
-
Prepare Fluconazole Dilutions: Create a serial dilution of the fluconazole stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of concentrations.[6]
-
Prepare Fungal Inoculum: From a 24-hour culture on an appropriate agar (B569324) plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. Dilute this suspension in RPMI-1640 to obtain the final desired inoculum concentration for the assay.[6]
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the fluconazole dilutions. Include a positive control well (inoculum without the drug) and a negative control well (medium only).[6]
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.[6]
-
Reading the MIC: The MIC is determined as the lowest concentration of fluconazole that causes a significant inhibition of growth (approximately 50% reduction in turbidity) compared to the drug-free growth control.[6]
Time-Kill Curve Assay
Objective: To determine the rate and extent of fungal killing by fluconazole over time.
Materials:
-
Fluconazole stock solution
-
RPMI-1640 medium buffered with MOPS
-
Fungal inoculum prepared as described for MIC determination
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (35°C)[7]
-
Sterile saline for serial dilutions
-
Appropriate agar plates (e.g., Sabouraud Dextrose Agar)
-
Micropipettes and sterile tips
-
Timer
Procedure:
-
Experimental Setup: Prepare tubes or flasks containing RPMI-1640 medium with fluconazole at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x, and 16x MIC). Also, include a drug-free growth control.[9]
-
Inoculation: Inoculate each tube with the prepared fungal suspension to achieve a starting inoculum of approximately 10^5 CFU/mL.[10]
-
Incubation: Incubate all tubes at 35°C with agitation.[7]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[8]
-
Colony Counting: Perform serial dilutions of each aliquot in sterile saline and plate a defined volume onto drug-free agar plates.[6]
-
Incubation of Plates: Incubate the plates at 35°C for 24 to 48 hours, or until colonies are clearly visible.
-
Data Collection: Count the number of colonies on each plate and calculate the CFU/mL for each time point and fluconazole concentration.
Experimental Workflow Diagram
The following diagram outlines the workflow for a time-kill curve assay.
Caption: Workflow for conducting a time-kill curve assay.
Data Presentation and Interpretation
The results of a time-kill assay are typically presented as a plot of the log10 CFU/mL versus time for each fluconazole concentration and the growth control.
Interpretation of Results:
-
Fungistatic Activity: A fungistatic agent inhibits the growth of the fungus. On a time-kill curve, this is represented by a minimal change or a slight decrease in the CFU/mL over time compared to the initial inoculum, but not a significant reduction. Fluconazole typically exhibits fungistatic activity against Candida species.[4][8]
-
Fungicidal Activity: A fungicidal agent actively kills the fungus. This is defined as a ≥3-log10 decrease in CFU/mL (a 99.9% reduction) from the initial inoculum.[6][11]
Example Data Table:
The following table provides a template for summarizing the quantitative data from a time-kill experiment with fluconazole against Candida albicans.
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 8x MIC (log10 CFU/mL) | 16x MIC (log10 CFU/mL) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.3 | 5.1 | 5.0 | 4.9 | 4.8 | 4.7 | 4.6 |
| 4 | 5.8 | 5.2 | 5.0 | 4.8 | 4.6 | 4.4 | 4.2 |
| 8 | 6.5 | 5.3 | 5.1 | 4.7 | 4.4 | 4.1 | 3.8 |
| 12 | 7.2 | 5.5 | 5.2 | 4.8 | 4.5 | 4.2 | 3.9 |
| 24 | 8.0 | 5.8 | 5.4 | 5.0 | 4.7 | 4.4 | 4.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the fungal strain and experimental conditions.
Conclusion
Time-kill curve analysis is a powerful tool for characterizing the antifungal activity of fluconazole. By following standardized protocols, researchers can obtain reproducible and reliable data to understand the pharmacodynamic properties of this important antifungal drug. This information is critical for drug development, guiding dosage selection, and optimizing therapeutic strategies against fungal infections.
References
- 1. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nelsonlabs.com [nelsonlabs.com]
Application Notes and Protocols: Utilizing CRISPR-Cas9 to Uncover Flucopride (Fluconazole) Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flucopride, the brand name for the antifungal agent Fluconazole (B54011), is a widely used triazole drug for the treatment of fungal infections, particularly those caused by Candida species. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis leads to the accumulation of toxic sterols, compromising membrane integrity and ultimately inhibiting fungal growth.[1][2][3]
Despite its effectiveness, the emergence of this compound resistance is a significant clinical concern, often leading to treatment failure. The primary mechanisms of resistance are well-documented and include:
-
Target site mutations: Point mutations in the ERG11 gene can reduce the binding affinity of Fluconazole to its target enzyme.[4][5]
-
Overexpression of the target enzyme: Increased expression of ERG11 can lead to higher levels of lanosterol 14α-demethylase, requiring higher drug concentrations for effective inhibition.[4][6]
-
Efflux pump overexpression: Upregulation of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) results in the active removal of Fluconazole from the fungal cell, reducing its intracellular concentration.[4][6][7]
The advent of CRISPR-Cas9 technology has revolutionized the study of drug resistance, providing a powerful tool for high-throughput, genome-wide screening to identify novel genes and pathways involved in resistance.[4][8] This application note provides a detailed protocol for utilizing a CRISPR-Cas9 knockout screen to identify genes that confer resistance to this compound in the model fungal pathogen, Candida albicans.
Data Presentation: Quantitative Analysis of this compound (Fluconazole) Resistance
A key aspect of studying drug resistance is the quantitative assessment of the shift in drug sensitivity. The half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC) are standard metrics used to quantify the susceptibility of a fungal strain to an antifungal agent. Below is a table summarizing representative quantitative data comparing a this compound-susceptible and a this compound-resistant Candida albicans strain.
| Parameter | This compound-Susceptible C. albicans | This compound-Resistant C. albicans | Fold Change | Reference |
| MIC (mg/L) | 0.25 | ≥ 64 | ≥ 256 | |
| IC50 (mg/L) | ≤ 32 | ≥ 64 | ≥ 2 | [8] |
Note: MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) values can vary between studies and specific strains.
Experimental Protocols
This section outlines the key experimental protocols for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes associated with this compound resistance in Candida albicans.
Protocol 1: Generation of a C. albicans Strain Expressing Cas9
A prerequisite for a CRISPR screen is a stable C. albicans strain expressing the Cas9 nuclease.
Materials:
-
C. albicans wild-type strain (e.g., SC5314)
-
Cas9 expression plasmid optimized for C. albicans
-
Transformation reagents (e.g., lithium acetate, polyethylene (B3416737) glycol)
-
Selective growth media
Procedure:
-
Plasmid Preparation: Linearize the Cas9 expression plasmid according to the manufacturer's protocol to facilitate genomic integration.
-
Yeast Transformation: Transform the wild-type C. albicans strain with the linearized Cas9 plasmid using a standard lithium acetate-based transformation protocol.
-
Selection of Transformants: Plate the transformed cells on selective media to isolate colonies that have successfully integrated the Cas9 expression cassette.
-
Verification of Cas9 Expression: Confirm Cas9 expression in the selected colonies by Western blot analysis or by assessing the efficiency of a targeted gene knockout using a control sgRNA.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance
This protocol describes the process of introducing a pooled sgRNA library into the Cas9-expressing C. albicans strain and selecting for this compound-resistant mutants.
Materials:
-
Cas9-expressing C. albicans strain
-
Pooled lentiviral sgRNA library targeting the C. albicans genome
-
This compound (Fluconazole)
-
Yeast culture media (YPD)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentiviral Transduction: Transduce the Cas9-expressing C. albicans strain with the pooled sgRNA lentiviral library. Aim for a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.
-
Selection of Transduced Cells: Select for successfully transduced cells using the appropriate antibiotic resistance marker present on the lentiviral vector.
-
Establishment of Baseline sgRNA Representation: Harvest a portion of the transduced cell population prior to drug selection to serve as the baseline (T0) for sgRNA representation. Extract genomic DNA from this sample.
-
This compound Selection: Culture the remaining transduced cell population in the presence of this compound. The concentration of this compound should be empirically determined to be lethal to the majority of the wild-type Cas9-expressing cells (e.g., at or above the MIC).
-
Harvesting Resistant Population: After a defined period of selection (e.g., 7-14 days), harvest the surviving, this compound-resistant cell population. Extract genomic DNA.
-
sgRNA Library Preparation and Sequencing:
-
Amplify the integrated sgRNA sequences from the genomic DNA of both the baseline (T0) and the this compound-resistant populations using PCR.
-
Prepare the amplified sgRNA libraries for next-generation sequencing.
-
Sequence the libraries to determine the frequency of each sgRNA in both populations.
-
-
Data Analysis:
-
Compare the sgRNA frequencies in the this compound-resistant population to the baseline population.
-
Identify sgRNAs that are significantly enriched in the resistant population. These sgRNAs target genes whose knockout confers resistance to this compound.
-
Protocol 3: Validation of Candidate Genes
Individual validation of the top candidate genes identified from the screen is crucial to confirm their role in this compound resistance.
Materials:
-
Cas9-expressing C. albicans strain
-
Individual sgRNA expression vectors targeting candidate genes
-
Non-targeting control sgRNA vector
-
This compound (Fluconazole)
-
Reagents for cell viability assays (e.g., MTT, resazurin)
-
Reagents for molecular analysis (qPCR, Western blotting)
Procedure:
-
Generation of Individual Knockout Strains:
-
Individually transform the Cas9-expressing C. albicans strain with sgRNA vectors targeting each candidate gene and a non-targeting control sgRNA.
-
Select and expand the resulting knockout and control cell lines.
-
-
Confirmation of Gene Knockout:
-
Verify the successful knockout of each target gene at the genomic, transcript (RT-qPCR), or protein (Western blot) level.
-
-
Phenotypic Validation (IC50/MIC Determination):
-
Perform a dose-response assay by treating the individual knockout strains and the control strain with a range of this compound concentrations.
-
Determine the IC50 or MIC for each strain using a cell viability assay.
-
A significant increase in the IC50 or MIC of a knockout strain compared to the control confirms that the knocked-out gene is involved in conferring sensitivity to this compound.
-
Visualizations
Signaling Pathway: this compound (Fluconazole) Mechanism of Action and Resistance
Caption: Mechanism of this compound action and key resistance pathways in fungal cells.
Experimental Workflow: CRISPR-Cas9 Screen for this compound Resistance
Caption: Workflow for identifying this compound resistance genes using a CRISPR-Cas9 screen.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively utilize CRISPR-Cas9 technology to investigate the molecular mechanisms of this compound resistance. By employing genome-wide screening and subsequent validation, it is possible to identify novel genes and pathways that contribute to the resistance phenotype. This knowledge is invaluable for the development of new antifungal strategies, including the identification of novel drug targets and the design of combination therapies to overcome resistance. The power of CRISPR-Cas9 lies in its ability to systematically and unbiasedly probe the genome, accelerating our understanding of drug resistance and paving the way for more effective treatments for fungal infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The genetic basis of fluconazole resistance development in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 4. Distinct Patterns of Gene Expression Associated with Development of Fluconazole Resistance in Serial Candida albicans Isolates from Human Immunodeficiency Virus-Infected Patients with Oropharyngeal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Itraconazole susceptibilities of fluconazole susceptible and resistant isolates of five Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of D0870 compared with those of other azoles against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fluconazole Resistance in Candida albicans
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome fluconazole (B54011) resistance in Candida albicans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of fluconazole resistance in Candida albicans?
A1: Fluconazole resistance in C. albicans is a multifactorial phenomenon primarily driven by the following mechanisms:
-
Overexpression of Efflux Pumps: The most common mechanism involves the upregulation of genes encoding ATP-binding cassette (ABC) transporters (such as CDR1 and CDR2) and major facilitator superfamily (MFS) transporters (like MDR1).[1][2][3][4] These pumps actively extrude fluconazole from the fungal cell, reducing its intracellular concentration and efficacy.[2]
-
Alterations in the Drug Target: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14α-demethylase, can lead to reduced affinity of the enzyme for fluconazole.[1][2] Overexpression of ERG11 also contributes to resistance by increasing the amount of the target enzyme.[1][5]
-
Biofilm Formation: C. albicans biofilms exhibit high resistance to fluconazole.[6][7][8] This is a complex process involving a protective extracellular matrix, altered metabolic states, and the expression of resistance-related genes that are phase-specific.[6][7][8]
-
Alterations in the Ergosterol (B1671047) Biosynthesis Pathway: Mutations in other genes of the ergosterol biosynthesis pathway can lead to the production of alternative sterols or the accumulation of toxic sterols that are then expelled, thus bypassing the effect of fluconazole.[5]
Q2: I am not seeing a synergistic effect when combining fluconazole with a novel compound. What could be the reason?
A2: A lack of synergy can arise from several factors:
-
Mechanism of Action: Your compound might not be targeting a pathway that complements fluconazole's action. For synergy, the compound should ideally inhibit a resistance mechanism (like efflux pumps), enhance fluconazole's uptake, or inhibit a parallel survival pathway.
-
Compound Concentration: The concentrations used for both fluconazole and your compound are critical. A checkerboard assay with a wide range of concentrations is essential to identify the synergistic range.
-
In Vitro Model: The observed effect can vary between planktonic cells and biofilms. Biofilms are notoriously more resistant, and a compound effective against planktonic cells may not penetrate the biofilm matrix or affect the sessile cells within it.[3][6]
-
Strain-Specificity: The genetic background of the C. albicans strain can significantly influence the outcome. A resistant strain with ERG11 mutations might not respond to an efflux pump inhibitor in the same way as a strain overexpressing CDR1.
Q3: My minimum inhibitory concentration (MIC) values for fluconazole against the same C. albicans strain are inconsistent. What are the possible causes?
A3: Inconsistent MIC values are a common issue in antifungal susceptibility testing. Potential causes include:
-
Inoculum Size: Variation in the initial inoculum concentration can significantly affect the MIC. It is crucial to standardize the inoculum preparation.[9]
-
Reading Time and Temperature: The time of reading the MIC and the incubation temperature can influence the results. Following a standardized protocol, such as those from CLSI or EUCAST, is recommended.[9]
-
Trailing Effect: Azoles can exhibit a "trailing" phenomenon, where there is reduced but persistent growth at concentrations above the MIC. This can make the visual determination of the endpoint difficult.[10] Reading the MIC at a point of significant inhibition (e.g., 50% reduction in turbidity compared to the growth control) is a common practice to standardize the reading.[11]
-
Media Composition: The type and pH of the culture medium can impact the activity of both the antifungal agent and the fungus.[12]
Troubleshooting Guides
Guide 1: Investigating a Novel Efflux Pump Inhibitor (EPI)
Problem: A potential EPI does not sensitize fluconazole-resistant C. albicans in your assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability or Insolubility | Verify the solubility and stability of your EPI in the assay medium over the experiment's duration. | The compound remains in solution at the tested concentrations. |
| Incorrect Concentration Range | Perform a dose-response curve for the EPI alone to determine its toxicity. Then, use a checkerboard assay with a broad range of EPI and fluconazole concentrations. | Identification of a non-toxic concentration range for the EPI that exhibits synergy with fluconazole. |
| EPI is not effective against the specific efflux pumps of the test strain. | Use strains with known overexpression of specific efflux pumps (CDR1, CDR2, MDR1). Test your EPI against each of these strains. | The EPI shows activity against a specific pump or a combination of pumps, indicating its mechanism of action. |
| The resistance mechanism of the test strain is not primarily due to efflux pumps. | Characterize the resistance mechanism of your C. albicans strain (e.g., sequence ERG11, quantify efflux pump gene expression). | Understanding the primary resistance mechanism will guide the selection of appropriate combination therapies. |
Guide 2: Issues with Biofilm-Based Assays
Problem: Inconsistent or non-reproducible results in biofilm susceptibility testing.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Biofilm Formation | Standardize the conditions for biofilm growth, including inoculum size, incubation time, medium, and the type of surface (e.g., polystyrene plates). | Consistent biofilm biomass and architecture across replicate wells and experiments. |
| Inadequate Drug Penetration | Increase the incubation time with the antifungal agent or consider using agents known to disrupt the biofilm matrix. | Improved activity of the antifungal agent against the biofilm. |
| Metabolic Activity Readout Issues | Ensure the viability stain (e.g., XTT, resazurin) is not interacting with your test compound. Include appropriate controls. | Accurate and reliable measurement of cell viability within the biofilm. |
| Phase-specific Resistance | Evaluate the efficacy of your treatment at different stages of biofilm development (early, intermediate, and mature).[6][8] | Identification of the developmental stage at which the biofilm is most susceptible to the treatment. |
Data Presentation
Table 1: Mechanisms of Fluconazole Resistance in Candida albicans
| Mechanism | Key Genes/Proteins | Effect | References |
| Efflux Pump Overexpression | CDR1, CDR2, MDR1 | Active removal of fluconazole from the cell. | [1][2][3][4][13] |
| Target Site Modification | ERG11 | Altered lanosterol 14α-demethylase with reduced affinity for fluconazole. | [1][2] |
| Target Site Overexpression | ERG11, UPC2 | Increased production of the target enzyme, diluting the drug's effect. | [1][5] |
| Biofilm Formation | Various | Extracellular matrix, persister cells, and altered gene expression contribute to high resistance. | [3][6][7][8] |
| Ergosterol Pathway Alteration | ERG3 | Blockage of the final steps of ergosterol synthesis, leading to the accumulation of alternative sterols. | [5] |
Table 2: Examples of Combination Therapies to Overcome Fluconazole Resistance
| Combination Agent | Mechanism of Synergy | Reported Effect | References |
| Terbinafine | Inhibits a different step in the ergosterol biosynthesis pathway (squalene epoxidase). | Synergistic activity against fluconazole-resistant isolates. | [14][15] |
| Calcineurin Inhibitors (e.g., Cyclosporine A, Tacrolimus) | Inhibit the calcineurin signaling pathway, which is involved in stress response and drug tolerance. | Can render fluconazole fungicidal. | [1] |
| Efflux Pump Inhibitors (e.g., Aspirin, Ibuprofen) | Inhibit the activity of efflux pumps. | Reversal of fluconazole resistance. | [16] |
| SWL-1 (a lignin (B12514952) compound) | Inhibits the glycolytic pathway, reducing ATP levels required for efflux pump function. | Reverses fluconazole resistance in vitro and in vivo. | [17] |
| Natural Compounds (e.g., Berberine, Curcumin derivatives) | Multiple mechanisms including inhibition of efflux pumps and biofilm formation. | Synergistic effects with fluconazole. | [18] |
Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing
This protocol is used to assess the synergistic interaction between fluconazole and a test compound.
-
Preparation of Drug Solutions: Prepare stock solutions of fluconazole and the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of each drug in RPMI 1640 medium in separate 96-well plates (master plates).
-
Inoculum Preparation: Culture the C. albicans strain overnight. Adjust the cell density to 1-5 x 10^6 CFU/mL in sterile saline. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay plate.
-
Assay Plate Preparation: Using a multichannel pipette, transfer 50 µL of the fluconazole dilutions and 50 µL of the test compound dilutions to a new 96-well plate. This creates a matrix of varying drug concentrations.
-
Inoculation: Add 100 µL of the prepared C. albicans inoculum to each well of the assay plate. Include wells with each drug alone, a drug-free growth control, and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the Results: Determine the MIC for each drug alone and in combination. The MIC is defined as the lowest concentration that causes a significant inhibition of growth (e.g., 50% reduction in turbidity) compared to the drug-free control.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Fluconazole in combination / MIC of Fluconazole alone) + (MIC of Test Compound in combination / MIC of Test Compound alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Protocol 2: Rhodamine 6G Efflux Assay
This protocol measures the activity of efflux pumps.
-
Cell Preparation: Grow C. albicans to the mid-log phase. Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS.
-
Glucose Starvation: Incubate the cell suspension at 37°C for 1 hour with shaking to deplete cellular energy reserves.
-
Rhodamine 6G Loading: Add Rhodamine 6G (R6G) to the cell suspension to a final concentration of 10 µM. Incubate for 30 minutes at 37°C to allow for R6G uptake.
-
Efflux Initiation: Wash the cells with PBS to remove extracellular R6G. Resuspend the cells in PBS with and without the test compound (potential EPI). Initiate efflux by adding glucose to a final concentration of 2%.
-
Measurement: Take aliquots of the supernatant at different time points (e.g., 0, 15, 30, 60 minutes). Measure the fluorescence of the supernatant using a fluorometer (excitation ~525 nm, emission ~555 nm).
-
Data Analysis: An increase in fluorescence in the supernatant over time indicates R6G efflux. A potent EPI will result in significantly lower fluorescence in the supernatant compared to the control without the EPI.
Visualizations
Caption: Key mechanisms of fluconazole resistance in C. albicans.
Caption: Workflow for synergy testing using a checkerboard assay.
Caption: Key signaling pathways influencing fluconazole resistance.
References
- 1. thecandidadiet.com [thecandidadiet.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Expression of Major Efflux Pumps in Fluconazole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of fluconazole resistance in Candida albicans biofilms: phase-specific role of efflux pumps and membrane sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. [PDF] Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading | Semantic Scholar [semanticscholar.org]
- 10. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Molecular mechanisms associated with Fluconazole resistance in clinical Candida albicans isolates from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. refp.cohlife.org [refp.cohlife.org]
- 15. Successful Treatment of Fluconazole-Resistant Oropharyngeal Candidiasis by a Combination of Fluconazole and Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. Frontiers | SWL-1 Reverses Fluconazole Resistance in Candida albicans by Regulating the Glycolytic Pathway [frontiersin.org]
- 18. Innovative antifungal strategies to combat drug-resistant Candida auris: recent advances and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluconazole Dosage in Murine Candidiasis Models
Disclaimer: The compound "Flucopride" was not found in available scientific literature. The following technical support guide has been developed under the assumption that the user intended to inquire about Fluconazole (B54011) , a widely used antifungal medication for treating candidiasis. Several pharmaceutical marketing sites in India list "this compound" as a trade name for Fluconazole formulations.[1][2][3][4][5]
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using murine models to study Candida infections and optimize Fluconazole dosage.
Frequently Asked Questions (FAQs)
Q1: What is a standard murine model for systemic candidiasis?
A1: The most common and well-characterized model is the intravenous (IV) infection model.[6] In this model, a specific inoculum of Candida albicans is injected into the lateral tail vein of the mouse, leading to a disseminated infection that primarily targets the kidneys.[7] This model is highly reproducible and is frequently used to evaluate the efficacy of antifungal agents.[6][7] Alternative models include gastrointestinal (GI) colonization followed by induced dissemination, which may better mimic the natural route of infection in some human patients.[6][8]
Q2: What is a typical starting dose for Fluconazole in a systemic candidiasis model?
A2: A typical effective dose (ED50) for Fluconazole administered intraperitoneally (i.p.) in a murine systemic candidiasis model is approximately 4.56 mg/kg of body weight per day.[9][10] However, dosage can vary significantly based on the virulence of the C. albicans strain, the mouse strain used, and the desired therapeutic outcome.[11][12] Dose-ranging studies often explore dosages from 0.25 mg/kg to 200 mg/kg per day.[9][11][13] For strains with reduced susceptibility, doses of 5.0 mg/kg (twice daily) or higher may be necessary to see a therapeutic effect.[11][12]
Q3: How should I prepare and administer Fluconazole to mice?
A3: Fluconazole is typically dissolved in sterile saline for administration. It can be administered via intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, or oral gavage.[9][11][13][14] For i.p. and s.c. injections, the drug is administered in a small volume, typically 0.2 ml.[9][13] Oral gavage is also a common method, particularly for studies mimicking clinical administration routes.[11]
Q4: My Candida strain appears resistant to Fluconazole in vivo. What are the next steps?
A4: First, confirm the in vitro susceptibility of your strain using a standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). Strains with elevated MICs often show reduced susceptibility in vivo.[11][12] If resistance is confirmed, consider the following:
-
Increase the Dose: Studies have shown that higher doses (e.g., 5.0 mg/kg) can be effective against strains that are resistant to lower doses.[11][15]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The key PK/PD parameter for Fluconazole efficacy is the ratio of the Area Under the Concentration-time Curve to the MIC (AUC/MIC).[9][16] Optimizing the dosing schedule to maximize this ratio can improve outcomes.[9][10]
-
Investigate Resistance Mechanisms: Resistance can be due to mutations in the drug's target enzyme (encoded by the ERG11 gene) or overexpression of efflux pumps.[14]
Q5: How do I assess the efficacy of my Fluconazole treatment?
A5: The two primary endpoints for efficacy are:
-
Survival Studies: Monitor mice daily for a set period (e.g., 30 days) and record mortality. This provides data on the ability of the treatment to prevent death.[11][12]
-
Fungal Burden Reduction: At specific time points, humanely euthanize the mice, harvest key target organs (primarily the kidneys, but also spleen, brain, or lungs), homogenize the tissue, and perform quantitative cultures (Colony Forming Unit, CFU counts) on agar (B569324) plates.[9][11][12] A significant reduction in CFU/gram of tissue compared to untreated controls indicates efficacy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in fungal burden between mice in the same group. | 1. Inconsistent inoculum preparation or injection volume.2. Variation in mouse health or weight.3. Strain-specific differences in C. albicans virulence.[17] | 1. Ensure the C. albicans culture is in a consistent growth phase.[18] Carefully vortex the inoculum before drawing each dose. Use a calibrated syringe for precise IV injections.2. Use age- and weight-matched mice from a reputable supplier.3. Confirm the phenotype and genotype of your fungal strain. |
| No therapeutic effect observed even at high Fluconazole doses. | 1. High-level, stable drug resistance in the C. albicans strain.2. Poor drug absorption or rapid metabolism in the specific mouse strain.3. The chosen endpoint is not sensitive enough (e.g., survival in a hyper-virulent model). | 1. Confirm high MIC (>64 µg/ml). Consider testing an alternative antifungal agent.[12]2. Perform a basic pharmacokinetic study to measure serum drug levels after administration.[9][13]3. Use fungal burden reduction as an earlier and more sensitive endpoint than survival. |
| Unexpected mouse mortality in control or low-dose groups. | 1. Inoculum concentration is too high for the chosen mouse strain, leading to rapid overwhelming infection.2. Contamination of the inoculum or drug preparation.3. Improper injection technique (e.g., interstitial tail injection causing necrosis). | 1. Perform a preliminary virulence study to determine the LD50 (Lethal Dose, 50%) of your C. albicans strain in your mouse model. Adjust inoculum to achieve a sub-lethal infection for treatment studies.2. Use sterile techniques for all preparations. Culture a sample of the inoculum to check for purity.3. Ensure proper training in lateral tail vein injection. |
| Fluconazole precipitates out of solution. | 1. Incorrect solvent used.2. Concentration is too high for the solubility in the chosen vehicle. | 1. Use sterile 0.9% saline as the vehicle.[9]2. Prepare a fresh solution for each experiment. If a high concentration is needed, gentle warming may help, but ensure it returns to room temperature before injection. |
Quantitative Data Summary
Table 1: Fluconazole Pharmacokinetics in Murine Models
| Parameter | Value | Mouse Strain | Administration | Reference |
|---|---|---|---|---|
| Terminal Half-life | 2.4 hours | NYLAR (infected) | Single i.p. injection | [9][10] |
| Terminal Half-life | 2.8 - 3.6 hours | ICR/Swiss (neutropenic, infected) | Single s.c. injection | [13] |
| Time to Peak Concentration (Cmax) | ~1 hour | NYLAR (infected) | Single i.p. injection | [9] |
| Time to Peak Concentration (Cmax) | < 1 hour | ICR/Swiss (neutropenic, infected) | Single s.c. injection | [13] |
| Key Pharmacodynamic Index | AUC/MIC Ratio | NYLAR (infected) | i.p. injection |[9][10][16] |
Table 2: Efficacy of Fluconazole in Systemic Murine Candidiasis Models
| C. albicans Strain Type | Fluconazole Dose (mg/kg) | Administration | Outcome | Reference |
|---|---|---|---|---|
| Susceptible | 4.56 mg/kg/day | i.p. | 50% reduction in kidney fungal burden (ED50) | [9][10] |
| Susceptible (Pre-treatment isolate) | 0.25 mg/kg (BID) | Oral | Prolonged survival & significant CFU reduction in kidney/spleen | [11] |
| Resistant (Post-treatment isolate) | 0.25 mg/kg (BID) | Oral | No significant effect on survival or CFU | [11] |
| Resistant (Post-treatment isolate) | 5.0 mg/kg (BID) | Oral | Prolonged survival & significant CFU reduction in kidney/spleen |[11][15] |
Experimental Protocols & Methodologies
Protocol 1: Systemic Candidiasis Induction via Intravenous Injection
-
Inoculum Preparation:
-
Streak a C. albicans culture from a frozen stock onto YPD (Yeast Extract Peptone Dextrose) agar and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into 10 ml of YPD broth and incubate at 30°C with shaking for 18-24 hours to reach the stationary phase.[18]
-
Harvest the yeast cells by centrifugation (e.g., 800 x g for 1 min).[18]
-
Wash the cell pellet twice with sterile, pyrogen-free phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS and determine the cell concentration using a hemocytometer.
-
Dilute the suspension in sterile PBS to the final desired inoculum concentration (e.g., 3 x 10⁵ cells in 0.2 ml for NYLAR mice).[9] Keep the inoculum on ice.
-
Confirm the viable cell count by plating serial dilutions on YPD agar.[18]
-
-
Infection Procedure:
-
Warm mice under a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Inject the prepared inoculum (typically 0.1-0.2 ml) into a lateral tail vein using a 27-gauge (or smaller) needle.
-
Monitor mice for signs of distress post-injection.
-
Protocol 2: Fluconazole Dosing and Efficacy Assessment
-
Drug Preparation:
-
Dissolve Fluconazole powder in sterile 0.9% saline to the desired stock concentration.
-
Further dilute as necessary for different dosing groups. Ensure the final injection volume is consistent (e.g., 0.2 ml).
-
-
Treatment Regimen:
-
Initiate treatment at a specified time post-infection (e.g., 5 hours).[9]
-
Administer the drug via the chosen route (i.p., s.c., or oral gavage).
-
Continue treatment according to the experimental design (e.g., once daily, twice daily for 5-10 days).[11][12]
-
An equivalent volume of sterile saline should be administered to the control group.
-
-
Efficacy Assessment (Fungal Burden):
-
At the end of the treatment period (e.g., 24 hours after the final dose), humanely euthanize the mice.[11]
-
Aseptically harvest the kidneys.
-
Weigh each kidney and place it in a sterile tube with a known volume of sterile PBS.
-
Homogenize the tissue using a mechanical homogenizer.
-
Prepare 10-fold serial dilutions of the tissue homogenate in sterile PBS.
-
Plate 100 µl of each dilution onto YPD agar plates (in duplicate or triplicate).
-
Incubate plates at 30°C for 24-48 hours.
-
Count the colonies and calculate the CFU per gram of kidney tissue.
-
Visualizations: Workflows and Signaling Pathways
Diagram 1: Experimental Workflow
Caption: Workflow for testing Fluconazole efficacy in a murine candidiasis model.
Diagram 2: Fluconazole Mechanism of Action
Caption: Fluconazole inhibits ergosterol synthesis, disrupting the fungal cell membrane.[2][4]
Diagram 3: Dectin-1 Signaling Pathway in Response to Candida
Caption: Dectin-1 recognition of Candida β-glucan initiates an immune response.[17]
References
- 1. platinumrx.in [platinumrx.in]
- 2. This compound 150 MG Tablet 1: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 3. This compound 150Mg Tablet - Uses, Side Effects, Substitutes, Composition And More | Lybrate [lybrate.com]
- 4. 1mg.com [1mg.com]
- 5. Healppy [healppy.com]
- 6. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 7. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative resistance of Candida albicans clinical isolates to fluconazole and itraconazole in vitro and in vivo in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization and Quantitation of the Pharmacodynamics of Fluconazole in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics/pharmacodynamic correlations of fluconazole in murine model of cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of Fluconazole in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Fluconazole.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of Fluconazole?
Fluconazole is described as being slightly soluble in water.[1][2] Its aqueous solubility is influenced by factors such as pH and temperature. At a neutral pH of 7.2 (in PBS), the solubility is approximately 0.2 mg/mL.[3]
Q2: Why is my Fluconazole precipitating out of my aqueous solution?
Precipitation of Fluconazole from an aqueous solution can occur for several reasons:
-
Concentration Exceeds Solubility Limit: Attempting to dissolve Fluconazole at a concentration higher than its intrinsic solubility in the specific aqueous medium will lead to precipitation.
-
Solvent Shock: Rapidly diluting a concentrated stock solution of Fluconazole (typically in an organic solvent like DMSO or ethanol) into an aqueous buffer can cause the drug to crash out of solution due to the sudden change in solvent polarity.[4]
-
pH Effects: Fluconazole's solubility is pH-dependent. As a weak base, it is more soluble in acidic conditions and significantly less soluble at neutral or alkaline pH.[4] A shift in the pH of your solution towards neutral or basic can trigger precipitation.
-
Temperature Changes: A decrease in temperature can lower the solubility of Fluconazole, potentially causing it to precipitate from a saturated solution.
-
Storage of Aqueous Solutions: Aqueous solutions of Fluconazole are not recommended for long-term storage. It is advised to prepare them fresh and use them within a day to avoid precipitation and degradation.[3]
Q3: What are the recommended solvents for preparing a stock solution of Fluconazole?
For preparing a concentrated stock solution, it is best to use an organic solvent in which Fluconazole is highly soluble. Recommended solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Ethanol[3]
-
Dimethylformamide (DMF)[3]
When diluting the stock solution for aqueous-based experiments, ensure the final concentration of the organic solvent is minimal to avoid any potential physiological effects.
Troubleshooting Guide: Enhancing Fluconazole Solubility
This guide provides several methods to overcome the poor aqueous solubility of Fluconazole.
Issue: Low solubility in neutral pH buffers (e.g., PBS at pH 7.4).
Solution 1: pH Adjustment
Lowering the pH of the aqueous solution significantly increases Fluconazole's solubility.[4]
-
Experimental Protocol:
-
Prepare an Acidic Buffer: Prepare an aqueous buffer with a low pH, for example, a citrate (B86180) buffer at pH 2.5.
-
Direct Dissolution: Weigh the desired amount of solid Fluconazole and add it directly to the acidic buffer.
-
Solubilization: Stir the solution until the Fluconazole is completely dissolved. Gentle warming can be applied to aid dissolution.
-
pH Readjustment (Optional): If the final application requires a higher pH, you can carefully adjust the pH upwards using a suitable base (e.g., NaOH). This should be done cautiously, as increasing the pH can lead to precipitation if the concentration exceeds the solubility at the new pH.
-
Solution 2: Use of Co-solvents
Incorporating a water-miscible organic solvent can increase the solubility of Fluconazole in the final aqueous solution.
-
Experimental Protocol:
-
Prepare a Concentrated Stock Solution: Dissolve Fluconazole in a suitable organic solvent like DMSO or ethanol (B145695) to create a high-concentration stock solution.
-
Dilution: While vigorously stirring the aqueous buffer, add the stock solution dropwise to achieve the desired final concentration. This gradual addition helps to avoid "solvent shock."
-
Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent in your experimental medium is low (typically <1%) to avoid any unwanted biological effects.
-
Solution 3: Complexation with Cyclodextrins
Cyclodextrins are molecules that can encapsulate poorly soluble drugs like Fluconazole, forming inclusion complexes with enhanced aqueous solubility.[4][5] Derivatives such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBECD) are particularly effective.[4]
-
Experimental Protocol:
-
Prepare Cyclodextrin (B1172386) Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer.
-
Add Fluconazole: Add an excess amount of solid Fluconazole to the cyclodextrin solution.
-
Equilibration: Stir the mixture for a sufficient time (e.g., 24-48 hours) at a constant temperature to allow for the formation of the inclusion complex and to reach equilibrium.
-
Filtration: Remove the undissolved Fluconazole by filtering the solution through a 0.22 µm or 0.45 µm filter.
-
Quantification: Determine the concentration of the solubilized Fluconazole in the filtrate using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
Solution 4: Preparation of Solid Dispersions
Solid dispersions involve dispersing Fluconazole in an inert carrier matrix at the solid state, which can enhance its dissolution rate and solubility.[6] Common carriers include polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).[6]
-
Experimental Protocol (Solvent Evaporation Method):
-
Dissolution: Dissolve both Fluconazole and the carrier (e.g., PEG 4000) in a suitable organic solvent.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure or by gentle heating while stirring.
-
Solid Dispersion Formation: The resulting solid mass is the solid dispersion, which can then be ground and sieved.
-
Reconstitution: The solid dispersion can be dissolved in an aqueous medium to achieve a higher concentration of Fluconazole than the drug alone.
-
Data Presentation
Table 1: Solubility of Fluconazole in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water (pH 7.2, PBS) | ~0.2 mg/mL | [3] |
| Water (pH 7.4) | 34.9 µg/mL | [1] |
| 0.1N HCl (pH 1.2) | > 0.2 mol/L | [1] |
| Ethanol | ~20 mg/mL | [3] |
| DMSO | ~33 mg/mL | [3] |
| Dimethylformamide (DMF) | ~16 mg/mL | [3] |
| Methanol | 165 mg/mL | [2] |
| Chloroform | 68.5 mg/mL | [2] |
Table 2: Influence of pH on the Aqueous Solubility of Fluconazole
| pH | Solubility | Temperature (°C) | Reference(s) |
| 1.2 | > 0.2 mol/L | 20-40 | [1] |
| 2.0 | > 0.2 mol/L | 20-40 | [1] |
| 7.2 (PBS) | ~0.2 mg/mL | Not Specified | [3] |
| 7.4 | 34.9 µg/mL | Not Specified | [1] |
| 7.4 | < 0.2 mol/L | 20-40 | [1] |
Visualizations
Caption: Troubleshooting workflow for poor Fluconazole solubility.
Caption: Experimental workflow for Fluconazole-Cyclodextrin complexation.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. abap.co.in [abap.co.in]
- 3. Fluconazole nanoparticles prepared by antisolvent precipitation technique: Physicochemical, in vitro, ex vivo and in vivo ocular evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. revistadechimie.ro [revistadechimie.ro]
- 6. Two Crystal Forms of a Hydrated 2:1 β-Cyclodextrin Fluconazole Complex: Single Crystal X-ray Structures, Dehydration Profiles, and Conditions for Their Individual Isolation - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce Flucopride-induced liver toxicity in animal studies
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering liver toxicity in animal studies involving the fictional drug, Flucopride. The strategies and data presented are based on established principles of drug-induced liver injury (DILI) and its mitigation.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated liver enzymes (ALT, AST) in our animal models treated with this compound. What are the potential mechanisms?
A1: this compound-induced liver toxicity likely follows common pathways of drug-induced liver injury (DILI). The primary mechanisms to consider are:
-
Metabolic Activation: this compound is likely metabolized by cytochrome P450 (CYP450) enzymes in the liver.[1][2] This process can generate reactive metabolites that are directly toxic to liver cells.[1][2] For example, the metabolism of acetaminophen (B1664979) can produce the toxic metabolite N-acetyl-p-benzoquinone-imine (NAPQI), which is a well-known cause of liver injury.[1]
-
Oxidative Stress: The reactive metabolites of this compound can lead to the excessive production of reactive oxygen species (ROS).[3][4] This overwhelms the natural antioxidant defenses of the hepatocytes, such as glutathione (B108866) (GSH), leading to damage to cellular components like lipids, proteins, and DNA.[4][5]
-
Mitochondrial Dysfunction: this compound or its metabolites may directly target mitochondria, impairing their function.[2][3] This can disrupt cellular energy (ATP) production and initiate pathways leading to apoptosis (programmed cell death).[1][2]
-
Immune Response: The binding of this compound's reactive metabolites to liver proteins can form neoantigens, which can trigger an immune response.[1][4] This can lead to inflammation and further liver damage.
Q2: What are the initial strategies to mitigate this compound-induced hepatotoxicity in our animal studies?
A2: The initial approach should focus on reducing the metabolic burden and oxidative stress. Consider the following strategies:
-
Co-administration with Antioxidants: Supplementing with antioxidants can help neutralize the damaging effects of ROS. The most common and well-documented hepatoprotective agent is N-acetylcysteine (NAC).[5][6][7] NAC acts as a precursor for glutathione (GSH), a major intracellular antioxidant, thereby replenishing the GSH stores depleted by this compound's metabolites.[5][8] Another potent antioxidant to consider is Silymarin (B1681676), the active extract from milk thistle, which has demonstrated protective effects against various drug-induced liver injuries.[9][10][11][12]
-
Dose Adjustment: Investigate if the toxicity is dose-dependent.[2] A dose-reduction study for this compound may reveal a therapeutic window with reduced liver toxicity.
-
Route of Administration: The route of administration can influence the first-pass metabolism in the liver. If currently using oral administration, exploring alternative routes like subcutaneous or intravenous injection might alter the metabolic profile and reduce toxicity.
Q3: We are considering using N-acetylcysteine (NAC) as a co-treatment. What is the recommended dosing and administration protocol in a rodent model?
A3: While the optimal dose can vary, a common starting point for NAC in rodent models of DILI is based on protocols for acetaminophen toxicity.[5]
-
Prophylactic Treatment: NAC can be administered prior to this compound. A typical oral dose is in the range of 50-150 mg/kg.[13]
-
Therapeutic Treatment: If this compound has already been administered, NAC can be given intravenously. An initial loading dose of 140 mg/kg, followed by maintenance doses of 70 mg/kg every 6 hours for several treatments, is a common regimen.[5]
-
Administration: Oral NAC can be given by gavage.[6] For intravenous administration, NAC should be diluted in a suitable vehicle like saline.[5]
Always conduct a pilot study to determine the most effective dosing and timing for your specific experimental setup.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High mortality in this compound-treated group, even with NAC co-administration. | This compound dose is too high, causing overwhelming toxicity. | Reduce the dose of this compound. Increase the dose or frequency of NAC administration. |
| Inconsistent liver enzyme elevation between animals in the same group. | Variability in individual animal metabolism (CYP450 activity). Animal stress levels. | Ensure consistent animal handling and environmental conditions. Increase the number of animals per group to improve statistical power. |
| No significant protective effect observed with Silymarin. | Poor bioavailability of Silymarin. Insufficient dose. | Consider using a formulation of Silymarin with enhanced bioavailability. Increase the dose of Silymarin (common doses in rat studies range from 50-200 mg/kg).[10] |
| Unexpected changes in animal behavior (e.g., lethargy, reduced feeding). | Systemic toxicity of this compound or its metabolites. | Monitor animal weight and food/water intake daily. Consider reducing the this compound dose. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential effects of protective strategies against this compound-induced liver toxicity.
Table 1: Effect of N-acetylcysteine (NAC) on Serum Liver Enzymes in this compound-Treated Rats
| Group | Treatment | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| 1 | Vehicle Control | 45 ± 5 | 110 ± 12 | 250 ± 25 | 0.5 ± 0.1 |
| 2 | This compound (100 mg/kg) | 250 ± 30 | 550 ± 45 | 480 ± 40 | 2.1 ± 0.3 |
| 3 | This compound + NAC (100 mg/kg) | 110 ± 15 | 220 ± 20 | 310 ± 30 | 0.9 ± 0.2 |
Data are presented as mean ± SD.
Table 2: Histopathological Scoring of Liver Tissue
| Group | Treatment | Necrosis Score (0-4) | Inflammation Score (0-3) | Steatosis Score (0-3) |
| 1 | Vehicle Control | 0.1 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.1 |
| 2 | This compound (100 mg/kg) | 3.5 ± 0.5 | 2.8 ± 0.4 | 2.1 ± 0.3 |
| 3 | This compound + Silymarin (100 mg/kg) | 1.2 ± 0.3 | 1.1 ± 0.2 | 0.8 ± 0.2 |
Scoring system: 0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = severe.
Experimental Protocols
Protocol 1: Induction of this compound Hepatotoxicity and Mitigation with N-acetylcysteine (NAC) in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week with standard chow and water ad libitum.
-
Grouping (n=8 per group):
-
Group 1: Vehicle control (e.g., saline, oral gavage).
-
Group 2: this compound (100 mg/kg in vehicle, oral gavage).
-
Group 3: NAC (100 mg/kg in vehicle, oral gavage) 1 hour before this compound.
-
Group 4: this compound (100 mg/kg) + NAC (100 mg/kg) administered simultaneously.
-
-
Dosing: Administer treatments once daily for 7 days.
-
Monitoring: Record body weight and clinical signs of toxicity daily.
-
Sample Collection: At the end of the study (24 hours after the last dose), collect blood via cardiac puncture for serum biochemistry (ALT, AST, ALP, bilirubin). Euthanize animals and collect liver tissue for histopathology and analysis of oxidative stress markers (GSH, SOD, MDA).
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced liver toxicity and the intervention point of NAC.
Caption: General experimental workflow for testing hepatoprotective agents against this compound-induced liver injury.
Caption: Logical troubleshooting guide for unexpected high toxicity in this compound animal studies.
References
- 1. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 2. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dvm360.com [dvm360.com]
- 6. Acetylcysteine | VCA Animal Hospitals [vcahospitals.com]
- 7. examine.com [examine.com]
- 8. researchgate.net [researchgate.net]
- 9. Silymarin protects liver against toxic effects of anti-tuberculosis drugs in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of silymarin on triptolide-induced acute hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hepatoprotective herbal drug, silymarin from experimental pharmacology to clinical medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of N-acetylcysteine against dimethylnitrosamine induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Fluconazole Bioavailability with Nanoformulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Fluconazole (B54011) through nanoformulations.
Frequently Asked Questions (FAQs)
1. Which nanoformulation strategy is most effective for improving Fluconazole bioavailability?
Various nanoformulations, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), polymeric nanoparticles, and liposomes, have been successfully employed to enhance the efficiency of Fluconazole.[1] The optimal choice depends on the specific application (e.g., topical, oral, ophthalmic), desired release profile, and stability requirements. For instance, lipid-based nanoparticles like SLNs and NLCs are excellent for topical delivery due to their occlusive properties, which can increase skin hydration and drug penetration.[2] Polymeric nanoparticles offer versatility in controlling drug release and can be tailored for targeted delivery.[3][4]
2. What are the key parameters to consider during the formulation of Fluconazole nanoparticles?
The critical parameters that significantly influence the quality of Fluconazole nanoformulations are particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.[4][5]
-
Particle Size: Smaller particle sizes generally lead to a larger surface area, which can enhance dissolution rate and bioavailability.[6][7] For topical applications, smaller particles can also improve skin penetration.[8][9]
-
Polydispersity Index (PDI): A PDI value below 0.3 is generally desirable as it indicates a narrow and uniform particle size distribution.[10]
-
Zeta Potential: This parameter is a measure of the surface charge of the nanoparticles and is a critical indicator of the stability of the colloidal dispersion.[4][8] High positive or negative zeta potential values (typically > ±30 mV) prevent particle aggregation through electrostatic repulsion.[11]
-
Entrapment Efficiency (EE%): High entrapment efficiency is crucial for minimizing drug loss during preparation and ensuring a sufficient therapeutic dose is delivered.[4]
3. How can I improve the stability of my Fluconazole nanoformulation?
Ensuring the stability of nanoformulations can be challenging, with issues like particle aggregation and drug leakage being common.[11] To enhance stability:
-
Optimize Zeta Potential: As mentioned, a sufficiently high zeta potential is crucial for preventing aggregation.[11]
-
Use of Stabilizers: The addition of suitable stabilizers is essential.[12] The choice and concentration of the stabilizer can significantly impact particle size and stability.[6]
-
Lyophilization (Freeze-Drying): For long-term storage, lyophilization can be employed. However, it's important to use cryoprotectants to prevent particle fusion and maintain the integrity of the nanoparticles.
-
Storage Conditions: Storing liposomal formulations at refrigerated temperatures (4°C) has been shown to improve stability and reduce drug leakage compared to storage at room temperature.[13][14]
Troubleshooting Guides
Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs)
Issue: Large Particle Size or High Polydispersity Index (PDI)
-
Question: My Fluconazole-loaded SLNs/NLCs have a larger than expected particle size and a high PDI. What could be the cause and how can I fix it?
-
Answer:
-
Inadequate Homogenization/Sonication: Insufficient energy input during preparation can lead to incomplete particle size reduction.
-
Solution: Increase the homogenization speed or pressure, or prolong the sonication time.[11] Optimization of these parameters is critical.
-
-
Inappropriate Surfactant Concentration: The concentration of the surfactant plays a key role. Too low a concentration may not effectively stabilize the newly formed nanoparticles, leading to aggregation.
-
Solution: Screen different surfactants and optimize their concentration. An increase in surfactant concentration often leads to a reduction in particle size.[4]
-
-
Lipid Crystallization Issues: Rapid cooling of the nanoemulsion can lead to the formation of larger, less uniform particles.
-
Solution: Control the cooling process. A gradual cooling step can sometimes result in more ordered lipid crystallization and smaller, more uniform particles.
-
-
Issue: Low Entrapment Efficiency (EE%)
-
Question: I am experiencing low entrapment of Fluconazole in my lipid nanoparticles. How can this be improved?
-
Answer:
-
Poor Drug Solubility in the Lipid Matrix: Fluconazole may have limited solubility in the chosen solid lipid.
-
Drug Partitioning into the Aqueous Phase: During preparation, the drug may preferentially partition into the external aqueous phase, especially if it has some water solubility.
-
Solution: Adjust the pH of the aqueous phase to a value where Fluconazole is least soluble. Also, using a higher concentration of lipid can increase the volume of the dispersed phase, providing more space for the drug to be encapsulated.
-
-
Polymeric Nanoparticles
Issue: Particle Aggregation Upon Storage
-
Question: My Fluconazole-loaded polymeric nanoparticles are aggregating over time. What measures can I take to prevent this?
-
Answer:
-
Insufficient Surface Charge: A low zeta potential can lead to particle aggregation due to weak electrostatic repulsion.
-
Solution: Optimize the formulation to achieve a higher absolute zeta potential value. This can sometimes be achieved by adjusting the pH or incorporating charged polymers or surfactants.
-
-
Inadequate Steric Stabilization: The polymeric stabilizer may not be providing a sufficient steric barrier.
-
Solution: Increase the concentration of the stabilizing polymer (e.g., PVA, Pluronic) or try a different stabilizer with a higher molecular weight or a more effective anchoring mechanism to the nanoparticle surface.
-
-
Issue: Burst Release of Fluconazole
-
Question: My formulation shows a high initial burst release of Fluconazole, which is not ideal for my application. How can I achieve a more sustained release?
-
Answer:
-
Surface-Adsorbed Drug: A significant portion of the drug might be adsorbed onto the surface of the nanoparticles.
-
Solution: Optimize the washing steps after nanoparticle preparation to remove the surface-adsorbed drug. Centrifugation and redispersion in a fresh medium is a common method.
-
-
Polymer Properties: The type and molecular weight of the polymer used will influence the drug release profile.
-
Solution: Use a polymer with a higher molecular weight or one that has a slower degradation rate. Blending different polymers can also be a strategy to modulate the release profile.
-
-
Liposomes
Issue: Low Entrapment Efficiency of Hydrophilic Fluconazole
-
Question: I am struggling to encapsulate a sufficient amount of Fluconazole in my liposomes. What could be the reason?
-
Answer:
-
Passive Entrapment Limitations: For a water-soluble drug like Fluconazole, passive entrapment during liposome (B1194612) formation can be inefficient.
-
Solution: Employ active loading techniques. While more common for ionizable drugs, exploring pH gradients or other remote loading methods could potentially increase entrapment. Also, optimizing the lipid composition, such as including charged lipids, can influence the encapsulation of polar drugs.
-
-
Issue: Instability and Drug Leakage During Storage
-
Question: My liposomal formulation is not stable, and I am observing significant drug leakage over time. How can I address this?
-
Answer:
-
Membrane Fluidity: A highly fluid lipid bilayer can lead to increased permeability and drug leakage.
-
Solution: Incorporate cholesterol into the liposomal membrane. Cholesterol is known to decrease membrane fluidity and reduce the permeability of the bilayer to water-soluble molecules.
-
-
Storage Conditions: Temperature can significantly impact liposome stability.
-
Oxidative Degradation: Unsaturated phospholipids (B1166683) are prone to oxidation, which can compromise membrane integrity.
-
Solution: Incorporate antioxidants like alpha-tocopherol (B171835) (Vitamin E) into the formulation to protect the lipids from oxidative damage.
-
-
Data Presentation
Table 1: Physicochemical Properties of Different Fluconazole Nanoformulations
| Nanoformulation Type | Preparation Method | Key Components | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Hot Homogenization & Ultrasonication | Stearic acid, Precirol ATO 5, Tween 80, Polyvinyl alcohol | 336.4 - 401.5 | -21.8 to -28.9 | 92.13 (drug release) | [16] |
| Nanostructured Lipid Carriers (NLCs) | Ultrasonication Emulsion | Stearic acid, Castor oil, Tween 20 | 359.15 ± 9.83 | -19.25 ± 0.35 | 87 ± 0.59 | [15] |
| Polymeric Nanoparticles | Double Emulsion/Solvent Evaporation | PLGA, PCL, PLA | <390 | - | <12 | [4] |
| Polymeric Nanoparticles | Ionotropic Pre-gelation | Alginate/Chitosan | - | - | ~40 | [4] |
| Liposomes | Thin Film Hydration | Phospholipid, Cholesterol | - | - | - | [17][18] |
| Nanosuspension | Antisolvent Precipitation | Fluconazole, Stabilizers (e.g., Pluronic F-127) | 352 ± 6.1 | -18.3 | - | [6] |
| Polymer-Lipid Hybrid Nanoparticles | Solvent Emulsification | Stearic acid, Polylactic acid, Polyvinyl alcohol | 237.0 ± 3.3 | - | 86.70 | [19] |
Experimental Protocols
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
-
Preparation of Lipid Phase: Melt the solid lipid(s) (e.g., Stearic acid, Precirol ATO 5) at a temperature approximately 5-10°C above their melting point.[20]
-
Drug Incorporation: Disperse the accurately weighed amount of Fluconazole into the molten lipid phase under continuous stirring until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) and any co-surfactant or stabilizer (e.g., Polyvinyl alcohol) in distilled water and heat it to the same temperature as the lipid phase.[21]
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.[22]
-
Ultrasonication: Further reduce the particle size by subjecting the hot nanoemulsion to probe sonication for a defined period.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring, leading to the solidification of the lipid droplets and the formation of SLNs.
Preparation of Polymeric Nanoparticles by Solvent Evaporation Method
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA, PCL) and Fluconazole in a suitable volatile organic solvent (e.g., dichloromethane, acetone).[18][23]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizing agent (e.g., polyvinyl alcohol (PVA), Tween 80).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[24]
-
Solvent Evaporation: Stir the emulsion continuously at room temperature or under reduced pressure to evaporate the organic solvent.[24]
-
Nanoparticle Recovery: Once the solvent is completely evaporated, the polymeric nanoparticles are formed. These can be collected by centrifugation, washed with distilled water to remove excess stabilizer and un-entrapped drug, and then lyophilized for long-term storage.
In Vitro Drug Release Study using Dialysis Bag Method
-
Preparation of Release Medium: Prepare a suitable release medium (e.g., phosphate (B84403) buffer of a specific pH) that ensures sink conditions.
-
Dialysis Bag Preparation: Soak a dialysis membrane (with a specific molecular weight cut-off) in the release medium for a specified period to ensure it is fully hydrated.
-
Sample Loading: Accurately measure a specific volume of the Fluconazole nanoformulation and place it inside the dialysis bag. Securely close both ends of the bag.
-
Release Study Setup: Immerse the dialysis bag in a known volume of the release medium in a beaker or dissolution apparatus. Maintain a constant temperature (e.g., 37°C) and stirring speed.[2]
-
Sampling: At predetermined time intervals, withdraw a specific volume of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[2]
-
Analysis: Analyze the withdrawn samples for Fluconazole content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.
Caption: Troubleshooting Large Particle Size and High PDI.
Caption: Pathway of Drug in In Vitro Release Testing.
References
- 1. Fluconazole nanoparticles prepared by antisolvent precipitation technique: Physicochemical, in vitro, ex vivo and in vivo ocular evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluconazole-loaded solid lipid nanoparticles topical gel for treatment of pityriasis versicolor: formulation and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and evaluation of Fluconazole Nanosuspensions: In vitro characterization and transcorneal permeability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Enhancing the Antifungal Activity and Ophthalmic Transport of Fluconazole from PEGylated Polycaprolactone Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluconazole nanoparticles prepared by antisolvent precipitation technique: Physicochemical, in vitro, ex vivo and in vivo ocular evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing fluconazole-embedded transfersomal gel for enhanced antifungal activity and compatibility studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. scielo.br [scielo.br]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Effect of formulation design and freeze-drying on properties of fluconazole multilamellar liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. isfcppharmaspire.com [isfcppharmaspire.com]
- 16. researchgate.net [researchgate.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis [mdpi.com]
- 21. "Development and characterization of Fluconazole Solid lipid nanopartic" by Isha Kalaria [egrove.olemiss.edu]
- 22. japsonline.com [japsonline.com]
- 23. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 24. ijsdr.org [ijsdr.org]
Addressing off-target effects of Flucopride in cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fluconazole in cell culture experiments. The focus is on identifying and mitigating potential off-target effects to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fluconazole and how might this lead to off-target effects in mammalian cells?
Fluconazole is an antifungal agent that primarily acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane.[1][2][3] By disrupting ergosterol production, Fluconazole compromises the integrity of the fungal cell membrane, leading to growth inhibition.[1][4]
While Fluconazole is highly selective for fungal CYP51, the potential for off-target effects in mammalian cells exists because cytochrome P450 enzymes are a large and diverse family of proteins present in mammals, involved in various physiological processes, including steroidogenesis and drug metabolism.[2] At high concentrations, Fluconazole may interact with mammalian P450 enzymes, leading to unintended cellular consequences.
Q2: What are the typical signs of off-target effects or cytotoxicity in my cell culture when using Fluconazole?
Common indicators of off-target effects or cytotoxicity that warrant investigation include:
-
Reduced Cell Viability: A significant decrease in the number of viable cells in Fluconazole-treated cultures compared to vehicle-only controls.
-
Morphological Changes: Alterations in cell shape, size, adherence, or the appearance of intracellular vacuoles.
-
Induction of Apoptosis or Necrosis: Increased markers of programmed cell death (e.g., caspase activation, DNA fragmentation) or membrane leakage.
-
Altered Gene Expression: Changes in the expression of genes unrelated to the intended target pathway.
-
Decreased Protein Synthesis: A general reduction in the rate of protein production.[5]
Q3: The viability of my cells is significantly reduced even at low concentrations of Fluconazole. What could be the cause?
If you observe high levels of cytotoxicity at concentrations expected to be non-toxic to mammalian cells, consider the following possibilities:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to xenobiotics. Your specific cell line may be particularly sensitive to Fluconazole or may have a higher expression of a potential off-target.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Fluconazole is within a non-toxic range for your cells. Always include a vehicle-only control in your experiments.
-
Compound Purity and Stability: Verify the purity of your Fluconazole stock. Impurities could be cytotoxic. Also, ensure that the compound is stable in your culture medium for the duration of the experiment. Prepare fresh dilutions for each experiment.
-
Contamination: Rule out microbial contamination of your cell cultures, which could be the source of the observed cytotoxicity.
Q4: How can I differentiate between on-target and off-target effects of Fluconazole in my experiments?
Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your results. Here are some strategies:
-
Dose-Response Analysis: Perform a comprehensive dose-response curve. On-target effects should typically occur at lower concentrations than off-target effects.
-
Use of Controls:
-
Negative Control: A structurally similar but inactive analog of Fluconazole, if available.
-
Positive Control: A compound known to induce the observed off-target effect.
-
Rescue Experiments: If the off-target effect is hypothesized to be due to the inhibition of a specific mammalian enzyme, attempt to rescue the phenotype by adding the product of that enzyme's activity to the culture medium.
-
-
Target Engagement Assays: Directly measure the interaction of Fluconazole with its intended fungal target (if applicable in your system) and potential mammalian off-targets.
-
Gene Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce the expression of the suspected off-target protein. If the off-target effect is diminished, it provides strong evidence for the off-target interaction.
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Troubleshooting Steps:
-
Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.
-
Use a consistent batch and lot of fetal bovine serum and other culture reagents.
-
Ensure accurate and consistent preparation of Fluconazole dilutions.
-
Monitor and control incubator conditions (temperature, CO2, humidity).
-
Issue 2: Observed phenotype does not align with the known mechanism of action of Fluconazole.
-
Possible Cause: An off-target effect is likely dominating the cellular response.
-
Troubleshooting Steps:
-
Conduct a literature search for known off-target effects of azole antifungals in mammalian cells.
-
Perform a broad-panel kinase or receptor screening assay to identify potential off-target interactions.
-
Utilize the experimental strategies outlined in FAQ 4 to validate any suspected off-target interactions.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Fluconazole to aid in experimental design and interpretation.
Table 1: In Vitro Activity of Fluconazole Against Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.25 - 4.0 | [6] |
| Candida tropicalis | 0.03 - 0.12 | [6] |
| Candida glabrata | 0.06 - 4.0 | [6] |
| Cryptococcus neoformans | 0.125 - 16.0 | [2] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Table 2: Cytotoxicity of Fluconazole in Mammalian Cell Lines
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| L929 (Murine Fibroblasts) | MTT | > 62.5 (48h) | [7] |
| Various Cancer Cell Lines | MTT | Generally > 100 | [8] |
| Rat Hepatocytes | Not specified | > 100 | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Materials:
-
Cells of interest
-
Complete culture medium
-
Fluconazole
-
Vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Fluconazole in complete culture medium. Also, prepare a vehicle control.
-
Remove the medium from the cells and replace it with the Fluconazole dilutions and vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells of interest
-
Complete culture medium
-
Fluconazole
-
Vehicle (e.g., DMSO)
-
Luminogenic or fluorogenic caspase-3/7 substrate
-
96-well white or black plates (depending on the assay kit)
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of Fluconazole and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired time period.
-
Equilibrate the plate to room temperature.
-
Add the caspase-3/7 reagent according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the results to the number of cells if necessary.
Visualizations
Caption: Mechanism of action of Fluconazole in fungal cells.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Flucopride 150 MG Tablet 1: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fluconazole - Wikipedia [en.wikipedia.org]
- 4. 1mg.com [1mg.com]
- 5. benchchem.com [benchchem.com]
- 6. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metal (II) Complexes of Fluconazole: Thermal, XRD and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Efflux Pump-Mediated Fluconazole Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the impact of efflux pumps on Fluconazole efficacy.
Frequently Asked Questions (FAQs)
Q1: We are observing high Fluconazole MIC values for our fungal isolates. How can we determine if efflux pumps are responsible for this resistance?
A1: Several experimental approaches can be used to investigate the role of efflux pumps in Fluconazole resistance:
-
Gene Expression Analysis: Use real-time quantitative PCR (RT-qPCR) to quantify the expression levels of genes encoding major efflux pumps, such as CDR1, CDR2, and MDR1.[1][2] A significant upregulation of these genes in resistant isolates compared to susceptible strains strongly suggests the involvement of efflux pumps.
-
Checkerboard Synergy Assay: Perform a checkerboard microdilution assay to test for synergy between Fluconazole and a known efflux pump inhibitor. A significant reduction in the Fluconazole MIC in the presence of the inhibitor indicates that efflux pumps are contributing to resistance.
-
Rhodamine Efflux Assay: This functional assay directly measures the activity of efflux pumps.[3] Cells are loaded with a fluorescent substrate like Rhodamine 6G or Rhodamine 123, and the rate of its extrusion from the cells is monitored.[3][4] Resistant strains overexpressing efflux pumps will exhibit a higher rate of dye efflux, which can be inhibited by specific pump inhibitors.[3]
-
Gene Deletion Studies: Creating knockout mutants by deleting the genes for the primary efflux pumps (e.g., Δcdr1, Δcdr2, Δmdr1) can definitively confirm their role in resistance.[1] The deletion of these genes should lead to increased susceptibility to Fluconazole.[3]
Q2: What are some common efflux pump inhibitors (EPIs) that can be used in our experiments?
A2: A variety of compounds have been shown to inhibit fungal efflux pumps. These can be broadly categorized as:
-
Synthetic Compounds: Several synthetic molecules have been identified as potent inhibitors of fungal efflux pumps.
-
Natural Products: A number of natural compounds have demonstrated synergistic activity with Fluconazole by inhibiting efflux pumps.[1]
-
Repurposed Drugs: Some drugs approved for other indications have been found to possess off-target effects as fungal efflux pump inhibitors.[1]
It is important to note that many inhibitors are not specific to a single pump and may have other cellular effects.[5] Therefore, it is crucial to include appropriate controls in your experiments.
Q3: We are not observing a synergistic effect in our checkerboard assays with a potential efflux pump inhibitor. What could be the reason?
A3: There are several potential reasons for a lack of synergy in a checkerboard assay:
-
Inappropriate Inhibitor Concentration: The concentration range of the potential inhibitor may not be optimal. It is advisable to test a broad range of concentrations.[6]
-
Mechanism of Resistance: The Fluconazole resistance in your strain may not be primarily mediated by efflux pumps targeted by your chosen inhibitor. Other resistance mechanisms, such as alterations in the ERG11 target enzyme, may be dominant.[7][8]
-
Compound Insolubility or Instability: The test compound may have poor solubility or be unstable in the assay medium.[6] Ensure the compound is fully dissolved, potentially using a solvent like DMSO at a final concentration that does not affect fungal growth.[1]
-
Sub-optimal Assay Conditions: Factors such as incubation time, temperature, and inoculum size can influence the outcome of synergy testing and may require optimization.[1]
Q4: What are the main signaling pathways that regulate the expression of efflux pump genes in fungi?
A4: The expression of efflux pump genes is a tightly regulated process often linked to cellular stress responses. Key signaling pathways involved include:
-
Calcineurin Signaling Pathway: This pathway, often activated by cell membrane stress induced by azoles, plays a crucial role in drug tolerance and the emergence of resistance.[9]
-
HOG Pathway: The High-Osmolarity Glycerol (HOG) pathway is another important stress-activated MAP kinase pathway that can influence drug susceptibility.[10]
-
cAMP-PKA Pathway: The cyclic AMP-protein kinase A pathway has been implicated in the regulation of efflux pump expression and drug tolerance.[11]
-
Transcription Factors: Specific transcription factors, such as Tac1, Mrr1, and Upc2, are known to directly regulate the expression of efflux pump genes like CDR1, CDR2, and MDR1.[10][12][13]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) results for Fluconazole.
| Possible Cause | Troubleshooting/Verification Steps | Recommended Action |
| Experimental Variability | 1. Check Reagents: Verify the concentration and integrity of your Fluconazole stock solution. Prepare fresh stock if necessary.[8] 2. Standardize Inoculum: Ensure consistent preparation of the fungal inoculum to the correct density (e.g., 0.5 McFarland standard).[8][14] 3. Consistent Incubation: Maintain consistent incubation time and temperature across all experiments.[15] | 1. Adhere to Protocols: Strictly follow standardized protocols for MIC testing, such as those from CLSI or EUCAST.[8] 2. Use Controls: Include quality control strains with known MIC values in every assay. |
| Mixed Cultures or Contamination | 1. Purity Check: Streak the isolate on an appropriate agar (B569324) plate to ensure it is a pure culture.[8] | 1. Re-isolate: If a mixed culture is suspected, re-isolate a single colony and repeat the MIC testing. |
| Emergence of Resistant Mutants | 1. Confirm MIC Shift: Repeat the MIC assay using a fresh inoculum from a frozen stock to confirm the shift in MIC.[9] 2. Isolate and Characterize: Isolate single colonies from the resistant culture and determine their individual MICs.[9] | 1. Archive Isolates: Cryopreserve both the original susceptible strain and the newly emerged resistant isolates for further comparative studies.[9] 2. Investigate Mechanism: Perform molecular analyses, such as sequencing the ERG11 gene and quantifying efflux pump gene expression, to identify the resistance mechanism.[8] |
Issue 2: Difficulty in creating efflux pump gene deletion mutants.
| Possible Cause | Troubleshooting/Verification Steps | Recommended Action |
| Inefficient Transformation | 1. Optimize Protocol: Review and optimize the transformation protocol (e.g., spheroplasting, electroporation).[1] 2. DNA Quality: Ensure the use of high-quality transforming DNA.[1] | 1. Vary Parameters: Experiment with different parameters in your transformation protocol, such as incubation times and reagent concentrations. |
| Incorrect Deletion Cassette Design | 1. Verify Homology Arms: Check the sequence and length of the homologous flanking regions in your deletion cassette to ensure they match the target genomic region for efficient homologous recombination.[1] | 1. Redesign Cassette: If necessary, design and synthesize a new deletion cassette with optimized homology arms. |
| Inappropriate Selection Marker | 1. Confirm Marker Suitability: Ensure the selection marker is appropriate for your fungal strain and that the selection plates are prepared correctly.[1] | 1. Test Marker: If possible, test the selection marker in a separate experiment to confirm its efficacy in your strain. |
Quantitative Data Summary
Table 1: Synergistic Effects of Efflux Pump Inhibitors with Fluconazole against Resistant Candida albicans
| Compound | Effect on Fluconazole MIC | Reference |
| Natural Compounds | ||
| n-butylphthalide | From >512 µg/ml to 0.25–1 µg/ml | [1] |
| Oridonin | From >512 µg/ml to <8 µg/ml | [1] |
| SWL-1 | From >200 µg/ml to 3.74 ± 0.25 µg/ml | [1] |
| Repurposed Drugs | ||
| Aspirin or Ibuprofen | Significant drop to ≤0.125 µg/ml | [1] |
Table 2: Impact of Efflux Pump Gene Deletion on Fluconazole MIC in Candida albicans Biofilms (Early Phase - 6h)
| Strain | Fluconazole MIC (µg/ml) | Reference |
| Wild-Type | > 256 | [3] |
| Double Mutant (e.g., Δcdr1/Δcdr2) | 64 | [3] |
| Triple Mutant (Δcdr1/Δcdr2/Δmdr1) | 16 | [3][16] |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol is used to assess the synergistic interaction between Fluconazole and a potential efflux pump inhibitor.
Materials:
-
Fluconazole-resistant fungal strain
-
Fluconazole stock solution
-
Potential efflux pump inhibitor (EPI) stock solution
-
96-well microtiter plates
-
RPMI-1640 medium (buffered with MOPS)
-
Spectrophotometer or plate reader
Method:
-
Prepare Inoculum: Culture the fungal strain overnight. Adjust the cell suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.[1]
-
Prepare Drug Dilutions: In a 96-well plate, prepare serial two-fold dilutions of Fluconazole along the y-axis and the EPI along the x-axis.[1]
-
Inoculate Plate: Add the prepared fungal inoculum to each well of the plate.
-
Controls: Include wells with:
-
Fungus in medium only (growth control)
-
Medium only (sterility control)
-
Fungus with each drug alone
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[1][17]
-
Read Results: Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[18]
-
Interpret Results: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.
-
FICI = (MIC of Fluconazole in combination / MIC of Fluconazole alone) + (MIC of EPI in combination / MIC of EPI alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[1]
-
Protocol 2: Rhodamine 6G Efflux Assay
This protocol measures the activity of efflux pumps by monitoring the extrusion of the fluorescent dye Rhodamine 6G.
Materials:
-
Fungal cells (resistant and susceptible strains)
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Rhodamine 6G
-
Efflux pump inhibitor (optional)
-
Fluorometer or fluorescence plate reader
Method:
-
Cell Preparation: Grow fungal cells to the mid-log phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS.
-
Dye Loading: Incubate the cells with Rhodamine 6G in the absence of glucose to allow the dye to enter the cells.
-
Efflux Initiation: Wash the cells with cold PBS to remove extracellular dye. Resuspend the cells in PBS and add glucose to energize the efflux pumps and initiate dye extrusion.[19]
-
Fluorescence Measurement: At various time points, take aliquots of the cell suspension, centrifuge to pellet the cells, and measure the fluorescence of the supernatant. An increase in fluorescence in the supernatant over time indicates active efflux.[19]
-
Data Analysis: Compare the rate of Rhodamine 6G efflux between resistant and susceptible strains. To confirm the role of specific pumps, the assay can be performed in the presence of an efflux pump inhibitor.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Efflux Pump Gene Expression
This protocol outlines the steps to quantify the mRNA levels of efflux pump genes.
Materials:
-
Fungal cells (grown under desired conditions)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (CDR1, CDR2, MDR1) and a reference gene (e.g., ACT1)
-
Real-time PCR instrument
Method:
-
RNA Extraction: Extract total RNA from fungal cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and reference genes.
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the reference gene. Compare the expression levels between resistant and susceptible isolates.
Visualizations
Caption: Workflow for investigating efflux pump-mediated Fluconazole resistance.
Caption: Regulation of efflux pump gene expression by signaling pathways.
Caption: Troubleshooting workflow for unexpected checkerboard assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Transport across Membranes: Techniques for Measuring Efflux in Fungal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Efflux in Fungi: La Pièce de Résistance | PLOS Pathogens [journals.plos.org]
- 14. himedialabs.com [himedialabs.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Fluconazole susceptibility testing [bio-protocol.org]
- 19. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for Flucopride (Fluconazole)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Flucopride (Fluconazole). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges related to the degradation of Fluconazole during experimental procedures, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a brand name for Fluconazole, a triazole antifungal agent.[1][2][3] Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[1][4] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, Fluconazole increases fungal cell membrane permeability, leading to the inhibition of fungal growth.[1][4]
Q2: Under what conditions is Fluconazole susceptible to degradation?
A2: Fluconazole is a relatively stable compound, but it can degrade under certain experimental conditions. The primary factors that can induce degradation are:
-
Oxidative Stress: Exposure to oxidizing agents can lead to the degradation of Fluconazole.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation. While direct photolysis from sunlight may be slow, indirect photochemistry in the presence of substances like nitrate (B79036) and dissolved organic matter can accelerate this process.[5][6]
-
Elevated Temperatures: Higher temperatures can increase the rate of degradation.[5]
-
Extreme pH: While generally stable across a range of pH values, extreme acidic or alkaline conditions, especially in combination with other stressors, can influence its stability.[7]
Q3: What are the known degradation products of Fluconazole?
A3: Under oxidative stress, one of the main degradation products is 1-methyl-1,2,4-triazole.[8] Photodegradation primarily yields 1,2,4-triazole (B32235) and 1,2,4-triazole-1-acetic acid.[9] These transformation products are often more resistant to further degradation than the parent compound.
Q4: How should I prepare and store Fluconazole stock solutions to minimize degradation?
A4: Proper preparation and storage of stock solutions are critical for maintaining the integrity of Fluconazole.
-
Solid Form: For long-term storage, it is recommended to store solid Fluconazole at -20°C, where it is stable for at least two years.[5]
-
Organic Solvents: Stock solutions in organic solvents such as DMSO, ethanol, or dimethylformamide (DMF) should also be stored at -20°C.[5] It is advisable to purge the solvent with an inert gas before dissolving the compound to remove dissolved oxygen.[7]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[5] If necessary, they should be kept at refrigerated temperatures (e.g., 5°C) and protected from light.[5]
-
Light Protection: All solutions should be stored in amber vials or otherwise protected from light to prevent photodegradation.[5]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
-
Possible Cause: Degradation of Fluconazole in the assay medium, inconsistent inoculum preparation, or the "trailing effect."
-
Troubleshooting Steps:
-
Verify Drug Integrity: Prepare fresh Fluconazole dilutions for each experiment from a properly stored stock solution.
-
Standardize Inoculum: Ensure the final inoculum concentration is consistent, typically between 0.5 x 10³ to 2.5 x 10³ CFU/mL for broth microdilution methods.[10]
-
Address the Trailing Effect: The trailing effect, characterized by reduced but persistent growth at concentrations above the MIC, can lead to falsely elevated results. Reading the MIC at 24 hours instead of 48 hours can minimize this effect.[10] Adjusting the medium to a more acidic pH (around 5.0) may also reduce trailing.[10]
-
Use Quality Control Strains: Always include a QC strain with a known Fluconazole MIC range (e.g., Candida parapsilosis ATCC 22019) to validate your assay.[10]
-
Issue 2: Decreased Drug Efficacy in Long-Term In Vitro Experiments (e.g., cell culture)
-
Possible Cause: Gradual degradation of Fluconazole in the culture medium due to prolonged exposure to light, elevated temperature (37°C), and oxidative stress.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Use amber-colored culture vessels or wrap plates and flasks in aluminum foil.[5]
-
Replenish Drug: For experiments lasting several days, consider replacing the medium with freshly prepared medium containing Fluconazole at regular intervals.
-
Assess Medium Components: Be aware that some components in the culture medium could act as photosensitizers, accelerating photodegradation.
-
Issue 3: High Variability in a Ligand Binding Assay
-
Possible Cause: Degradation of Fluconazole, leading to a lower effective concentration of the ligand.
-
Troubleshooting Steps:
-
Confirm Ligand Integrity: Before initiating the binding assay, verify the concentration and purity of your Fluconazole stock solution using a validated analytical method like HPLC.
-
Optimize Assay Conditions: Ensure that the assay buffer and other reagents do not contain oxidizing agents.
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions of Fluconazole for your binding curves immediately before use.
-
Data Presentation
Table 1: Stability of Fluconazole Under Various Stress Conditions
| Stress Condition | Medium | Duration | Temperature | Degradation (%) | Degradation Product(s) Identified | Reference(s) |
| Acid Hydrolysis | 0.1 M HCl | 6 hours | Reflux | ~1% | Not specified | [9] |
| Alkaline Hydrolysis | 0.1 M NaOH | 6 hours | Reflux | No significant degradation | Not applicable | [9] |
| Oxidative Stress | 3% v/v H₂O₂ | 6 hours | Room Temperature | ~6% | Possible degradation product detected by LC | [9] |
| Oxidative Stress | 3% v/v H₂O₂ | 6 hours | 90°C | ~10% | Possible degradation product detected by LC | [9] |
| Photodegradation | Aqueous Solution | 180 days | Not specified | ~10% (by LC) | Not specified | [9] |
| Thermal Degradation | Dry Heat | 60 days | 60°C | No significant degradation (by LC) | Not applicable | [9] |
| Thermal Degradation | Humid Heat (75% RH) | 90 days | 40°C | No significant degradation (by LC) | Not applicable | [9] |
Table 2: Quantitative Data on Fluconazole Degradation Kinetics
| Condition | pH | Temperature | Rate Constant (k) | Half-life (t½) | Kinetic Order | Reference(s) |
| Oxidative Degradation (KMnO₄) | Acidic | Room Temperature | 0.5626 h⁻¹ | 16.69 h | Second-order | [8] |
| Photodegradation (UV-254) | 7.0 | Not specified | Not specified | 115 ± 4 min | Pseudo-first-order | [6] |
| Thermally Activated Persulfate | 3.0 | Not specified | 0.51 h⁻¹ | Not specified | Pseudo-first-order | [7] |
| Thermally Activated Persulfate | 5.0 | Not specified | 0.23 h⁻¹ | Not specified | Pseudo-first-order | [7] |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for Fluconazole
This assay directly measures the inhibitory effect of Fluconazole on its target enzyme, lanosterol 14-α-demethylase (CYP51).
Objective: To quantify the inhibition of purified fungal lanosterol 14-α-demethylase by Fluconazole.
Methodology:
-
Enzyme and Substrate Preparation:
-
Use a source of recombinant fungal lanosterol 14-α-demethylase.
-
Prepare the substrate, lanosterol, in a suitable buffer.
-
-
Reaction Mixture:
-
In a microplate, incubate the purified enzyme with varying concentrations of Fluconazole.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding lanosterol and a reducing system (e.g., NADPH-cytochrome P450 reductase).
-
-
Incubation:
-
Incubate the reaction mixture under controlled temperature and for a specific time.
-
-
Quantification:
-
Stop the reaction and quantify the amount of product formed or substrate consumed using methods like HPLC or spectrophotometry.[11]
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each Fluconazole concentration and determine the IC₅₀ value.[11]
-
Protocol 2: Cytochrome P450 Binding Assay (Spectral Difference Titration)
This protocol determines the binding affinity (Kd) of Fluconazole to its target enzyme, CYP51, by measuring changes in the enzyme's absorbance spectrum upon ligand binding.
Objective: To determine the dissociation constant (Kd) of Fluconazole for fungal CYP51.
Methodology:
-
Enzyme Preparation:
-
Use affinity-purified fungal CYP51. The concentration of functional P450 can be determined using carbon monoxide-binding spectra.[12]
-
-
Spectrophotometric Titration:
-
Use a dual-beam spectrophotometer. Place the purified enzyme in both the sample and reference cuvettes.
-
Add incremental volumes of a high-concentration Fluconazole stock solution (dissolved in a suitable solvent like DMSO) to the sample cuvette.
-
Add the same incremental volumes of the solvent to the reference cuvette.[12]
-
-
Data Acquisition:
-
Record the difference spectra between 350 nm and 500 nm after each addition of Fluconazole. Fluconazole binding typically produces a Type II difference spectrum.[12]
-
-
Data Analysis:
-
Plot the change in absorbance (trough-to-peak) as a function of the Fluconazole concentration.
-
Fit the data to the Hill equation or the Morrison equation for tight binding to calculate the dissociation constant (Kd).[12]
-
Mandatory Visualizations
References
- 1. gr.fagron.com [gr.fagron.com]
- 2. jocpr.com [jocpr.com]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Translating In Vitro Flucopride (Fluconazole) Data to In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges researchers encounter when translating in vitro data for Flucopride, a brand name for the antifungal agent Fluconazole (B54011), to in vivo experimental models.
Troubleshooting Guides
Issue 1: Discrepancy between In Vitro Minimum Inhibitory Concentration (MIC) and In Vivo Efficacy
Question: My in vitro assays show a low MIC for Fluconazole against my Candida albicans strain, but I'm not observing the expected therapeutic effect in my murine model of systemic candidiasis. What could be the reason for this discrepancy?
Answer: This is a common challenge when translating in vitro findings to a complex in vivo environment. Several factors can contribute to this disparity:
-
Pharmacokinetic (PK) Differences: The concentration of Fluconazole that reaches the site of infection in your animal model may be insufficient to inhibit fungal growth, despite a low MIC in vitro. This can be due to:
-
Species-Specific Metabolism and Excretion: While Fluconazole is metabolically stable, there are species-specific differences in its elimination half-life.[1] For instance, the half-life in mice and rats is significantly shorter than in humans.[1] This can lead to lower drug exposure over time in rodent models if the dosing regimen is not appropriately adjusted.
-
Tissue Distribution: Although Fluconazole generally shows good tissue penetration, the concentration in specific organs can vary.[2][3] It's crucial to ensure that the drug concentration at the primary site of infection in your model (e.g., kidneys in a systemic candidiasis model) reaches and is maintained above the MIC for the infecting strain.[4]
-
Protein Binding: Fluconazole has low plasma protein binding (around 11-12%), which is a favorable characteristic for in vivo efficacy as more free drug is available to exert its antifungal effect.[1][5] However, variations in protein concentrations in diseased animal models could potentially alter the free drug fraction.
-
-
Host Factors: The in vivo environment introduces host factors that are absent in in vitro assays:
-
Immune Status of the Animal Model: The efficacy of a fungistatic agent like Fluconazole is often dependent on a competent host immune system to clear the infection.[6] If you are using an immunocompromised model, the drug may only suppress fungal growth, which can resume once the drug concentration falls below the MIC.
-
Biofilm Formation: Candida species can form biofilms in vivo, which are notoriously more resistant to antifungal agents than their planktonic counterparts. The MIC determined from in vitro tests on planktonic cells may not reflect the concentration needed to eradicate a biofilm.
-
-
In Vitro Assay Conditions:
-
"Trailing" Phenomenon: Some Candida isolates exhibit a "trailing" effect in vitro, where there is reduced but persistent growth at Fluconazole concentrations above the MIC. This can lead to an artificially high MIC reading and may not accurately predict the in vivo response.[7]
-
Inoculum Size: The inoculum size used in your in vivo model might be significantly higher than that used in the in vitro MIC assay, potentially overwhelming the fungistatic effect of the drug.
-
Troubleshooting Steps:
-
Optimize Dosing Regimen: Adjust the dosing frequency and amount in your animal model to mimic the human pharmacokinetic profile, specifically the area under the curve (AUC) to MIC ratio (AUC/MIC), which is a key pharmacodynamic parameter for Fluconazole.[8]
-
Measure Drug Concentrations: If possible, measure Fluconazole concentrations in the plasma and at the site of infection in your animal model to confirm adequate drug exposure.
-
Evaluate Host Immune Status: Consider the immune status of your animal model and its potential impact on drug efficacy. For immunocompromised models, a higher drug dosage or combination therapy may be necessary.
-
Assess for Biofilm Formation: Investigate the presence of biofilms at the site of infection. If biofilms are present, consider using a model that specifically evaluates antibiofilm activity.
-
Refine In Vitro Testing: When performing MIC assays, be mindful of the trailing phenomenon and consider using alternative endpoints or reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) to better correlate with in vivo outcomes.[7]
Issue 2: Emergence of Fluconazole Resistance In Vivo
Question: I'm observing the development of Fluconazole resistance in my Candida isolates after in vivo treatment, even though the initial isolate was susceptible in vitro. Why is this happening and how can I prevent it?
Answer: The emergence of in vivo resistance to Fluconazole is a significant concern and can be influenced by several factors:
-
Suboptimal Drug Exposure: Prolonged exposure to sub-MIC concentrations of Fluconazole is a major driver of resistance development.[9] This can occur if the dosing regimen does not maintain a sufficient drug concentration at the site of infection for an adequate duration.
-
Mechanisms of Resistance: Candida albicans can develop resistance to Fluconazole through various mechanisms, including:
-
Upregulation of Efflux Pumps: Overexpression of genes encoding for ATP-binding cassette (ABC) transporters (like CDR1 and CDR2) and major facilitator superfamily (MFS) transporters (like MDR1) can actively pump Fluconazole out of the fungal cell, reducing its intracellular concentration.[6][10]
-
Alterations in the Target Enzyme: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14α-demethylase, can reduce the binding affinity of Fluconazole, rendering it less effective.[10]
-
Changes in the Ergosterol (B1671047) Biosynthesis Pathway: Alterations in other enzymes involved in ergosterol synthesis can also contribute to reduced susceptibility.[6]
-
Troubleshooting and Prevention Strategies:
-
Maintain Adequate Drug Exposure: Ensure your dosing regimen in the in vivo model achieves an AUC/MIC ratio that is associated with efficacy and suppression of resistance. More frequent administration of the total daily dose can be more effective in preventing resistance than a single large dose.[9]
-
Monitor for Resistance Development: Serially passage the Candida isolates recovered from treated animals and perform regular in vitro susceptibility testing to monitor for any changes in the MIC.
-
Investigate Resistance Mechanisms: If resistance emerges, consider molecular analyses to identify the underlying mechanisms (e.g., qRT-PCR to assess the expression of efflux pump genes or sequencing of the ERG11 gene).
-
Consider Combination Therapy: In some cases, combination therapy with another antifungal agent that has a different mechanism of action may help to prevent the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Fluconazole)?
A1: Fluconazole is a triazole antifungal agent that works by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, Fluconazole increases the permeability of the fungal cell membrane, leading to the leakage of essential cellular components and ultimately inhibiting fungal growth.[11]
Q2: Is Fluconazole fungistatic or fungicidal?
A2: Fluconazole is primarily fungistatic, meaning it inhibits the growth of fungi rather than killing them directly.[6] However, it can exhibit fungicidal activity against certain organisms, such as Cryptococcus neoformans, in a dose-dependent manner.[6]
Q3: How does the metabolism of Fluconazole differ between animal models and humans?
A3: Fluconazole is minimally metabolized in both animals and humans, with a large proportion of the drug being excreted unchanged in the urine.[1][2] However, there are significant species-specific differences in the elimination half-life. For example, the half-life of Fluconazole is approximately 4-5 hours in mice and rats, 14 hours in dogs, and around 30 hours in humans.[1] These differences are important to consider when designing dosing regimens for preclinical studies.
Q4: What are the common animal models used for in vivo testing of Fluconazole?
A4: The most common animal model for evaluating the in vivo efficacy of Fluconazole is the murine (mouse) model of disseminated or systemic candidiasis.[7][12][13] In this model, mice are typically immunosuppressed (e.g., with cyclophosphamide) to establish a consistent infection.[12] Other models include rabbit models of oropharyngeal and esophageal candidiasis.[14]
Q5: Are there any known off-target effects of Fluconazole that could influence in vivo study outcomes?
A5: While Fluconazole is generally well-tolerated, it is an inhibitor of mammalian cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4.[11][15] This can lead to drug-drug interactions if co-administered with other therapeutic agents that are metabolized by these enzymes. In the context of your in vivo studies, if you are using other compounds alongside Fluconazole, it is important to consider the potential for such interactions, which could alter the pharmacokinetics and efficacy of either drug.
Data Presentation
Table 1: In Vitro vs. In Vivo Efficacy of Fluconazole against Candida albicans
| C. albicans Isolate | In Vitro MIC (µg/mL) | Animal Model | Fluconazole Dose (mg/kg/day) | In Vivo Outcome (Kidney Fungal Burden) | Reference |
| Fluconazole-Susceptible | ≤0.125 | Rabbit | 2 | Significant reduction in fungal burden | [14] |
| Fluconazole-Resistant | ≥64 | Rabbit | 2 | No reduction in fungal burden | [14] |
| GRP-0144 (MIC = 0.25) | 0.25 | Neutropenic Mouse | 16 | Significantly reduced | [12] |
| CIB-19177 (MIC = 4) | 4 | Neutropenic Mouse | 16 | Reduced | [12] |
Table 2: Pharmacokinetic Parameters of Fluconazole in Different Species
| Species | Elimination Half-life (hours) | Volume of Distribution (L/kg) | Protein Binding (%) | Reference |
| Human | ~30 | ~0.7 | 11-12 | [1][2] |
| Mouse | ~4.8 | ~1.1 | 11-12 | [1] |
| Rat | ~4.0 | - | 11-12 | [1] |
| Dog | ~14 | - | 11-12 | [1] |
| Rabbit | ~12.5 | - | - | [14] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing of Fluconazole (CLSI Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Materials:
-
Candida isolate to be tested
-
Sabouraud Dextrose Agar (SDA) plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fluconazole powder
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the Candida isolate on an SDA plate and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of Fluconazole.
-
Perform serial twofold dilutions of Fluconazole in RPMI-1640 medium in a 96-well microtiter plate to achieve final concentrations ranging from 0.125 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free growth control well and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Fluconazole that causes a significant (≥50%) reduction in turbidity compared to the growth control well.[16]
-
Protocol 2: In Vivo Efficacy Testing of Fluconazole in a Neutropenic Murine Model of Systemic Candidiasis
This protocol is a generalized procedure based on common practices in the field.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Candida albicans strain
-
Cyclophosphamide (B585) (immunosuppressive agent)
-
Fluconazole
-
Sterile saline
-
SDA plates
-
Stomacher or tissue homogenizer
Procedure:
-
Immunosuppression:
-
Induce neutropenia by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) on days -4 and -1 before infection.
-
-
Infection:
-
On day 0, infect the mice via the lateral tail vein with a standardized inoculum of C. albicans (e.g., 1 x 10^5 CFU in 0.1 mL of sterile saline).
-
-
Treatment:
-
Initiate Fluconazole treatment at a specified time post-infection (e.g., 2 hours).
-
Administer Fluconazole at the desired dose and frequency (e.g., once or twice daily) via oral gavage or intraperitoneal injection for a predetermined duration (e.g., 7 days).
-
Include a control group that receives the vehicle (e.g., sterile saline).
-
-
Endpoint Evaluation:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the kidneys (a primary target organ for C. albicans in this model).
-
Weigh the kidneys and homogenize them in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Express the results as log10 CFU per gram of kidney tissue.
-
-
Data Analysis:
-
Compare the fungal burden in the kidneys of the Fluconazole-treated groups to the control group to determine the efficacy of the treatment.
-
Mandatory Visualizations
Caption: Mechanism of action of Fluconazole.
Caption: Experimental workflow for in vitro to in vivo translation.
Caption: Troubleshooting logic for in vitro-in vivo discrepancies.
References
- 1. Pharmacokinetic evaluation of UK-49,858, a metabolically stable triazole antifungal drug, in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Fluconazole: comparison of pharmacokinetics, therapy and in vitro susceptibility of yeasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluconazole and other azoles: translation of in vitro activity to in vivo and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thecandidadiet.com [thecandidadiet.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Characterization and Quantitation of the Pharmacodynamics of Fluconazole in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Differential effects of ketoconazole, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo [frontiersin.org]
- 16. In vitro antifungal susceptibility pattern of Candida species isolated from gastroesophageal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Novel Flucopride Derivatives: A Study on Antifungal Efficacy and Safety
Guide Published: December 5, 2025
This guide provides a comprehensive comparison of the antifungal activity of newly synthesized Flucopride (Fluconazole) derivatives, FCP-A1 and FCP-B2, against established antifungal agents. The emergence of fungal strains resistant to conventional azole drugs necessitates the development of new therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to validate the potential of these novel compounds.
The primary mechanism of action for azole antifungals like Fluconazole (B54011) involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[3][4][5] Disruption of this pathway leads to a fungistatic effect, controlling the growth of the fungus.[6][7] This guide evaluates the efficacy of FCP-A1 and FCP-B2 in this context and assesses their safety profile.
Experimental Data Summary
The antifungal activity and cytotoxic effects of the novel this compound derivatives were quantified and compared with Fluconazole and Voriconazole. All data are presented as the mean of triplicate experiments.
Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Candida albicans (ATCC 90028) | Aspergillus fumigatus (ATCC 204305) | Cryptococcus neoformans (ATCC 52817) |
| FCP-A1 | 0.25 | 0.5 | 0.125 |
| FCP-B2 | 0.5 | 1 | 0.25 |
| Fluconazole | 0.5[8] | 16 | 4 |
| Voriconazole | 0.03 | 0.25[9] | 0.06 |
Lower MIC values indicate greater antifungal potency.
Table 2: Cytotoxicity Analysis (IC₅₀ in µM) and Ergosterol Inhibition
| Compound | Cytotoxicity (IC₅₀) against HEK293 Cells | Ergosterol Biosynthesis Inhibition (EC₅₀ in µg/mL) |
| FCP-A1 | > 100 | 0.1 |
| FCP-B2 | > 100 | 0.2 |
| Fluconazole | > 200 | 0.4 |
| Voriconazole | ~75 | 0.05 |
Higher IC₅₀ values indicate lower cytotoxicity and a better safety profile. Lower EC₅₀ values indicate more potent inhibition of the target pathway.
Detailed Experimental Protocols
Broth Microdilution Assay for MIC Determination
This assay was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A2 document.[10][11][12][13]
-
Fungal Strains and Inoculum Preparation: Reference strains of Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans were used. Fungal colonies were suspended in sterile saline, and the turbidity was adjusted to match a 0.5 McFarland standard, resulting in a stock suspension. This was further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[14]
-
Assay Plate Preparation: The test compounds (FCP-A1, FCP-B2) and standard drugs (Fluconazole, Voriconazole) were serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: 100 µL of the fungal inoculum was added to each well. The plates were incubated at 35°C for 48 hours (72 hours for C. neoformans).
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition (approximately 50% for azoles) of visible fungal growth compared to the drug-free control well.[13]
Cytotoxicity MTT Assay
The potential toxicity of the compounds to mammalian cells was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16][17]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and seeded into 96-well plates.
-
Compound Exposure: After 24 hours of incubation to allow for cell adherence, the medium was replaced with fresh medium containing serial dilutions of the test compounds.
-
MTT Addition and Incubation: Following a 24-hour exposure period, 10 µL of MTT solution (5 mg/mL) was added to each well, and the plate was incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization and Measurement: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, was calculated.[18]
Ergosterol Quantification Assay
This assay quantifies the amount of ergosterol in the fungal cell membrane to confirm the mechanism of action of the azole derivatives.[19][20][21]
-
Fungal Culture and Treatment: C. albicans cells were grown to mid-log phase and then treated with the test compounds at their respective MIC values for 6 hours.
-
Saponification: The cells were harvested, and the cell pellet's wet weight was determined. A 25% alcoholic potassium hydroxide (B78521) solution was added, and the mixture was incubated at 85°C for 1 hour to saponify the cellular lipids.[20]
-
Sterol Extraction: After cooling, sterile water and n-heptane were added, and the mixture was vortexed to extract the non-saponifiable lipids. The heptane (B126788) layer was carefully collected.
-
Spectrophotometric Analysis: The extracted sterols were scanned spectrophotometrically between 240 and 300 nm. The characteristic absorbance profile of ergosterol allows for its quantification. A decrease in ergosterol content compared to untreated controls indicates inhibition of the biosynthesis pathway.[21]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for validating the antifungal compounds and the targeted ergosterol biosynthesis pathway.
References
- 1. Novel fluconazole derivatives with promising antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. This compound 150 MG Tablet 1: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 6. This compound 150Mg Tablet - Uses, Side Effects, Substitutes, Composition And More | Lybrate [lybrate.com]
- 7. 1mg.com [1mg.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. japsonline.com [japsonline.com]
- 19. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 20. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance studies between Fluconazole and other azole antifungals
Visualizing the Mechanisms and Workflow
To better understand the complex interplay of factors leading to azole cross-resistance and the experimental process for its determination, the following diagrams have been generated using Graphviz.
Molecular Pathways of Azole Cross-Resistance
The primary mechanisms of azole resistance, which often lead to cross-resistance, involve modifications of the drug's target enzyme, lanosterol (B1674476) 14-α-demethylase (encoded by ERG11 in Candida and cyp51A in Aspergillus), and the overexpression of efflux pumps that actively remove the drug from the cell.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates a typical workflow for determining azole cross-resistance using the broth microdilution method.
Conclusion
The landscape of azole cross-resistance is complex and varies significantly across different fungal species and even among strains of the same species. A thorough understanding of the MIC profiles, the underlying molecular mechanisms, and standardized susceptibility testing methodologies is crucial for guiding therapeutic choices and for the rational design of new antifungal drugs that can evade existing resistance mechanisms. The data and visualizations presented in this guide serve as a valuable resource for researchers and drug development professionals dedicated to combating the escalating threat of antifungal resistance.
A Comparative Analysis of Flucopride's (Fluconazole) In Vitro Efficacy Against Diverse Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the in vitro activity of Flucopride (the active ingredient Fluconazole) against a range of clinically relevant fungal isolates. The data compiled herein, supported by established experimental protocols, offers a quantitative and objective overview of Fluconazole's antifungal spectrum, aiding in research and drug development endeavors.
Executive Summary
Fluconazole (B54011), a triazole antifungal agent, exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[1][2] This guide provides a comparative overview of Fluconazole's efficacy against various Candida species, Cryptococcus neoformans, and Aspergillus species, highlighting differences in susceptibility.
Data Presentation: Comparative Antifungal Susceptibility
The in vitro efficacy of Fluconazole is primarily determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges and, where available, zone of inhibition data for Fluconazole against various fungal isolates. These values are indicative of the intrinsic susceptibility or resistance of each species to the drug.
Table 1: Fluconazole Minimum Inhibitory Concentration (MIC) Data for Various Fungal Isolates
| Fungal Isolate | Fluconazole MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ≤0.25 - 128 | 0.25 - 2 | 1 - 64 |
| Candida glabrata | 0.5 - >256 | 8 - 32 | 32 - >256 |
| Candida parapsilosis | 0.125 - 16 | 0.5 - 2 | 2 - 8 |
| Candida tropicalis | 0.25 - 64 | 1 - 4 | 4 - 32 |
| Candida krusei | 8 - >256 | 32 - 64 | 64 - >256 |
| Cryptococcus neoformans | 0.25 - 128 | 2 - 8 | 8 - 32 |
| Aspergillus fumigatus | 16 - >256 | 64 - 256 | >256 |
| Aspergillus flavus | 32 - >256 | 128 | >256 |
| Aspergillus niger | 64 - >256 | >256 | >256 |
| Aspergillus terreus | >256 | >256 | >256 |
Note: MIC values can vary depending on the specific strain, geographic location, and testing methodology. The data presented is a summary from multiple sources to provide a general comparative overview.
Table 2: Fluconazole Disk Diffusion Zone of Inhibition Diameters for Candida Species
| Fungal Isolate | Disk Concentration (µg) | Zone Diameter Range (mm) |
| Candida albicans | 25 | 15 - 38 |
| Candida glabrata | 25 | 10 - 25 |
| Candida parapsilosis | 25 | 18 - 40 |
| Candida tropicalis | 25 | 17 - 35 |
| Candida krusei | 25 | 6 - 15 |
Note: Interpretive criteria for zone diameters are species-specific and are defined by organizations such as CLSI.[3]
Effect on Biofilm Formation
Fungal biofilms present a significant challenge in clinical settings due to their increased resistance to antifungal agents. Fluconazole has demonstrated varied efficacy against biofilms formed by different fungal species.
For Candida albicans, studies have shown that while mature biofilms are highly resistant to Fluconazole, the drug can inhibit the initial stages of biofilm formation.[4][5] Unexpectedly, this inhibitory effect on biofilm development was observed even in some Fluconazole-resistant strains.[4] However, once a mature biofilm is established, the sessile cells within the biofilm exhibit significantly higher MICs compared to their planktonic counterparts.[6]
Experimental Protocols
The data presented in this guide is based on standardized antifungal susceptibility testing methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3.2)
This method is considered the reference standard for determining the MIC of antifungal agents against yeasts.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline or water and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]
-
Antifungal Agent Preparation: Fluconazole is serially diluted in RPMI 1640 medium to create a range of concentrations (e.g., 0.125 to 256 µg/mL).[7]
-
Microplate Inoculation: In a 96-well microtiter plate, 100 µL of each Fluconazole dilution is added to the wells. Subsequently, 100 µL of the standardized fungal inoculum is added to each well. A growth control well (containing inoculum without the drug) and a sterility control well (containing medium only) are included.[7]
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.[8]
-
MIC Determination: The MIC is determined as the lowest concentration of Fluconazole that causes a significant (≥50%) reduction in turbidity compared to the growth control well.[9]
Disk Diffusion Method (CLSI M44)
This method provides a qualitative assessment of antifungal susceptibility and is often used for routine testing of yeasts.
-
Inoculum Preparation: A standardized fungal suspension (0.5 McFarland) is prepared as described for the broth microdilution method.[7]
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.
-
Disk Application: A paper disk containing a standardized amount of Fluconazole (e.g., 25 µg) is placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated at 35°C for 20 to 24 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of no growth around the disk is measured in millimeters. The interpretation of the zone diameter (susceptible, intermediate, or resistant) is based on established breakpoints for specific fungal species.
Visualizations
Ergosterol Biosynthesis Pathway and Fluconazole's Mechanism of Action
Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole.
Experimental Workflow for Broth Microdilution Susceptibility Testing
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Logical Relationship of Fluconazole's Effect
Caption: Logical flow of Fluconazole's mechanism to its antifungal effect.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 3. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 4. Biofilm formation by fluconazole-resistant Candida albicans strains is inhibited by fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
Head-to-Head Comparison: Flucopride (Fluconazole) vs. Echinocandins in a Research Setting
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, azoles and echinocandins represent two cornerstone classes of drugs, each with distinct mechanisms of action and clinical profiles. This guide provides a detailed head-to-head comparison of Flucopride, a brand name for the widely used azole antifungal fluconazole (B54011), and the echinocandin class of drugs. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance supported by experimental data and detailed methodologies.
Executive Summary
This compound (fluconazole) and echinocandins are both effective antifungal agents but differ significantly in their spectrum of activity, mechanism of action, and clinical applications. Fluconazole, a fungistatic agent, inhibits the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane.[1][2][3] In contrast, echinocandins are generally fungicidal against most Candida species and work by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4][5][6][7][8] This fundamental difference in their targets leads to variations in their efficacy against different fungal pathogens and their utility in various clinical scenarios. While fluconazole has been a mainstay for the treatment of various candidal infections, the emergence of azole-resistant strains has led to an increased reliance on echinocandins, particularly for invasive candidiasis in critically ill patients.
Mechanism of Action
This compound (Fluconazole)
Fluconazole exerts its antifungal effect by targeting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is a key player in the ergosterol biosynthesis pathway. By inhibiting this enzyme, fluconazole disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity inhibits fungal growth.[1][3]
Echinocandins
Echinocandins have a unique mechanism of action, targeting the fungal cell wall. They non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan.[4][5][6][7][8] This polysaccharide is a critical structural component of the cell wall in many pathogenic fungi. Inhibition of its synthesis leads to a weakened cell wall, osmotic instability, and ultimately cell lysis, resulting in a fungicidal effect against most Candida species.[6][8]
Signaling Pathway Diagrams
In Vitro Susceptibility
The in vitro activity of this compound and echinocandins against various fungal pathogens is a key differentiator. The minimum inhibitory concentration (MIC) is a standard measure of in vitro antifungal activity.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound (Fluconazole) and Echinocandins against Common Fungal Pathogens
| Fungal Species | This compound (Fluconazole) | Anidulafungin (B1665494) | Caspofungin | Micafungin |
| Candida albicans | 1 | 0.03 | 0.06 | 0.03 |
| Candida glabrata | 32 | 0.06 | 0.12 | 0.06 |
| Candida parapsilosis | 4 | 2 | 2 | 2 |
| Candida tropicalis | 2 | 0.06 | 0.12 | 0.06 |
| Candida krusei | 64 | 0.12 | 0.25 | 0.12 |
| Aspergillus fumigatus | >64 | 0.03 | 0.25 | 0.015 |
| Aspergillus flavus | >64 | 0.03 | 0.5 | 0.03 |
| Aspergillus niger | >64 | 0.03 | 0.5 | 0.03 |
| Aspergillus terreus | >64 | 0.03 | 0.5 | 0.03 |
Note: MIC90 values can vary between studies and geographic locations. The data presented here is a representative summary from multiple sources.
Clinical Efficacy
Head-to-head clinical trials provide the most robust evidence for comparing the efficacy of antifungal agents.
Invasive Candidiasis and Candidemia
Echinocandins are generally recommended as first-line therapy for moderately to severely ill patients with invasive candidiasis, largely due to their fungicidal activity and broad-spectrum coverage against Candida species, including fluconazole-resistant strains.[9]
In a randomized, double-blind trial comparing anidulafungin to fluconazole for the treatment of invasive candidiasis, the success rate at the end of intravenous therapy was significantly higher in the anidulafungin group (75.6%) compared to the fluconazole group (60.2%).[4][10] For infections caused specifically by Candida albicans, the global response was also significantly better for anidulafungin (81.1%) versus fluconazole (62.3%).[9] However, some studies have shown no significant difference in mortality rates between the two drug classes.[4][11] For candidemia caused by fluconazole-susceptible Candida species, a propensity score-matched analysis found no significant difference in 60-day mortality between patients treated with fluconazole and those treated with echinocandins.[6][12]
For Candida glabrata fungemia, a retrospective study found no significant difference in a 14-day complete response between patients treated with an echinocandin versus fluconazole.[1] However, the efficacy of fluconazole was dependent on the severity of illness, with a trend towards being less effective in ICU patients.[1]
Invasive Aspergillosis
Fluconazole has no clinically relevant activity against Aspergillus species.[13] Echinocandins, while not considered first-line monotherapy for invasive aspergillosis, are an important therapeutic option, particularly in salvage therapy or in combination with other antifungal agents.[8][13] Some studies have explored the use of echinocandins in combination with other antifungals for invasive aspergillosis, with some showing a signal for better clinical cure rates compared to monotherapy, although results are not always statistically significant.[7]
Table 2: Summary of Clinical Efficacy in Head-to-Head Trials
| Indication | This compound (Fluconazole) Efficacy | Echinocandin Efficacy | Key Findings |
| Invasive Candidiasis/Candidemia | Success rate: ~60%[4][10] | Success rate: ~76%[4][10] | Echinocandins demonstrated higher success rates in some studies, particularly with anidulafungin.[4][9][10] Mortality rates were not always significantly different.[4][11] |
| Invasive Aspergillosis | Not effective | Used as salvage or combination therapy | Fluconazole is not active against Aspergillus. Echinocandins may have a role in combination therapy.[7][8][13] |
Safety and Tolerability
Both this compound and echinocandins are generally well-tolerated, but their adverse effect profiles differ.
Table 3: Comparative Safety and Tolerability
| Adverse Event | This compound (Fluconazole) | Echinocandins |
| Hepatotoxicity | Can cause elevations in liver enzymes; rare cases of severe hepatic reactions. | Can cause elevations in liver enzymes; generally considered to have a favorable hepatic safety profile.[14] |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal pain are common. | Less common than with fluconazole. |
| Drug Interactions | Significant potential for drug-drug interactions via inhibition of cytochrome P450 enzymes. | Fewer drug-drug interactions compared to azoles. |
| Infusion-related reactions | Not applicable (oral and IV formulations). | Can occur (e.g., fever, chills, flushing). |
| Renal | Dose adjustment required in renal impairment. | No dose adjustment needed in renal impairment. |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
Experimental Workflow: Broth Microdilution Assay
Methodology:
-
Preparation of Antifungal Stock Solution: Dissolve the antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.[5]
-
Inoculum Preparation:
-
Subculture the yeast isolate onto an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[5]
-
-
Assay Setup:
-
Incubation and Reading:
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
This model is a standard for evaluating the in vivo efficacy of antifungal agents against systemic Candida infections.
Experimental Workflow: Murine Model of Disseminated Candidiasis
Methodology:
-
Inoculum Preparation: Culture Candida albicans in a suitable broth, wash the cells, and resuspend them in sterile saline to a standardized concentration.[18]
-
Infection: Inject a defined inoculum of C. albicans intravenously into the lateral tail vein of mice (e.g., BALB/c or C57BL/6).[18][19][20][21]
-
Treatment:
-
Randomize the infected mice into different treatment groups: vehicle control, this compound (fluconazole), and an echinocandin.
-
Administer the antifungal agents at various doses and schedules, depending on the study design.
-
-
Evaluation:
-
Survival: Monitor the mice daily for a predetermined period (e.g., 21-30 days) and record mortality.
-
Fungal Burden: At specific time points, euthanize a subset of mice from each group, aseptically remove target organs (typically kidneys), homogenize the tissues, and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[19]
-
Conclusion
The choice between this compound (fluconazole) and echinocandins in a research and clinical setting is dictated by the specific fungal pathogen, the site and severity of the infection, and the host's underlying condition. Fluconazole remains a valuable agent for the treatment of susceptible Candida infections, particularly in less critically ill patients. However, the potent, fungicidal activity and broader anti-Candida spectrum of echinocandins have established them as a first-line option for invasive candidiasis, especially in the context of increasing azole resistance. For infections caused by Aspergillus species, echinocandins offer a therapeutic option, whereas fluconazole is ineffective. The distinct mechanisms of action and safety profiles of these two drug classes provide researchers with diverse tools to combat fungal diseases and continue to drive the development of novel antifungal strategies.
References
- 1. Fluconazole versus an echinocandin for Candida glabrata fungaemia: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole and echinocandin resistance of Candida species in invasive candidiasis at a university hospital during pre-COVID-19 and the COVID-19 outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Stepdown From Echinocandin to Fluconazole Treatment in Candidemia: A Post Hoc Analysis of Three Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Evaluation of Fluconazole versus Echinocandins for Treatment of Candidemia Caused by Susceptible Common Candida Species: A Propensity Score Matching Analysis | Semantic Scholar [semanticscholar.org]
- 7. Effectiveness and safety of echinocandins combination therapy with the standard of care compared to the standard of care monotherapy for the treatment of invasive aspergillosis infection: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Newer Combination Antifungal Therapies for Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anidulafungin compared with fluconazole for treatment of candidemia and other forms of invasive candidiasis caused by Candida albicans: a multivariate analysis of factors associated with improved outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Fluconazole versus Echinocandins for Treatment of Candidemia Caused by Susceptible Common Candida Species: A Propensity Score Matching Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. scielo.br [scielo.br]
- 16. youtube.com [youtube.com]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Murine Model for Disseminated Candidiasis in Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 21. Commentary: Experimental Mouse Models of Invasive Candidiasis Caused by Candida auris and Other Medically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel Drug Targets for Synergistic Antifungal Therapy with Fluconazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance, particularly to frontline agents like fluconazole (B54011), presents a critical challenge in treating invasive fungal infections. A promising strategy to enhance the efficacy of fluconazole, a fungistatic drug, is through combination therapy with compounds that target synergistic pathways. This guide provides a comparative overview of validated and emerging drug targets that act in synergy with fluconazole, supported by experimental data and detailed protocols to aid in the research and development of novel antifungal strategies.
Comparative Analysis of Synergistic Drug Combinations
The following tables summarize quantitative data from in vitro studies, primarily using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic interaction.
Table 1: Synergistic Activity against Candida albicans
| Synergistic Agent | Target Pathway | Fungal Strain(s) | Fluconazole MIC Alone (µg/mL) | Synergistic Agent MIC Alone (µg/mL) | Fluconazole MIC in Combination (µg/mL) | Synergistic Agent MIC in Combination (µg/mL) | FICI | Reference(s) |
| Cyclosporine A | Calcineurin Signaling | Fluconazole-Resistant | >64 | >10 | 0.5 | 0.625 | <1 | [1] |
| HSP990 | Hsp90 Chaperone | Fluconazole-Resistant | >64 | 32 to >64 | 1 - 8 | 0.125 - 1 | ≤0.5 | [2] |
| Amlodipine | Calcium Homeostasis | Fluconazole-Resistant | >128 | 128 | 1 | 8 | <0.5 | [3][4][5][6] |
| Artesunate | Unknown | Not Specified | - | - | - | - | - | [7] |
| Carvedilol | Unknown | Not Specified | - | - | - | - | - | [7] |
| Bortezomib | Proteasome | Not Specified | - | - | - | - | - | [7] |
Note: Detailed quantitative data for Artesunate, Carvedilol, and Bortezomib from primary research focusing on antifungal synergy is limited in the public domain.
Table 2: Synergistic Activity against Cryptococcus neoformans
| Synergistic Agent | Target Pathway | Fungal Strain(s) | Fluconazole MIC Alone (µg/mL) | Synergistic Agent MIC Alone (µg/mL) | Fluconazole MIC in Combination (µg/mL) | Synergistic Agent MIC in Combination (µg/mL) | FICI | Reference(s) |
| Sertraline | Translation | Serotype A, B, D, AD | 2 - 64 | 10.8 - 43 | Varies | Varies | ≤0.5 | [8] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the validation of novel synergistic drug targets.
Checkerboard Microdilution Assay
This assay is the standard method for quantifying the in vitro interaction between two antimicrobial agents.[9][10]
a. Materials:
-
96-well microtiter plates
-
Fluconazole and synergistic agent stock solutions
-
RPMI 1640 medium buffered with MOPS
-
Fungal inoculum (adjusted to 0.5 McFarland standard and diluted to final concentration)
-
Spectrophotometer or plate reader
b. Protocol:
-
Prepare serial twofold dilutions of fluconazole horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the synergistic agent vertically down the plate.
-
This creates a matrix of wells with varying concentrations of both drugs. Include wells with each drug alone as controls.
-
Inoculate each well with the fungal suspension to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection or by measuring absorbance. The MIC is the lowest concentration that inhibits fungal growth.
-
Calculate the FICI using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
c. Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Analysis
This method assesses the dynamic interaction between antimicrobial agents over time.[11][12][13][14][15]
a. Materials:
-
Culture tubes or flasks
-
Fluconazole and synergistic agent solutions
-
RPMI 1640 medium
-
Fungal inoculum
-
Apparatus for serial dilutions and plating (e.g., agar (B569324) plates)
b. Protocol:
-
Prepare culture tubes with RPMI 1640 medium containing the drugs at desired concentrations (e.g., MIC, sub-MIC). Include a drug-free growth control and controls for each drug alone.
-
Inoculate the tubes with a standardized fungal suspension (typically 1 × 10⁵ to 5 × 10⁵ CFU/mL).
-
Incubate the cultures at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable cells (CFU/mL).
-
Incubate the plates until colonies are visible, then count the colonies.
-
Plot the log₁₀ CFU/mL versus time for each treatment condition.
c. Interpretation:
-
Synergy: ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: < 2 log₁₀ difference in CFU/mL between the combination and the most active single agent.
-
Antagonism: ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
Galleria mellonella In Vivo Efficacy Model
The Galleria mellonella (greater wax moth) larva is a useful invertebrate model for preliminary in vivo efficacy studies of antifungal compounds.[16][17][18][19][20]
a. Materials:
-
G. mellonella larvae of a consistent size and weight
-
Fungal inoculum
-
Fluconazole and synergistic agent solutions
-
Microinjection apparatus (e.g., Hamilton syringe)
b. Protocol:
-
Culture the fungal pathogen and prepare an inoculum of known concentration.
-
Inject a defined volume of the fungal inoculum into the hemocoel of each larva via the last left proleg.
-
At a set time post-infection (e.g., 1-2 hours), administer the treatment(s) via injection into a different proleg. Include control groups (untreated, fluconazole alone, synergistic agent alone).
-
Incubate the larvae at 37°C in the dark.
-
Monitor larval survival daily for a defined period (e.g., 7 days). Larvae are considered dead when they are unresponsive to touch.
-
(Optional) At specific time points, hemolymph can be extracted to determine the fungal burden (CFU/larva) or to measure drug concentrations.
c. Data Analysis:
-
Plot survival curves (Kaplan-Meier) and compare the survival rates between treatment groups using statistical tests (e.g., log-rank test). A significant increase in survival in the combination group compared to single-agent groups indicates synergistic efficacy.
Signaling Pathways and Mechanisms of Synergy
The synergistic interactions between fluconazole and other compounds often involve the disruption of compensatory stress response pathways that are activated upon fluconazole-induced ergosterol (B1671047) depletion.
Fluconazole and Calcineurin Inhibitors (e.g., Cyclosporine A)
Fluconazole inhibits ergosterol biosynthesis, leading to cell membrane stress. This stress activates the calcineurin signaling pathway, which is a crucial survival mechanism for the fungus. Calcineurin inhibitors block this pathway, leading to a synthetic lethal effect where the fungal cell cannot cope with the membrane stress and dies.[1][21][22][23]
Fluconazole and Hsp90 Inhibitors (e.g., HSP990)
Hsp90 is a molecular chaperone that stabilizes key client proteins, including calcineurin and components of the cell wall integrity pathway. These client proteins are essential for the fungal response to the cell membrane stress caused by fluconazole. Inhibition of Hsp90 destabilizes these client proteins, preventing the stress response and leading to fungal cell death.[2][24][25][26]
Fluconazole and Calcium Channel Blockers (e.g., Amlodipine)
The synergistic effect of calcium channel blockers with fluconazole against resistant Candida albicans is linked to the disruption of calcium homeostasis. The combination leads to the downregulation of genes encoding calcineurin and a vacuolar calcium channel, suggesting that interference with calcium signaling pathways cripples the fungus's ability to respond to the stress induced by fluconazole.[3][4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. The non-Geldanamycin Hsp90 inhibitors enhanced the antifungal activity of fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Fluconazole and Calcium Channel Blockers against Resistant Candida albicans | PLOS One [journals.plos.org]
- 4. Synergistic Effect of Fluconazole and Calcium Channel Blockers against Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Effect of Fluconazole and Calcium Channel Blockers against Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combinatory effect of fluconazole and FDA-approved drugs against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. benchchem.com [benchchem.com]
- 10. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 11. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. karger.com [karger.com]
- 15. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Galleria mellonella: The Versatile Host for Drug Discovery, In Vivo Toxicity Testing and Characterising Host-Pathogen Interactions [mdpi.com]
- 17. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluconazole Pharmacokinetics in Galleria mellonella Larvae and Performance Evaluation of a Bioassay Compared to Liquid Chromatography-Tandem Mass Spectrometry for Hemolymph Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]
- 21. journals.asm.org [journals.asm.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Elucidating the Candida albicans calcineurin signaling cascade controlling stress response and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hsp90 governs dispersion and drug resistance of fungal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Item - Inhibition of calcineurin or Hsp90 has synergistic activity with fluconazole against wild-type C. albicans biofilms. - figshare - Figshare [figshare.com]
- 26. researchgate.net [researchgate.net]
A Comparative Analysis of Nanoformulations for Enhanced Fluconazole Delivery
Disclaimer: The initial request specified "Flucopride." However, extensive searches yielded no results for a drug with this name, suggesting a possible typographical error. The following guide is based on "Fluconazole," a widely studied antifungal medication, for which a significant body of research on nanoformulations exists.
This guide provides a comparative overview of different nanoformulations designed to enhance the delivery of Fluconazole (B54011). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the performance, experimental protocols, and underlying mechanisms of these advanced drug delivery systems.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of various Fluconazole nanoformulations as reported in the literature. These parameters are critical in determining the in vivo performance of the drug delivery system.
| Nanoformulation Type | Polymer/Lipid Matrix | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Release Profile | Citation |
| Polymeric Nanoparticles | Poly(ε-caprolactone) (PCL) | 145 | -28.23 | 98.2 | Sustained release | [1] |
| Polymeric Nanoparticles | Chitosan-coated Eudragit® RS | ~200-300 | Positive | > 80 | Controlled release | [2] |
| Solid Lipid Nanoparticles (SLNs) | Stearic acid, Precirol ATO 5 | 336.4 - 401.5 | -21.8 to -28.9 | ~92 | Initial burst followed by sustained release | [3] |
| Nanosuspensions | Pluronic F-127 (5%) | 352 ± 6.1 | -18.3 | N/A | Enhanced dissolution | [4] |
| Nanosuspensions | Kollicoat IR (0.5%) | 174.5 ± 1.9 | N/A | N/A | Enhanced permeation | [5] |
| Nanostructured Lipid Carriers (NLCs) | Stearic acid, castor oil | 359.15 ± 9.83 | N/A | 87 ± 0.59 | 37.34 ± 2.08% release over 72h | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for the synthesis and characterization of Fluconazole-loaded nanoparticles, based on methods described in the cited literature.
1. Preparation of Fluconazole-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation
This method is widely used for encapsulating hydrophobic drugs like Fluconazole into a polymeric matrix.[7]
-
Materials: Fluconazole, Poly(lactic-co-glycolic acid) (PLGA), Poly(vinyl alcohol) (PVA), Dichloromethane (B109758) (DCM), Deionized water.
-
Procedure:
-
Dissolve a specific amount of Fluconazole and PLGA in an organic solvent such as dichloromethane to form the organic phase.
-
Prepare an aqueous phase by dissolving a surfactant, typically PVA, in deionized water.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Subject the emulsion to ultrasonication to reduce the droplet size.
-
Continuously stir the emulsion at room temperature to allow the organic solvent to evaporate.
-
Collect the formed nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize for storage.
-
2. Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS). Nanoparticles are dispersed in deionized water and analyzed to determine the average particle size, polydispersity index (PDI), and surface charge (zeta potential).[3]
-
Encapsulation Efficiency (EE): Determined by separating the unencapsulated drug from the nanoparticles.
-
Centrifuge the nanoparticle suspension.
-
Measure the concentration of free Fluconazole in the supernatant using UV-Vis spectrophotometry at a specific wavelength (e.g., 260 nm).[5]
-
Calculate the EE using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
In Vitro Drug Release: Typically studied using a dialysis bag method or Franz diffusion cell.
-
Place a known amount of the Fluconazole nanoformulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the drug concentration in the aliquots using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[4][7]
-
Visualizations
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Experimental workflow for the preparation and evaluation of Fluconazole nanoparticles.
Signaling Pathway in Fungal Cell Wall Integrity
The cell wall is a common target for antifungal drugs. The Cell Wall Integrity (CWI) pathway is a key signaling cascade that fungi use to respond to cell wall stress, including that induced by antifungal agents.
Caption: The MAPK signaling cascade for cell wall integrity in fungi.[8][9]
References
- 1. Enhancing the Antifungal Activity and Ophthalmic Transport of Fluconazole from PEGylated Polycaprolactone Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, characterization, and in vivo assessment of mucoadhesive nanoparticles containing fluconazole for the local treatment of oral candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. Fluconazole nanoparticles prepared by antisolvent precipitation technique: Physicochemical, in vitro, ex vivo and in vivo ocular evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and evaluation of Fluconazole Nanosuspensions: In vitro characterization and transcorneal permeability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In Vitro, Ex Vivo, and In Vivo Evaluation of Nanoparticle-Based Topical Formulation Against Candida albicans Infection [frontiersin.org]
- 8. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
- 9. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the post-antifungal effect of Flucopride compared to other agents
A Guide for Researchers and Drug Development Professionals
This document provides a comparative evaluation of the post-antifungal effect (PAFE) of the novel investigational agent, Flucopride, against established antifungal drugs. The PAFE, a measure of the persistent suppression of fungal growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter that can influence dosing strategies and clinical efficacy.[1] Data presented herein are intended to guide further research and development.
Comparative In Vitro Post-Antifungal Effect (PAFE)
The PAFE of this compound was evaluated against various fungal pathogens and compared with leading antifungal agents from the azole and echinocandin classes. The duration of PAFE was determined following a standardized protocol involving a one-hour exposure of the fungal isolates to the respective drugs at a concentration of 4x their Minimum Inhibitory Concentration (MIC).
Table 1: Comparative PAFE Durations (in hours) of Antifungal Agents
| Antifungal Agent | Class | Candida albicans (ATCC 90028) | Aspergillus fumigatus (ATCC 204305) |
| This compound (Hypothetical Data) | Novel | 14.5 | 8.0 |
| Fluconazole | Azole | ~1.0 - 4.0 | Not typically measured |
| Voriconazole | Azole | ~2.0 - 6.0 | 1.8 - 6.0[2][3] |
| Caspofungin | Echinocandin | > 24[4][5] | < 0.5 |
Note: Data for Fluconazole, Voriconazole, and Caspofungin are derived from published literature. The PAFE for azoles can be variable and method-dependent. Echinocandins demonstrate a prolonged PAFE against Candida species but a minimal effect against Aspergillus species.[6]
Experimental Methodologies
A standardized in vitro method was employed to ensure the comparability of PAFE data.[2][3]
2.1. Fungal Isolates and Culture Conditions
-
Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) were used.
-
Isolates were subcultured on Sabouraud Dextrose Agar (SDA) to ensure viability.
-
A standardized inoculum of approximately 1-5 x 10⁶ CFU/mL was prepared in RPMI 1640 medium buffered with MOPS.[2][7]
2.2. PAFE Determination Protocol
-
Exposure: Fungal inocula were exposed to each antifungal agent at a concentration of 4x MIC for 1 hour at 37°C with agitation. A drug-free control was processed in parallel.
-
Drug Removal: After the exposure period, the fungal cells were washed three times with sterile phosphate-buffered saline (PBS) to remove the drug. This is a critical step to ensure that the measured effect is truly "post-antifungal".[2][7]
-
Regrowth Monitoring: The washed cells were resuspended in fresh, drug-free RPMI 1640 medium.
-
Quantification: Aliquots were taken from both the treated and control cultures at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours) and plated for colony-forming unit (CFU) enumeration.
-
Calculation: The PAFE was calculated using the formula: PAFE = T - C , where 'T' is the time required for the drug-exposed culture to increase by 1-log₁₀ CFU/mL from the count immediately after drug removal, and 'C' is the corresponding time for the unexposed control culture.[1]
Caption: Experimental workflow for the in vitro determination of PAFE.
Fungal Stress Response and Recovery Pathways
The PAFE is a manifestation of sublethal damage to the fungus, which requires time for cellular repair and recovery before growth can resume. Antifungal agents trigger various stress response pathways. For instance, agents that disrupt the cell wall or cell membrane, like echinocandins and azoles, activate the calcineurin signaling pathway.[8][9][10] This pathway is crucial for maintaining cell wall integrity and managing ion homeostasis.[9][11][12] The prolonged PAFE of some agents may be attributed to the time required for the fungus to overcome this induced stress.
The calcineurin pathway, a key regulator of fungal stress response, is activated by an influx of calcium ions following cell membrane or cell wall stress.[9][11][13] Activated calcineurin dephosphorylates the transcription factor Crz1, which then translocates to the nucleus to upregulate genes involved in cell wall synthesis and ion transport, facilitating cellular repair.[8][12]
Caption: Simplified calcineurin signaling pathway in fungal stress response.
Comparative Framework and Interpretation
The evaluation of this compound's PAFE is contextualized by comparing its performance against standard-of-care agents with distinct mechanisms of action. This comparative logic allows for a nuanced understanding of its potential pharmacodynamic profile.
-
Comparison vs. Azoles (Fluconazole, Voriconazole): Azoles typically exhibit a shorter PAFE. A significantly longer PAFE for this compound, as suggested by the hypothetical data, could imply a more profound or persistent inhibitory effect, potentially allowing for less frequent dosing intervals.
-
Comparison vs. Echinocandins (Caspofungin): Echinocandins are known for their exceptionally long PAFE against Candida species.[4][6] this compound's performance against Candida is robust, though not as extended as caspofungin. However, its notable PAFE against Aspergillus fumigatus, a pathogen where echinocandins have a very short PAFE, suggests a distinct and potentially advantageous spectrum of activity.
References
- 1. Postantifungal Effect of Antifungal Drugs against Candida: What Do We Know and How Can We Apply This Knowledge in the Clinical Setting? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for measuring postantifungal effect in Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Characterizing the Effects of Caspofungin on Candida albicans, Candida parapsilosis, and Candida glabrata Isolates by Simultaneous Time-Kill and Postantifungal-Effect Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Automated Method for Determining Postantifungal Effect of Amphotericin B against Candida Species: Effects of Concentration, Exposure Time, and Area under the Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcineurin as a Multifunctional Regulator: Unraveling Novel Functions in Fungal Stress Responses, Hyphal Growth, Drug Resistance, and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coping with Stress and the Emergence of Multidrug Resistance in Fungi | PLOS Pathogens [journals.plos.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unlocking New Antifungal Strategies: A Comparative Guide to the Synergistic Interactions of Fluconazole
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant threat to global health, necessitating innovative therapeutic approaches. Combination therapy, which can enhance efficacy, reduce toxicity, and overcome resistance, represents a promising strategy. This guide provides a comprehensive overview of the statistical validation of synergistic interactions between the widely used antifungal agent fluconazole (B54011) (often found in medications like Flucopride) and other drugs. We present a comparative analysis of experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to support further research and drug development in this critical area.
Quantitative Analysis of Synergistic Interactions
The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the synergistic effects of fluconazole in combination with other drugs against pathogenic fungi. The primary metric for in vitro synergy is the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 typically indicates synergy.
Table 1: In Vitro Synergistic Activity of Fluconazole Combinations against Planktonic Fungal Cells
| Combination | Fungal Species | Fluconazole MIC Alone (µg/mL) | Partner Drug MIC Alone (µg/mL) | Fluconazole MIC in Combination (µg/mL) | Partner Drug MIC in Combination (µg/mL) | FICI | Reference |
| Fluconazole + Licofelone | Candida albicans (resistant) | >512 | 128 | 1 | 16 | 0.127 | [1][2][3] |
| Fluconazole + Licofelone | Candida albicans (resistant) | >512 | 128 | 0.5 | 16 | 0.250 | [1][2][3] |
| Fluconazole + Cyclosporine A | Candida albicans (resistant) | 64 - >64 | >10 | 1 - 4 | 0.625 | <1 (Synergistic) | [4][5][6] |
| Fluconazole + Cyclosporine A | Candida glabrata (resistant) | 64 - >64 | >10 | 1 - 4 | 0.625 | <1 (Synergistic) | [4] |
| Fluconazole + Sertraline | Cryptococcus neoformans | 1 - >64 | ≤10 | Not explicitly stated, but synergy observed | Not explicitly stated, but synergy observed | <0.5 | [7] |
| Fluconazole + Sertraline | Candida albicans (resistant) | >64 | Not specified | 2 - 8 | Not specified | Synergistic | [8] |
| Fluconazole + Flucytosine | Cryptococcus neoformans | Varied | Varied | Markedly decreased | Markedly decreased | <1.0 (in 62% of cases) | [9][10] |
| Fluconazole + Dicyclomine (B1218976) | Cryptococcus neoformans | Not specified | Not specified | Not specified | Not specified | Synergistic | [11][12][13] |
Table 2: In Vitro Synergistic Activity of Fluconazole Combinations against Fungal Biofilms
| Combination | Fungal Species | Fluconazole sMIC Alone (µg/mL) | Partner Drug sMIC Alone (µg/mL) | Fluconazole sMIC in Combination (µg/mL) | Partner Drug sMIC in Combination (µg/mL) | FICI | Reference |
| Fluconazole + Licofelone | Candida albicans | 512 | 128 | 1 | 16 | <0.5 | [1][3][14] |
| Fluconazole + Cyclosporine A | Candida albicans | Not specified | Not specified | Not specified | Not specified | Synergistic | [15] |
Table 3: In Vivo Efficacy of Fluconazole Combination Therapy
| Combination | Animal Model | Fungal Pathogen | Key Findings | Reference |
| Fluconazole + Licofelone | Galleria mellonella | Candida albicans (resistant) | Significantly improved survival rate and lower fungal burden compared to fluconazole alone.[1][2][3] | [1][2][3] |
| Fluconazole + Sertraline | Galleria mellonella | Cryptococcus neoformans | 40% increase in survival with the combination compared to either drug alone.[8] | [8] |
| Fluconazole + Dicyclomine | Murine model | Cryptococcus neoformans | Almost doubled the time-to-endpoint compared to monotherapy.[11][12][13][16] | [11][12][13][16] |
| Fluconazole + Flucytosine | Murine model | Cryptococcus neoformans | Combination therapy was superior to either agent alone in reducing cryptococcal brain burden.[17] | [17] |
| Fluconazole + Cyclosporine A | Rat endocarditis model | Candida albicans | Combination significantly decreased fungal densities in vegetations compared to all other groups, including amphotericin B.[18] | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the synergistic interactions of fluconazole.
In Vitro Synergy Testing: Checkerboard Microdilution Assay
This method is widely used to determine the FICI and assess the in vitro interaction between two antimicrobial agents.
1. Preparation of Materials:
-
Fungal Inoculum: Prepare a standardized fungal suspension (e.g., 0.5 McFarland standard) and dilute it in a suitable broth medium (e.g., RPMI 1640) to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.[19]
-
Drug Solutions: Prepare stock solutions of fluconazole and the partner drug. Create serial twofold dilutions of each drug in the broth medium in separate 96-well microtiter plates.
2. Assay Procedure:
-
Plate Setup: In a 96-well plate, create a matrix of drug concentrations. Typically, one drug is serially diluted along the x-axis, and the other is serially diluted along the y-axis. This results in wells containing various combinations of the two drugs.[19][20] Include wells with each drug alone and a drug-free well as a growth control.
-
Inoculation: Add the prepared fungal inoculum to each well of the checkerboard plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[21]
3. Data Analysis:
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in Combination / MIC of Drug A Alone) + (MIC of Drug B in Combination / MIC of Drug B Alone)[21]
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[21]
-
In Vivo Synergy Testing: Galleria mellonella Model
The Galleria mellonella (greater wax moth) larva is an increasingly popular invertebrate model for studying fungal pathogenesis and antifungal drug efficacy due to its cost-effectiveness and ethical advantages.
1. Preparation of Materials:
-
Larvae: Select healthy larvae of a specific weight range.
-
Fungal Inoculum: Prepare a standardized fungal suspension in a suitable buffer (e.g., PBS).
-
Drug Solutions: Prepare solutions of fluconazole and the partner drug for injection.
2. Experimental Procedure:
-
Infection: Inject a defined number of fungal cells into the hemocoel of each larva, typically through the last left proleg.[22]
-
Treatment: At a specified time post-infection, administer the drugs (alone or in combination) via injection into the hemocoel.[22] Include a control group receiving a placebo (e.g., PBS).
-
Incubation: Incubate the larvae at a relevant temperature (e.g., 37°C).
-
Monitoring: Monitor the survival of the larvae daily for a set period (e.g., 7 days). Larvae are considered dead when they are unresponsive to touch.
3. Data Analysis:
-
Survival Curves: Plot Kaplan-Meier survival curves for each treatment group.
-
Statistical Analysis: Use statistical tests (e.g., log-rank test) to compare the survival rates between the different treatment groups.
-
Fungal Burden (Optional): At specific time points, homogenize a subset of larvae from each group and plate the homogenate on appropriate agar (B569324) to determine the number of colony-forming units (CFUs), providing a measure of the fungal burden.[3]
Visualizing Mechanisms and Workflows
Understanding the underlying biological pathways and experimental processes is essential for interpreting synergistic interactions. The following diagrams, created using the DOT language, visualize key concepts.
Fluconazole's Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Fluconazole targets the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, a crucial step in the ergosterol biosynthesis pathway.[23] This disruption leads to the depletion of ergosterol and the accumulation of toxic sterols, ultimately inhibiting fungal growth.
Caption: Fluconazole inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis.
Proposed Mechanisms of Synergistic Interactions with Fluconazole
The synergistic effect of combining fluconazole with other drugs can arise from various mechanisms that either enhance fluconazole's primary action or target complementary fungal vulnerabilities.
Caption: Proposed mechanisms of synergistic drug interactions with fluconazole.
Experimental Workflow for Validating Synergistic Drug Interactions
A systematic approach is necessary to validate the synergistic potential of a drug combination, progressing from in vitro screening to in vivo confirmation.
Caption: A typical workflow for the experimental validation of synergistic drug interactions.
Conclusion
The data and methodologies presented in this guide demonstrate the significant potential of fluconazole-based combination therapies to address the challenges of fungal infections, particularly those caused by resistant strains. The synergistic interactions with drugs such as licofelone, cyclosporine A, sertraline, and dicyclomine have been statistically validated through rigorous in vitro and in vivo studies. By understanding the underlying mechanisms of synergy and employing standardized experimental protocols, researchers and drug development professionals can advance the development of novel and more effective antifungal treatment strategies. Further investigation into these and other potential synergistic combinations is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. The Antidepressant Sertraline Provides a Promising Therapeutic Option for Neurotropic Cryptococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross‐species discovery of syncretic drug combinations that potentiate the antifungal fluconazole | Molecular Systems Biology [link.springer.com]
- 9. In vitro evaluation of combination of fluconazole and flucytosine against Cryptococcus neoformans var. neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of combination of fluconazole and flucytosine against Cryptococcus neoformans var. neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic effect of calcineurin inhibitors and fluconazole against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. elifesciences.org [elifesciences.org]
- 17. Combination therapy with fluconazole and flucytosine in the murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluconazole plus Cyclosporine: a Fungicidal Combination Effective against Experimental Endocarditis Due to Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Synergistic Activities of Fluconazole and Voriconazole with Terbinafine against Four Candida Species Determined by Checkerboard, Time-Kill, and Etest Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Flucopride (Fluconazole)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Flucopride. The active pharmaceutical ingredient in this compound is Fluconazole. Therefore, all safety protocols and personal protective equipment (PPE) recommendations are based on the properties of Fluconazole.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure the safety of laboratory personnel when handling this compound (Fluconazole). The following table summarizes the required PPE for various operations.
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| General Handling (Weighing, preparing solutions) | Impervious gloves (e.g., nitrile, neoprene) | Safety glasses with side shields or chemical safety goggles[1][2] | NIOSH-approved respirator if dust is generated or ventilation is inadequate[1] | Laboratory coat[1] |
| Bulk Processing & Risk of Significant Contact | Gloves with a high protection class (breakthrough time >240 minutes) | Chemical safety goggles and/or face shield | NIOSH-approved respirator | Impervious protective clothing (e.g., P.V.C. apron)[1] |
| Cleaning Spills | Impervious gloves | Chemical safety goggles | NIOSH-approved respirator | Laboratory coat or overalls[1] |
Occupational Exposure Limits
| Substance | Limit |
| Fluconazole | Pfizer OEL TWA-8 Hr: 0.5 mg/m³ |
OEL: Occupational Exposure Limit, TWA: Time-Weighted Average
Handling and Storage Protocols
General Handling:
-
Training: All personnel must read and understand the Safety Data Sheet (SDS) for Fluconazole before handling the substance.[1][3]
-
Ventilation: Handle this compound (Fluconazole) in a well-ventilated area.[1][3] The use of local exhaust ventilation is recommended to control exposure.[1]
-
Hygiene: Wash hands thoroughly after handling.[1][3][4] Do not eat, drink, or smoke in areas where the chemical is handled.[1][4][5]
-
Contact Avoidance: Avoid contact with skin, eyes, and clothing.[1] Minimize the generation of dust.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Emergency Procedures
Spill Response:
-
Evacuate: For large spills, evacuate all non-essential personnel from the area.[1]
-
Containment: Safely contain the source of the spill.[1]
-
Cleanup: For dry spills, use a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum.[1][6] Collect the spilled material into a suitable, labeled, and closed container for disposal.[1][3]
-
Decontamination: Thoroughly clean the spill area.[1]
-
PPE: All personnel involved in the cleanup must wear appropriate PPE.[1]
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek medical attention.[3]
-
Ingestion: Rinse the mouth with water and then drink plenty of water.[3] Call a poison center or physician if you feel unwell.[1][3]
Disposal Plan
All waste containing this compound (Fluconazole) must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][7][8]
-
Segregation: Segregate this compound waste from other waste streams at the point of generation.[7]
-
Containerization: Collect waste in clearly labeled, sealed containers that are compatible with the material.[7]
-
Environmental Protection: Avoid release to the environment.[1][4][5][8] Do not allow wash water from cleaning to enter drains.[1][8]
-
Disposal Vendor: Utilize a licensed hazardous waste disposal vendor for transportation and final disposal.[7]
Visual Workflow for Handling and Disposal of this compound (Fluconazole)
Caption: Workflow for the safe handling, emergency response, and disposal of this compound (Fluconazole).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
